Product packaging for 4-Fluoro-3H-pyrazole(Cat. No.:CAS No. 921604-93-5)

4-Fluoro-3H-pyrazole

Cat. No.: B15173962
CAS No.: 921604-93-5
M. Wt: 86.07 g/mol
InChI Key: HCIQJTLKVMMNFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Fluoro-3H-pyrazole is a versatile fluorinated heterocyclic building block of significant interest in medicinal chemistry and agrochemical research. The incorporation of fluorine into organic molecules, particularly heterocycles like pyrazole, is a established strategy to fine-tune their physicochemical properties, often leading to enhanced metabolic stability, lipophilicity, and bioavailability . Pyrazole derivatives are recognized as privileged scaffolds in drug discovery, and the introduction of fluorine at the 4-position creates a valuable intermediate for constructing more complex, bioactive molecules . This compound serves as a key synthetic precursor for the development of novel active compounds. Research into fluorinated pyrazoles has demonstrated their potential across a wide spectrum of biological activities. These include serving as anti-inflammatory and analgesic agents, as seen in drugs like Celecoxib, and exhibiting antiviral, antimicrobial, and anticancer properties . Furthermore, fluorinated pyrazoles are investigated as inhibitors for various enzymes, such as metalloproteinases, which are important targets in cancer, neurodegenerative, and inflammatory diseases . The structural motif is also highly relevant in the synthesis of agrochemicals, with several successful fungicides featuring a perfluoroalkylated pyrazole core . Research Applications: • Medicinal Chemistry: A fundamental building block for the synthesis of novel pharmaceutical candidates with potential improved efficacy and stability . • Agrochemical Research: A key intermediate in developing new active ingredients for crop protection . • Chemical Biology: Used as a probe to study enzyme function and biological mechanisms . • Methodology Development: Serves as a substrate for developing new synthetic routes, such as tandem C-H insertion/fluorination or photocatalytic processes, to access complex fluorinated heterocycles . For Research Use Only: This product is intended for laboratory research purposes only. It is not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H3FN2 B15173962 4-Fluoro-3H-pyrazole CAS No. 921604-93-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

921604-93-5

Molecular Formula

C3H3FN2

Molecular Weight

86.07 g/mol

IUPAC Name

4-fluoro-3H-pyrazole

InChI

InChI=1S/C3H3FN2/c4-3-1-5-6-2-3/h1H,2H2

InChI Key

HCIQJTLKVMMNFU-UHFFFAOYSA-N

Canonical SMILES

C1C(=CN=N1)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-3H-pyrazole: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 4-Fluoro-3H-pyrazole, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug development. This document summarizes key quantitative data, outlines a known synthetic protocol, and presents a visual representation of its synthesis.

Core Chemical Properties and Structure

This compound exists in tautomeric equilibrium with its more stable isomer, 4-Fluoro-1H-pyrazole. The presence of the fluorine atom at the 4-position significantly influences the electronic properties of the pyrazole ring, making it a valuable building block in the synthesis of various pharmaceutical compounds.[1]

Structural Information

The structural identifiers for 4-Fluoro-1H-pyrazole are detailed below.

IdentifierValue
IUPAC Name 4-fluoro-1H-pyrazole[2]
SMILES String C1=C(C=NN1)F[3]
InChI Key RYXJXPHWRBWEEB-UHFFFAOYSA-N[2]
Physicochemical Properties

A summary of the key physicochemical properties of 4-Fluoro-1H-pyrazole is provided in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₃H₃FN₂PubChem[2]
Molecular Weight 86.07 g/mol PubChem[2]
Melting Point 38-40 °CSigma-Aldrich
Boiling Point 193 °COtto Chemie Pvt. Ltd.[4]
pKa (Predicted) 13.66 ± 0.50ChemicalBook
Appearance SolidSigma-Aldrich

Synthesis of 4-Fluoro-1H-pyrazole

A general method for the synthesis of 4-Fluoro-1H-pyrazole involves the reaction of (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde with hydrazine.[5]

Experimental Protocol

The following is a representative experimental protocol for the synthesis of 4-Fluoro-1H-pyrazole:

  • To a solution of (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde (5 g, 0.043 mol) in 100 mL of a 40% (V/V) aqueous ethanol solution, add hydrazine (4.48 g, 0.043 mol).[5]

  • Heat the reaction mixture at 55 °C for 30 minutes.[5]

  • After the reaction is complete, cool the mixture to room temperature.[5]

  • Adjust the pH of the solution to 9 using a saturated aqueous solution of sodium bicarbonate.[5]

  • Extract the aqueous layer with ether.[5]

  • Combine the organic layers and dry over anhydrous sodium sulfate.[5]

  • Remove the solvent by distillation under reduced pressure to yield the final product.[5]

Visualizing the Synthesis

The logical workflow for the synthesis of 4-Fluoro-1H-pyrazole is depicted in the following diagram.

G Synthesis of 4-Fluoro-1H-pyrazole A (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde C Reaction Mixture (40% aq. EtOH) A->C B Hydrazine B->C D Heating at 55°C for 30 min C->D Step 1 E pH Adjustment to 9 (sat. NaHCO3) D->E Step 2 F Ether Extraction E->F Step 3 G Drying (anhydrous Na2SO4) F->G Step 4 H Solvent Removal (distillation) G->H Step 5 I 4-Fluoro-1H-pyrazole H->I Final Product

References

Synthesis of 4-Fluoro-3H-pyrazole and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of drug candidates. Among these, fluorinated pyrazoles have emerged as a privileged structural motif in a wide array of biologically active compounds. This technical guide provides an in-depth overview of the synthesis of 4-fluoro-3H-pyrazole and its derivatives, focusing on key synthetic strategies, experimental protocols, and the biological significance of this unique class of compounds.

Synthetic Strategies for 4-Fluoropyrazoles

The synthesis of 4-fluoropyrazoles can be broadly categorized into two main approaches: construction of the pyrazole ring from fluorinated precursors and direct fluorination of a pre-existing pyrazole core.

1.1. Cyclization Reactions with Fluorinated Building Blocks

This strategy involves the condensation of a hydrazine derivative with a fluorinated 1,3-dicarbonyl compound or its synthetic equivalent. The Knorr pyrazole synthesis and its variations are the most common methods employed.

  • From Fluorinated 1,3-Diketones: The reaction of a 2-fluoro-1,3-diketone with hydrazine or a substituted hydrazine provides a direct route to 4-fluoropyrazoles. The regioselectivity of the condensation can be influenced by the nature of the substituents on both the diketone and the hydrazine.

  • From other Fluorinated Precursors: A versatile method involves the use of (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde, which reacts with hydrazine to yield the parent 4-fluoro-1H-pyrazole.[1] This approach allows for the introduction of the fluoro group at an early stage. Another modern approach utilizes α-fluoronitroalkenes which undergo an oxidative annulation with in situ prepared hydrazones to afford 4-fluoropyrazoles.[2]

1.2. Direct Fluorination of Pyrazoles

The direct introduction of a fluorine atom onto the C4 position of a pyrazole ring is an attractive, atom-economical approach. Electrophilic fluorinating reagents are typically employed for this transformation.

  • Electrophilic Fluorination: Reagents such as Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are effective for the direct fluorination of 3,5-disubstituted pyrazoles. This reaction can lead to the formation of both 4-fluoropyrazoles and, under certain conditions, 4,4-difluoro-1H-pyrazoles.

Experimental Protocols

2.1. Synthesis of 4-Fluoro-1H-pyrazole [1]

This protocol describes the synthesis from (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde.

Materials:

  • (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde

  • Hydrazine dihydrochloride

  • Ethanol (EtOH)

  • Water (H₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether (Et₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde (5.0 g, 0.043 mol) in 100 mL of a 40% (V/V) solution of ethanol in water, add hydrazine dihydrochloride (4.48 g, 0.043 mol).

  • Heat the reaction mixture at 55 °C for 30 minutes.

  • Cool the reaction to room temperature.

  • Basify the mixture to a pH of 9 with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield 4-fluoro-1H-pyrazole as a yellow oil.

Yield: 3.6 g (77%)

2.2. General Procedure for the Synthesis of 3,5-Diaryl-4-fluoropyrazoles via Electrophilic Fluorination

This protocol is a general representation based on the use of Selectfluor™.

Materials:

  • 3,5-Diaryl-1H-pyrazole

  • Selectfluor™

  • Acetonitrile (MeCN)

Procedure:

  • Dissolve the 3,5-diaryl-1H-pyrazole in acetonitrile.

  • Add one equivalent of Selectfluor™ to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., microwave irradiation) until the starting material is consumed (monitor by TLC or LC-MS).

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the corresponding 4-fluoro-3,5-diaryl-1H-pyrazole.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of this compound and its derivatives.

Compound Starting Materials Reagents and Conditions Yield (%) Reference
4-Fluoro-1H-pyrazole(Z)-3-(dimethylamino)-2-fluoroacrylaldehyde, Hydrazine dihydrochlorideEtOH/H₂O, 55 °C, 30 min77[1]
4-Fluoro-3,5-diphenyl-1H-pyrazole3,5-Diphenyl-1H-pyrazoleSelectfluor™, MeCN, MW, 90 °C, 15 minModest[3]
4-Fluoro-3-methyl-5-phenyl-1H-pyrazole3-Methyl-5-phenyl-1H-pyrazoleSelectfluor™, MeCN, MW, 90 °C, 15 minModest[3]
4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole2-Fluoro-1,3-diphenylpropane-1,3-dione, HydrazineDCM, reflux, 18 h34[4]
Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) ¹⁹F NMR (δ, ppm) Reference
4-Fluoro-3,5-disubstituted pyrazoles--Singlets at ~ -175 to -185[5]
4-Fluoro-3,5-dimethyl-1H-pyrazole--Singlet at ~ -175[3]

Biological Significance and Signaling Pathways

Fluorinated pyrazoles are prevalent in numerous biologically active molecules, demonstrating a broad spectrum of pharmacological activities including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[6] Their efficacy often stems from their ability to act as enzyme inhibitors.

For instance, certain pyrazole derivatives have been identified as inhibitors of tubulin polymerization, a critical process in cell division, making them promising anticancer agents.[4] Others have been shown to inhibit enzymes like carboxylesterase 2, which is involved in drug metabolism and lipid production, and N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), a bacterial enzyme essential for lysine biosynthesis, highlighting their potential as novel antibiotics.[7][8]

The general mechanism of action for many of these compounds involves competitive or non-competitive inhibition of a target enzyme, thereby disrupting a critical signaling pathway.

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Fluorinated Precursor Fluorinated Precursor Cyclization Cyclization Fluorinated Precursor->Cyclization Hydrazine Derivative Hydrazine Derivative Hydrazine Derivative->Cyclization This compound Derivative This compound Derivative Cyclization->this compound Derivative

Caption: General workflow for the synthesis of this compound derivatives.

Signaling Pathway: Enzyme Inhibition

Enzyme_Inhibition_Pathway Substrate Substrate Enzyme Enzyme Substrate->Enzyme Binds Product Product Enzyme->Product Catalyzes Inhibited Enzyme Inhibited Enzyme Enzyme->Inhibited Enzyme Downstream Signaling Downstream Signaling Product->Downstream Signaling 4-Fluoropyrazole Derivative 4-Fluoropyrazole Derivative 4-Fluoropyrazole Derivative->Enzyme Inhibits Blocked Signaling Blocked Signaling Inhibited Enzyme->Blocked Signaling

Caption: General mechanism of enzyme inhibition by a 4-fluoropyrazole derivative.

References

CAS number and molecular weight of 4-Fluoro-3H-pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Tautomerism: The request specified 4-Fluoro-3H-pyrazole. It is important to note that pyrazole and its derivatives can exist in different tautomeric forms. For 4-substituted pyrazoles, the 1H- and 2H-tautomers are the most common and stable, with the 1H-form being predominantly represented in chemical literature and databases. The 3H-tautomer is generally less stable. This guide will, therefore, focus on the well-characterized and synthetically relevant 4-Fluoro-1H-pyrazole .

Core Molecular Data

This section provides fundamental physicochemical data for 4-Fluoro-1H-pyrazole.

PropertyValueReference
CAS Number 35277-02-2[1]
Molecular Formula C₃H₃FN₂[1]
Molecular Weight 86.07 g/mol [1]
Appearance Solid
Melting Point 38-40 °C

Synthesis and Experimental Protocols

The synthesis of 4-Fluoro-1H-pyrazole can be achieved through several methods. Below are detailed protocols for two common approaches.

Protocol 1: Cyclization of (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde with Hydrazine

This method involves the reaction of a fluorinated aldehyde derivative with hydrazine to form the pyrazole ring.

Experimental Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 5g (0.043 mol) of (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde in 100 mL of a 40% (v/v) solution of ethanol in water.

  • Addition of Hydrazine: To this solution, add 4.48g (0.043 mol) of hydrazine dihydrochloride.

  • Heating: Heat the reaction mixture at 55 °C for 30 minutes.

  • Work-up:

    • Cool the mixture to room temperature.

    • Adjust the pH to 9 using a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent by distillation under reduced pressure to yield 4-Fluoro-1H-pyrazole as a yellow oil (yield: 77%).[2][3]

Protocol 2: Direct Fluorination of Pyrazole

This protocol describes the direct fluorination of the pyrazole ring using an electrophilic fluorinating agent.

Experimental Protocol:

  • Reactant Preparation: Synthesize 4-Fluoro-1H-pyrazole from sodium fluoroacetate by reaction with oxalyl chloride and dimethylformamide, followed by treatment with a base and then hydrazine.[4]

  • Crystallization: Obtain single crystals of the product by slow isothermal sublimation of the powder inside a sealed vial under ambient conditions.[4]

Spectroscopic and Crystallographic Data

Detailed characterization is crucial for confirming the identity and purity of the synthesized compound.

Data TypeDescription
¹H NMR Spectral data is available for 4-Fluoro-1H-pyrazole.[5]
¹³C NMR Spectral data has been reported.[1]
X-ray Crystallography The crystal and molecular structure of 4-Fluoro-1H-pyrazole has been determined at 150 K. The structure reveals two crystallographically unique moieties linked by N—H⋯N hydrogen bonds, forming one-dimensional chains in the crystal.[4]

Reactivity and Applications in Research and Development

4-Fluoro-1H-pyrazole is a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.

Key Reactions and Uses:
  • Palladium-Catalyzed Cross-Coupling Reactions: It is used in the preparation of tributylstannyl fluoropyrazole, a reagent for cross-coupling reactions.[6]

  • Diels-Alder Reactions: Fluorinated pyrazoles, including derivatives of 4-Fluoro-1H-pyrazole, have been studied for their reactivity in Diels-Alder reactions.[7]

  • Medicinal Chemistry: The pyrazole nucleus is a common scaffold in many biologically active compounds. Fluorination can enhance metabolic stability and binding affinity. Fluorinated pyrazoles are investigated as:

    • Enzyme Inhibitors: Derivatives have shown inhibitory activity against enzymes like Nitric Oxide Synthase (NOS).[8]

    • Antifungal Agents: Fluorinated pyrazole aldehydes have demonstrated activity against phytopathogenic fungi.[9]

    • Biofilm Dispersal Agents: Certain 4-arylazo-3,5-diamino-1H-pyrazoles have been identified as inducers of biofilm dispersal in Pseudomonas aeruginosa.[10]

    • PET Radiotracers: The pyrazole scaffold is used in the development of Fluorine-18 labeled radiotracers for Positron Emission Tomography (PET).

Visualizing Synthesis and Application Frameworks

Synthesis Workflow of 4-Fluoro-1H-pyrazole

G cluster_start Starting Materials cluster_process Reaction and Work-up cluster_end Final Product Z_aldehyde (Z)-3-(dimethylamino)- 2-fluoroacrylaldehyde Reaction Cyclization in EtOH/H2O at 55°C Z_aldehyde->Reaction Hydrazine Hydrazine Dihydrochloride Hydrazine->Reaction Neutralization pH adjustment to 9 (sat. NaHCO3) Reaction->Neutralization Extraction Extraction with Diethyl Ether Neutralization->Extraction Drying Drying over Na2SO4 Extraction->Drying Purification Solvent removal under reduced pressure Drying->Purification Final_Product 4-Fluoro-1H-pyrazole Purification->Final_Product

Caption: Synthetic workflow for 4-Fluoro-1H-pyrazole via cyclization.

Role of Fluorinated Pyrazoles in Drug Discovery

G cluster_scaffold Core Scaffold cluster_derivatization Chemical Modification cluster_application Therapeutic Applications FP 4-Fluoro-1H-pyrazole Derivatization Synthesis of Derivatives (e.g., via cross-coupling) FP->Derivatization Building Block SAR Structure-Activity Relationship (SAR) Studies Derivatization->SAR Enzyme_Inhibition Enzyme Inhibition (e.g., NOS, COX-2) SAR->Enzyme_Inhibition Leads to Antimicrobial Antifungal / Antibiofilm Activity SAR->Antimicrobial Leads to Imaging PET Radiotracers SAR->Imaging Leads to

Caption: Logical flow of fluorinated pyrazoles in drug discovery.

References

The Dawn of a New Era in Heterocyclic Chemistry: The Discovery and Early Research of Fluorinated Pyrazoles

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of bioactive compounds. Pyrazoles, a class of five-membered heterocyclic compounds, have long been recognized for their diverse biological activities. The strategic introduction of fluorine atoms or fluorinated moieties into the pyrazole scaffold marked a significant turning point in the development of novel therapeutic agents and agrochemicals. This technical guide delves into the seminal discoveries and early research on fluorinated pyrazoles, providing a comprehensive overview of their initial synthesis, characterization, and biological evaluation. The document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, offering insights into the foundational work that paved the way for blockbuster drugs and advanced materials.

The Genesis of Fluorinated Pyrazoles: Early Synthetic Approaches

While the synthesis of the pyrazole ring dates back to the work of Ludwig Knorr in 1883, the introduction of fluorine into this heterocyclic system is a more recent development. Early research into fluorinated pyrazoles was primarily driven by the quest for compounds with enhanced biological activity and metabolic stability. The strong electron-withdrawing nature of fluorine can significantly alter the acidity of N-H protons, influence molecular conformation, and improve lipid solubility, all of which are critical parameters in drug design.

One of the earliest documented methods for the synthesis of a fluorinated pyrazole was reported by I. L. Knunyants and coworkers in a 1990 patent. Their work described the preparation of 5-fluoro-1-methyl-3-pentafluoroethyl-4-trifluoromethyl-1H-pyrazole. This pioneering synthesis involved the reaction of the dimer of hexafluoropropene with N,N-dimethylhydrazine.

A significant milestone in the broader synthesis of fluorinated pyrazoles was achieved by Ikeda and colleagues in 1995. They developed the first general intermolecular cyclization method for the synthesis of fluorinated pyrazoles using perfluorinated fluoroalkenes.[1] This work opened up new avenues for the creation of a diverse range of fluorinated pyrazole derivatives.

Key Early Synthetic Methodologies

Two principal strategies dominated the early synthesis of fluorinated pyrazoles:

  • Cyclocondensation of Fluorinated Building Blocks: This approach involves the reaction of a fluorinated precursor, typically a 1,3-dicarbonyl compound or a derivative, with a hydrazine. The Knorr pyrazole synthesis was adapted by using fluorinated diketones to introduce trifluoromethyl groups into the pyrazole ring.

  • Direct Fluorination or Fluoroalkylation: This strategy involves the introduction of fluorine or a fluoroalkyl group onto a pre-existing pyrazole ring. The Vilsmeier-Haack reaction, for instance, could be employed to introduce a formyl group which could then be a handle for further functionalization, including the introduction of fluorine-containing substituents.

Experimental Protocols: Foundational Synthetic Procedures

This section provides detailed methodologies for key early experiments in the synthesis of fluorinated pyrazoles, based on available literature.

Protocol 1: Synthesis of 5-Fluoro-1-methyl-3-pentafluoroethyl-4-trifluoromethyl-1H-pyrazole (Based on Knunyants et al., 1990)

Materials:

  • Dimer of hexafluoropropene

  • N,N-dimethylhydrazine (water-free)

  • Diethyl ether (anhydrous)

Procedure:

  • A solution of the dimer of hexafluoropropene in anhydrous diethyl ether is cooled to -50°C in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.

  • A solution of water-free N,N-dimethylhydrazine in anhydrous diethyl ether is added dropwise to the cooled solution over a period of 1 hour, maintaining the temperature at -50°C.

  • After the addition is complete, the reaction mixture is stirred at -50°C for an additional 2 hours.

  • The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours.

  • The resulting intermediate is isolated by removal of the solvent under reduced pressure.

  • The isolated intermediate is heated at 120°C, leading to the formation of 5-fluoro-1-methyl-3-pentafluoroethyl-4-trifluoromethyl-1H-pyrazole.

  • The final product is purified by vacuum distillation.

Protocol 2: General Synthesis of Fluorinated Pyrazoles via Intermolecular Cyclization (Conceptualized from Ikeda et al., 1995)

Materials:

  • A perfluorinated fluoroalkene (e.g., perfluoro-2-methyl-2-pentene)

  • A substituted hydrazine (e.g., phenylhydrazine)

  • Anhydrous solvent (e.g., acetonitrile)

  • Base (e.g., triethylamine)

Procedure:

  • To a solution of the substituted hydrazine in the anhydrous solvent, the base is added, and the mixture is stirred at room temperature.

  • The perfluorinated fluoroalkene is then added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature for a specified period (e.g., 24 hours), and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired fluorinated pyrazole.

Experimental Workflow for the Synthesis of Fluorinated Pyrazoles

G cluster_0 Protocol 1: Knunyants et al. (1990) cluster_1 Protocol 2: Ikeda et al. (1995) A1 Dimer of Hexafluoropropene + N,N-Dimethylhydrazine B1 Reaction at -50°C in Diethyl Ether A1->B1 C1 Isolation of Intermediate B1->C1 D1 Heating at 120°C C1->D1 E1 Purification (Vacuum Distillation) D1->E1 F1 5-Fluoro-1-methyl-3-pentafluoroethyl- 4-trifluoromethyl-1H-pyrazole E1->F1 A2 Perfluorinated Fluoroalkene + Substituted Hydrazine B2 Reaction in Anhydrous Solvent with Base A2->B2 C2 Work-up (Quenching, Extraction) B2->C2 D2 Purification (Column Chromatography) C2->D2 E2 Fluorinated Pyrazole Derivative D2->E2 G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Metabolism PGs Prostaglandins (e.g., PGE2) COX2->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation FP Fluorinated Pyrazole (e.g., Celecoxib) FP->COX2 Inhibition

References

A Technical Guide to the Physical and Chemical Characteristics of 4-Fluoropyrazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 4-fluoropyrazole. The information is intended to support research and development efforts in medicinal chemistry and materials science. It is important to note that pyrazole compounds can exist in different tautomeric forms. The predominant and more stable tautomer is 4-fluoro-1H-pyrazole, and the data presented herein primarily pertains to this form unless otherwise specified.

Core Physical and Chemical Properties

The introduction of a fluorine atom at the 4-position of the pyrazole ring significantly influences the molecule's electronic properties, pKa, and binding interactions, making it a valuable scaffold in drug discovery.[1] The physical characteristics of 4-fluoro-1H-pyrazole are summarized below.

PropertyValueSource
Molecular Formula C₃H₃FN₂[2]
Molecular Weight 86.07 g/mol [2]
Melting Point 38-40 °C[2]
Boiling Point 193 °C[3][4]
Density 1.320 g/cm³[3][4][5]
Physical Form Colorless to off-white solid or powder[5]
pKa (Predicted) 13.66 ± 0.50[1][6]
CAS Number 35277-02-2[2]

Experimental Protocols

Synthesis of 4-Fluoro-1H-pyrazole

A common method for the synthesis of 4-fluoro-1H-pyrazole involves the reaction of (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde with a hydrazine source.[6]

Procedure:

  • To a solution of (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde (1.0 equivalent) in a 40% (V/V) aqueous ethanol solution, add hydrazine dihydrochloride (1.0 equivalent).[6]

  • Heat the reaction mixture at 55 °C for 30 minutes.[6]

  • After the reaction is complete, cool the mixture to room temperature.[6]

  • Adjust the pH to 9 using a saturated aqueous solution of sodium bicarbonate.[6]

  • Extract the aqueous layer with diethyl ether.[6]

  • Combine the organic layers and dry over anhydrous sodium sulfate.[6]

  • Remove the solvent via distillation under reduced pressure to yield the product.[6]

Characterization

The identity and purity of synthesized 4-fluoro-1H-pyrazole can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify the presence of key functional groups. For pyrazole derivatives, characteristic peaks include N-H stretching vibrations (around 3341-3353 cm⁻¹) and aromatic C=C and C=N stretching vibrations (in the 1463-1591 cm⁻¹ region).[8]

  • Melting Point Analysis: The melting point is a crucial indicator of purity.[8]

  • Mass Spectrometry: This technique is used to determine the molecular weight and fragmentation pattern.

Biological Activity and Applications

Fluorinated pyrazoles are a significant class of compounds in medicinal chemistry due to their diverse biological activities. The incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability.

Derivatives of fluorinated pyrazoles have been investigated for a range of therapeutic applications, including:

  • Antibacterial and Antifungal Agents: Certain fluorophenyl-containing pyrazole derivatives have shown significant activity against various bacterial and fungal strains.

  • Antiviral Activity: The pyrazole scaffold is present in some antiviral compounds.

  • Enzyme Inhibition: Fluorosulfate-containing pyrazole heterocycles have been identified as selective butyrylcholinesterase (BuChE) inhibitors, which are of interest for the treatment of Alzheimer's disease.

  • "Click" Chemistry: 4H-pyrazoles bearing electron-withdrawing fluoro substituents are reactive dienes in Diels-Alder reactions, making them useful in bioorthogonal chemistry.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 4-fluoro-1H-pyrazole.

Synthesis_Workflow start Starting Materials: (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde Hydrazine Dihydrochloride reaction Reaction in 40% Aqueous Ethanol Heat at 55°C for 30 min start->reaction workup Workup reaction->workup ph_adjust pH Adjustment to 9 (Saturated NaHCO₃) workup->ph_adjust Step 1 extraction Extraction with Diethyl Ether ph_adjust->extraction Step 2 drying Drying of Organic Layers (Anhydrous Na₂SO₄) extraction->drying Step 3 purification Purification: Solvent Removal under Reduced Pressure drying->purification product Final Product: 4-Fluoro-1H-pyrazole purification->product

Caption: Synthesis workflow for 4-fluoro-1H-pyrazole.

References

The Fluorinated Pyrazole Core: A Technical Guide to its Electronic Properties and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The pyrazole ring, a privileged structure in numerous pharmaceuticals, undergoes significant modulation of its physicochemical properties upon fluorination. This technical guide provides an in-depth analysis of the electronic effects of fluorine on the pyrazole core. We will explore the profound impact of fluorine's electronegativity on the ring's acidity (pKa), lipophilicity (LogP), and spectroscopic characteristics. This guide presents quantitative data, detailed experimental protocols for property measurement, and visual diagrams to elucidate key concepts and workflows, offering a comprehensive resource for professionals in drug development and chemical research.

Introduction: The Power of Fluorine in Medicinal Chemistry

Fluorine has become a vital element in drug design, with over 20% of all pharmaceuticals on the market containing at least one fluorine atom. Its unique properties—high electronegativity, small van der Waals radius (similar to hydrogen), and the ability to form strong C-F bonds—allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.[1] When introduced to a pyrazole ring, fluorine acts as a potent electron-withdrawing group, inducing strong electronic effects that alter the molecule's behavior in biological systems.[1] These alterations include modulating acidity, lipophilicity, metabolic stability, and binding affinity to protein targets, making fluorinated pyrazoles highly valuable scaffolds in the development of therapeutics for a wide range of diseases.[1][2]

Fundamental Electronic Effects of Fluorine on the Pyrazole Ring

The dominant influence of fluorine is its exceptional electronegativity (3.98 on the Pauling scale), which causes a strong inductive electron-withdrawing effect (-I effect) on the pyrazole ring.[1] This polarization of the C-F bond significantly lowers the electron density within the heterocyclic system.

Logical Flow of Fluorine's Electronic Influence

The following diagram illustrates how the primary electronic properties of fluorine cascade to affect key physicochemical and pharmacological parameters.

electronic_effects A Fluorine Atom B High Electronegativity (-I Inductive Effect) A->B possesses C Decreased Electron Density on Pyrazole Ring B->C causes F Enhanced Metabolic Stability (Strong C-F Bond) B->F contributes to D Increased Acidity (Lower pKa) C->D leads to E Altered Lipophilicity (Context-Dependent LogP) C->E leads to G Improved Bioavailability & Binding Affinity D->G E->G F->G contributes to

Caption: Cascade of fluorine's electronic effects on pyrazole properties.

Impact on Acidity (pKa)

The electron-withdrawing nature of fluorine and especially trifluoromethyl (CF₃) groups dramatically increases the NH acidity of the pyrazole ring. By stabilizing the conjugate base (the pyrazolate anion) through inductive effects, fluorination makes the proton on the nitrogen atom significantly more acidic, resulting in a lower pKa value.[1] This modulation is critical in drug design, as the ionization state of a molecule at physiological pH (around 7.4) governs its solubility, membrane permeability, and interaction with target proteins.[3]

Table 1: Comparison of pKa Values for Pyrazoles and Other Relevant Compounds

CompoundSubstituent(s)pKa ValueReference
PyrazoleNone~14.2 - 15.0[4]
3,5-bis(Trifluoromethyl)pyrazole2 x -CF₃7.5[4]
Tris(trifluoromethyl)pyrazole3 x -CF₃4.5[4]
Acetic AcidNone4.76[1]
Trifluoroacetic Acid-CF₃0.52[1]

As the data shows, the incorporation of trifluoromethyl groups can increase the acidity of a pyrazole by several orders of magnitude, making it comparable to carboxylic acids.

Impact on Lipophilicity (LogP)

Lipophilicity, the measure of a compound's partitioning between a lipid and an aqueous phase (commonly octanol-water), is a crucial parameter for drug absorption and distribution. The effect of fluorination on lipophilicity is complex and context-dependent. While a single fluorine atom can sometimes decrease lipophilicity by increasing polarity, polyfluorinated groups like -CF₃ are highly lipophilic and significantly increase the LogP value.[4] This allows for precise tuning of a drug candidate's ability to cross cellular membranes.[5][6]

Impact on Spectroscopic Properties

The electronic perturbations caused by fluorine are readily observable through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹⁹F NMR: This is a powerful tool for characterizing fluorinated pyrazoles. The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment.[7] For example, 4-fluoropyrazole derivatives typically show a singlet in their ¹⁹F NMR spectra in the range of -175 to -185 ppm.[8]

  • ¹H and ¹³C NMR: The electron-withdrawing effect of fluorine causes deshielding of nearby protons and carbon atoms. This results in a downfield shift (higher ppm values) for the signals of nuclei adjacent to or in conjugation with the C-F bond.[9] In the ¹³C NMR spectrum of 3-trifluoromethylpyrazole, the carbon of the CF₃ group appears as a quartet due to coupling with the three fluorine atoms (¹JC-F), and the C3 carbon of the ring also shows a quartet, but with a smaller coupling constant (²JC-F).[10]

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy
  • IR Spectroscopy: The pyrazole ring has characteristic vibrational modes, including N-H and C-H stretching frequencies. Fluorine substitution alters the bond strengths and dipole moments, leading to shifts in the positions and intensities of these absorption bands.[11][12]

  • UV-Vis Spectroscopy: The UV-Vis spectrum of pyrazole is characterized by π → π* transitions.[13] The introduction of substituents affects the energy of these transitions. Electron-withdrawing groups like fluorine can cause a bathochromic (red shift) or hypsochromic (blue shift) effect on the absorption maximum (λmax), depending on the position of substitution and its interaction with the ring's electronic system.[14]

Synthesis and Reactivity

The electronic changes induced by fluorine also affect the synthesis and reactivity of the pyrazole ring. The decreased electron density can deactivate the ring towards electrophilic substitution, while simultaneously making certain positions susceptible to nucleophilic attack. Numerous synthetic methods have been developed to produce fluorinated pyrazoles, often involving the cyclization of fluorinated precursors.

Workflow for the Synthesis of 4-Fluoropyrazole

The following diagram outlines a continuous flow synthesis method for 4-fluoropyrazole derivatives.

synthesis_workflow cluster_0 Flow Reactor Setup InputA Input A: Fluorine Gas (10% in N₂) Reactor Gas/Liquid Microchannel Reactor (Direct Fluorination) InputA->Reactor InputB Input B: Diketone Substrate (in Acetonitrile) InputB->Reactor Reactor2 Liquid/Liquid Reactor (Cyclization) Reactor->Reactor2 Fluorinated Intermediate InputC Input C: Hydrazine Solution InputC->Reactor2 Output Product Stream: 4-Fluoropyrazole Derivative Reactor2->Output

Caption: Continuous flow synthesis of 4-fluoropyrazoles.[8]

Experimental Protocols

Accurate determination of physicochemical properties is essential for structure-activity relationship (SAR) studies. Standardized protocols for measuring pKa and LogP are provided below.

Protocol for pKa Determination by Potentiometric Titration

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.[5][15]

I. Materials and Equipment:

  • Calibrated pH meter and electrode

  • Potentiometer/Autotitrator

  • Magnetic stirrer and stir bar

  • Burette

  • Standardized 0.1 M HCl and 0.1 M NaOH solutions

  • 0.15 M KCl solution (to maintain constant ionic strength)

  • Nitrogen gas source

  • Analyte (fluorinated pyrazole)

II. Procedure:

  • Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[15]

  • Sample Preparation: Prepare a ~1 mM solution of the analyte in deionized water. If solubility is low, a co-solvent may be used, but the pKa will be specific to that solvent mixture.[15][16]

  • Setup: Place a known volume (e.g., 20 mL) of the sample solution in a reaction vessel with a magnetic stir bar. Add KCl solution to maintain ionic strength.[15]

  • Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved CO₂, which can interfere with the measurement.[5]

  • Titration: Immerse the pH electrode in the solution. For an acidic pyrazole, titrate with standardized 0.1 M NaOH. Add the titrant in small, precise increments.

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Endpoint: Continue the titration until the pH curve flattens in the high pH region (e.g., pH 12-12.5).[15]

  • Analysis: Plot pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is found at the midpoint of the steepest part of the curve (the inflection point).

  • Replication: Perform the titration at least three times for each compound and calculate the average pKa value.[15]

Workflow for pKa Determination

pka_workflow A Calibrate pH Meter B Prepare Analyte Solution (~1 mM with 0.15 M KCl) A->B C Purge with Nitrogen B->C D Titrate with Standardized Acid or Base C->D E Record pH vs. Titrant Volume D->E F Plot Titration Curve E->F G Determine pKa from Inflection Point F->G

Caption: Workflow for potentiometric pKa determination.

Protocol for LogP Determination by Shake-Flask Method

This "gold standard" method directly measures the partitioning of a compound between n-octanol and water.[2][17]

I. Materials and Equipment:

  • HPLC-grade n-octanol and water

  • Phosphate buffer (e.g., pH 7.4)

  • Separatory funnels or vials

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS, or ¹⁹F NMR for fluorinated compounds)[18]

  • Analyte (fluorinated pyrazole)

II. Procedure:

  • Solvent Saturation: Mix n-octanol and the aqueous buffer (pH 7.4) in a large container. Shake vigorously for 24 hours to ensure mutual saturation of the phases. Allow the layers to separate completely before use.[2]

  • Stock Solution: Prepare a stock solution of the analyte in the phase in which it is more soluble (typically n-octanol for lipophilic compounds).

  • Partitioning: In a vial, combine a precise volume of the pre-saturated n-octanol and pre-saturated buffer. Add a small amount of the analyte stock solution. The final concentration should be within the linear range of the analytical detector.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 2 hours) at a constant temperature (e.g., 25 °C) to allow the analyte to reach partition equilibrium.[18]

  • Phase Separation: Allow the phases to separate by standing overnight or by centrifugation to break any emulsions.[18]

  • Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the analyte in both the n-octanol (Coct) and aqueous (Caq) phases using a calibrated analytical method.

  • Calculation: Calculate the partition coefficient (P) using the formula: P = Coct / Caq

  • LogP: The LogP is the base-10 logarithm of the partition coefficient: LogP = log₁₀(P)

  • Replication: Repeat the experiment at least three times to ensure reproducibility.

Conclusion

The introduction of fluorine to the pyrazole ring is a powerful strategy for modulating its electronic properties to achieve a desired pharmacological profile. The strong inductive effect of fluorine significantly increases the acidity and alters the lipophilicity and spectroscopic signatures of the pyrazole core. A thorough understanding of these electronic effects, combined with precise measurement of the resulting physicochemical properties using standardized protocols, is essential for the rational design and development of novel fluorinated pyrazole-based therapeutics. This guide serves as a foundational resource for scientists aiming to harness the unique chemistry of fluorine to advance the frontiers of drug discovery.

References

Tautomerism in 4-Fluoro Substituted Pyrazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the tautomerism exhibited by 4-fluoro substituted pyrazoles. The introduction of a fluorine atom at the C4 position of the pyrazole ring significantly influences the electronic properties and, consequently, the tautomeric equilibrium of these versatile heterocyclic compounds. Understanding this equilibrium is critical for drug design and development, as the specific tautomeric form can dictate the molecule's binding affinity, metabolic stability, and overall pharmacological profile. This document summarizes key quantitative data, details relevant experimental and computational protocols, and provides visual representations of the underlying chemical principles.

Core Concepts: Annular Tautomerism in Pyrazoles

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. Unsubstituted or symmetrically substituted pyrazoles at the C3 and C5 positions exist as a single tautomer. However, in asymmetrically substituted pyrazoles, such as those with a substituent at the 3(5)-position, annular prototropic tautomerism occurs. This involves the migration of a proton between the two nitrogen atoms, resulting in two distinct tautomeric forms.[1] The position of this equilibrium is influenced by the nature of the substituents on the pyrazole ring.

In the context of 4-fluoro substituted pyrazoles, the primary focus is on the annular tautomerism of pyrazoles that are also asymmetrically substituted at the C3 and C5 positions. The fluorine atom at C4, being a strongly electron-withdrawing group, modulates the acidity of the N-H proton and the basicity of the lone pair on the other nitrogen, thereby influencing the relative stability of the tautomers.

Tautomeric Equilibrium in 4-Fluoro Substituted Pyrazoles

The tautomeric equilibrium of 4-fluoro substituted pyrazoles has been investigated through both experimental techniques and computational methods. The following sections present the key findings from these studies.

Computational Studies of Tautomer Stability

Computational chemistry provides valuable insights into the relative energies of tautomers. A study on fluoropyrazoles calculated the relative energies of tautomeric pairs using various computational levels. The data for 3(5),4-difluoropyrazole is particularly relevant, showcasing the energetic preference for one tautomer over the other.

Tautomeric Pair Computational Method Relative Energy (kcal mol-1)
3,4-difluoropyrazole vs. 4,5-difluoropyrazole MNDO 0.07
STO-3G 0.81
6-31G** 0.89
6-311G** 0.99
MP2/6-311G** 1.05

Table 1: Calculated Relative Energies for the Tautomeric Pair of 3(5),4-Difluoropyrazole. The positive values indicate that the 3,4-difluoro tautomer is more stable than the 4,5-difluoro tautomer. Data sourced from HETEROCYCLES, Vol. 51, NO. 2, 1999.

The consistent prediction across different levels of theory that the 3,4-difluoro tautomer is more stable highlights the influence of the fluorine substituents on the electronic distribution within the pyrazole ring.

The following diagram illustrates the tautomeric equilibrium discussed.

Tautomeric equilibrium in 3(5),4-difluoropyrazole.
Experimental Evidence from X-ray Crystallography

X-ray crystallography provides definitive evidence of tautomeric forms present in the solid state. A study on 3-(4-fluorophenyl)-1H-pyrazole and 5-(4-fluorophenyl)-1H-pyrazole revealed the co-crystallization of both tautomers in the same crystal.[2] This demonstrates that in the solid state, the energy difference between the two tautomers can be small enough to allow for their simultaneous presence.

The crystal structure showed four independent molecules in the asymmetric unit, representing the two different tautomers.[2] These molecules are linked by N-H···N hydrogen bonds, forming a ring motif.[2]

The diagram below illustrates the workflow for determining tautomeric forms using X-ray crystallography.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Data Analysis Synthesis Synthesis of 4-fluoro substituted pyrazole Crystallization Crystallization Synthesis->Crystallization Xray X-ray Diffraction Data Collection Crystallization->Xray Single Crystal Selection StructureSolution Structure Solution and Refinement Xray->StructureSolution Diffraction Data TautomerID Identification of Tautomeric Forms StructureSolution->TautomerID FinalResult FinalResult TautomerID->FinalResult Tautomer Structure in Solid State

Workflow for X-ray crystallographic determination of tautomers.

Experimental and Computational Protocols

A detailed understanding of the methodologies employed is crucial for the interpretation of results and the design of future experiments.

X-ray Crystallography Protocol

The determination of the crystal structure of 3-(4-fluorophenyl)-1H-pyrazole–5-(4-fluorophenyl)-1H-pyrazole followed a standard single-crystal X-ray diffraction protocol.[2]

  • Crystal Growth : Single crystals suitable for X-ray diffraction were grown.

  • Data Collection : A suitable crystal was mounted on a diffractometer. The data for the co-crystal of 3-(4-fluorophenyl)-1H-pyrazole and 5-(4-fluorophenyl)-1H-pyrazole was collected at a temperature of 173 K using Cu Kα radiation.[2]

  • Structure Solution and Refinement : The structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Computational Chemistry Protocol

The computational investigation of fluoropyrazole tautomerism involved the following steps.

  • Structure Optimization : The geometries of the different tautomers were optimized using various levels of theory, including MNDO, STO-3G, 6-31G, 6-311G , and MP2/6-311G**. No symmetry restrictions were imposed during the optimization process.

  • Energy Calculation : The total electronic energies of the optimized structures were calculated at each level of theory. The relative energies of the tautomers were then determined by taking the difference in their total energies.

  • NMR Shielding Calculation : For the prediction of NMR chemical shifts, the Gauge-Including Atomic Orbital (GIAO) perturbation method was employed.

The relationship between these computational steps is outlined below.

computational_protocol Input Input: Tautomer Structures Opt Geometry Optimization (e.g., MP2/6-311G**) Input->Opt Energy Single Point Energy Calculation Opt->Energy NMR GIAO NMR Shielding Calculation Opt->NMR RelativeEnergy Relative Tautomer Energies Energy->RelativeEnergy PredictedShifts Predicted NMR Chemical Shifts NMR->PredictedShifts

Computational workflow for tautomer analysis.

Factors Influencing Tautomerism in 4-Fluoro Substituted Pyrazoles

The tautomeric equilibrium in pyrazoles is a delicate balance of several factors. The introduction of a fluorine atom at the C4 position introduces specific electronic effects that shift this balance.

  • Inductive Effect : The strong electron-withdrawing inductive effect of the fluorine atom decreases the electron density in the pyrazole ring. This can influence the pKa of the N-H proton and the proton affinity of the sp² nitrogen, thereby affecting the relative stability of the tautomers.

  • Solvent Effects : In solution, the polarity of the solvent can play a significant role in stabilizing one tautomer over another. Polar solvents may favor the tautomer with a larger dipole moment. Tautomerization in solution can be modeled computationally, but accurately capturing solvent effects remains a challenge.[3]

  • Hydrogen Bonding : In the solid state, intermolecular hydrogen bonding plays a crucial role in the stabilization of the crystal lattice. As observed in the crystal structure of 3-(4-fluorophenyl)-1H-pyrazole and its tautomer, N-H···N hydrogen bonds are a key feature of the packing arrangement.[2] The ability of each tautomer to form favorable hydrogen bonding networks can influence which form is preferred in the solid state.

  • Substituents at C3 and C5 : The electronic nature of the substituents at the C3 and C5 positions has a profound impact on the tautomeric equilibrium. Electron-donating groups tend to favor the tautomer where the proton is on the nitrogen adjacent to the substituent, while electron-withdrawing groups have the opposite effect.[1]

Conclusion

The tautomerism of 4-fluoro substituted pyrazoles is a multifaceted phenomenon governed by a combination of electronic effects, intermolecular interactions, and the surrounding environment. Computational studies consistently show a preference for the 3-fluoro over the 5-fluoro tautomer in 3(5),4-difluoropyrazole, while crystallographic data confirms the existence of both tautomers in the solid state for a 4-fluorophenyl substituted pyrazole. A thorough understanding of these principles, supported by robust experimental and computational methodologies, is essential for the rational design of novel pyrazole-based therapeutic agents. The data and protocols presented in this guide offer a foundational resource for researchers in this field.

References

Potential Biological Activity of 4-Fluoro-3H-pyrazole Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide spectrum of pharmacological activities. The introduction of fluorine into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, binding affinity, and bioavailability. This technical guide focuses on the biological potential of 4-fluoro-3H-pyrazole analogs, a specific subclass of fluorinated pyrazoles that has garnered interest in drug discovery. This document provides a comprehensive overview of the available data on their biological activities, experimental protocols for their evaluation, and insights into their potential mechanisms of action.

Overview of Biological Activities

Analogs of this compound have been investigated for a range of biological activities, primarily in the areas of antimicrobial and anticancer research. While the volume of research on this specific scaffold is still emerging compared to other pyrazole derivatives, the existing data suggests promising potential.

Antimicrobial Activity

Fluorinated pyrazole derivatives have shown notable activity against various microbial strains. The introduction of a fluorine atom at the 4-position of the pyrazole ring can enhance the antimicrobial properties of the parent compound.

Table 1: Antimicrobial Activity of this compound Analogs

Compound IDTarget OrganismActivity Metric (e.g., MIC, IC50)Reference
[Example Compound A] Staphylococcus aureusMIC: 12.5 µg/mL[Fictional Reference]
[Example Compound B] Escherichia coliMIC: 25 µg/mL[Fictional Reference]
[Example Compound C] Candida albicansIC50: 8.7 µM[Fictional Reference]

Note: The data in this table is illustrative due to the limited publicly available quantitative data for a wide range of specific this compound analogs.

Anticancer Activity

The pyrazole nucleus is a common feature in many anticancer agents. Fluorination can further enhance the cytotoxic effects of these compounds against various cancer cell lines. Research into this compound analogs has explored their potential as inhibitors of key cellular processes involved in cancer progression.

Table 2: Anticancer Activity of this compound Analogs

Compound IDCancer Cell LineActivity Metric (e.g., IC50, GI50)Reference
[Example Compound D] MCF-7 (Breast)IC50: 5.2 µM[Fictional Reference]
[Example Compound E] A549 (Lung)GI50: 3.8 µM[Fictional Reference]
[Example Compound F] HCT116 (Colon)IC50: 7.1 µM[Fictional Reference]

Note: The data in this table is illustrative due to the limited publicly available quantitative data for a wide range of specific this compound analogs.

Kinase Inhibition

A significant area of investigation for pyrazole derivatives is their activity as kinase inhibitors.[1][2] Many pyrazole-containing drugs target protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.[1][2] The this compound scaffold is being explored for its potential to yield potent and selective kinase inhibitors.

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and biological evaluation of this compound analogs, based on common methodologies reported in the literature for pyrazole derivatives.

General Synthesis of this compound Analogs

A common route for the synthesis of 4-formylpyrazole derivatives involves the Vilsmeier-Haack reaction.[3][4][5] This can be a starting point for further modifications to introduce the 4-fluoro group or to build more complex analogs.

G Hydrazone Hydrazone Derivative Cyclization Cyclization & Formylation Hydrazone->Cyclization 1. Vilsmeier_Reagent Vilsmeier Reagent (POCl3/DMF) Vilsmeier_Reagent->Cyclization 2. Formylpyrazole 4-Formylpyrazole Intermediate Cyclization->Formylpyrazole Final_Product This compound Analog Formylpyrazole->Final_Product 3. Fluorination Fluorination Step Fluorination->Final_Product

Synthesis of this compound Analogs.

Protocol:

  • Preparation of Hydrazone: A substituted hydrazine is reacted with a suitable ketone or aldehyde to form the corresponding hydrazone.

  • Vilsmeier-Haack Reaction: The hydrazone is treated with a Vilsmeier reagent (e.g., phosphorus oxychloride and dimethylformamide) which facilitates cyclization to the pyrazole ring and formylation at the 4-position.[3][4][5]

  • Fluorination: The resulting 4-formylpyrazole can then be subjected to a fluorination reaction to introduce the fluorine atom at the 4-position. Alternatively, fluorinated building blocks can be used in the initial steps.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound_Prep Prepare Serial Dilutions of Test Compound Microplate Inoculate Microplate Wells with Compound and Microbe Compound_Prep->Microplate Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculum_Prep->Microplate Incubate Incubate at Optimal Temperature and Time Microplate->Incubate Visual_Inspection Visually Inspect for Microbial Growth Incubate->Visual_Inspection MIC_Determination Determine MIC (Lowest Concentration with No Visible Growth) Visual_Inspection->MIC_Determination

Workflow for MIC Determination.

Protocol:

  • Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing growth medium.

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared to a specific cell density.

  • Inoculation and Incubation: Each well is inoculated with the microbial suspension, and the plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay

The anticancer activity of the compounds is assessed by evaluating their cytotoxicity against various cancer cell lines using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is then calculated.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by this compound analogs are still under extensive investigation, their structural similarity to known kinase inhibitors suggests that they may act on similar targets.

Potential Kinase Inhibition Pathways

Many pyrazole-based inhibitors target key kinases in cancer-related signaling pathways, such as the Akt and JAK/STAT pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Akt Akt Receptor->Akt mTOR mTOR Akt->mTOR Transcription_Factors Transcription Factors mTOR->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cell_Survival Cell Survival, Proliferation, Angiogenesis Gene_Expression->Cell_Survival Inhibitor This compound Analog Inhibitor->Akt Inhibition Growth_Factor Growth Factor Growth_Factor->Receptor

Potential Inhibition of the Akt Signaling Pathway.

The Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism.[1] Dysregulation of this pathway is a common feature in many cancers. Pyrazole derivatives have been shown to inhibit Akt kinase, thereby blocking downstream signaling and inducing apoptosis in cancer cells. It is hypothesized that this compound analogs may exert their anticancer effects through a similar mechanism.

Conclusion and Future Directions

The this compound scaffold represents a promising area for the development of novel therapeutic agents. The limited but encouraging data on their antimicrobial and anticancer activities warrant further investigation. Future research should focus on:

  • Synthesis of diverse libraries of this compound analogs to establish robust structure-activity relationships.

  • Comprehensive biological screening against a wider range of microbial pathogens and cancer cell lines.

  • In-depth mechanistic studies to identify the specific molecular targets and signaling pathways affected by these compounds.

  • Pharmacokinetic and in vivo efficacy studies for the most promising lead compounds.

This technical guide provides a foundational overview for researchers and drug development professionals interested in the potential of this compound analogs. As research in this area progresses, a more detailed understanding of their therapeutic potential will undoubtedly emerge.

References

Methodological & Application

Application Notes and Protocols: 4-Fluoro-3H-pyrazole in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-fluoro-4H-pyrazoles in inverse-electron-demand Diels-Alder reactions, a key transformation in the field of bioorthogonal chemistry. This document details the synthesis of fluorinated pyrazoles, their reactivity in cycloaddition reactions, and protocols for their application, with a focus on their utility in biological and medicinal chemistry.

Introduction

4H-Pyrazoles bearing electron-withdrawing fluorine substituents at the 4-position are highly reactive dienes in inverse-electron-demand Diels-Alder reactions.[1] Unlike their alkyl or chloro-substituted counterparts which often require acid catalysis, these fluorinated pyrazoles react rapidly with strained dienophiles, such as bicyclononynes (BCN), without the need for a catalyst.[1] This reactivity makes them excellent candidates for "click" chemistry and bioorthogonal applications, where reactions must proceed efficiently under physiological conditions without interfering with biological processes.[2][3]

The introduction of fluorine atoms enhances the Diels-Alder reactivity through hyperconjugative antiaromaticity, which destabilizes the diene ground state.[1] This document focuses on two key examples: 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) and 4,4-difluoro-3,5-diphenyl-4H-pyrazole (DFP). While DFP exhibits extremely high reactivity, MFP offers a balance of good reactivity and increased stability in biological media.[2]

Data Presentation

The following tables summarize the quantitative data for the reactivity and stability of 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) and 4,4-difluoro-3,5-diphenyl-4H-pyrazole (DFP).

Table 1: Diels-Alder Reactivity of Fluorinated 4H-Pyrazoles with endo-Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN)

DieneSecond-Order Rate Constant (k) (M⁻¹s⁻¹)Relative ReactivityGibbs Free Energy of Activation (ΔG‡) (kcal/mol)
MFP0.76116.0
DFP~5.3 (7-fold higher than MFP)~715.2

Data sourced from studies on the Diels-Alder reaction in 9:1 methanol/water.[1][2]

Table 2: Stability of Fluorinated 4H-Pyrazoles

Diene% Remaining after 8h in 10% Fetal Bovine Serum (FBS) at 37°C% Remaining after 8h in Glutathione (GSH) Buffer at 37°C
MFP64 ± 3%0%
DFP42 ± 5%0%

Data indicates that while MFP is more stable than DFP in serum, both are susceptible to degradation by biological nucleophiles like glutathione.[4]

Experimental Protocols

The following are representative protocols for the synthesis of a 4-fluoro-4H-pyrazole and its subsequent Diels-Alder reaction.

Protocol 1: Synthesis of 4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP)

This protocol describes a late-stage fluorination approach which is often more efficient than building the fluorinated ring from acyclic precursors.

Materials:

  • 3-Methyl-3,5-diphenyl-3H-pyrazole

  • Selectfluor®

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of 3-methyl-3,5-diphenyl-3H-pyrazole in anhydrous acetonitrile, add 1.2 equivalents of Selectfluor®.

  • Reflux the reaction mixture for 1 hour.

  • After cooling to room temperature, dilute the reaction mixture with 50 mL of water and extract with dichloromethane (3 x 25 mL).

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of 0-10% ethyl acetate in hexanes to yield MFP as a solid.

Protocol 2: Inverse-Electron-Demand Diels-Alder Reaction of MFP with BCN

This protocol outlines the general procedure for the cycloaddition reaction.

Materials:

  • 4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP)

  • endo-Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN)

  • Methanol

  • Water

  • Reverse-phase high-performance liquid chromatography (HPLC) system for purification

Procedure:

  • Prepare a stock solution of MFP (e.g., 10 mM in methanol).

  • Prepare a stock solution of BCN (e.g., 100 mM in methanol).

  • In a reaction vessel, combine the desired amounts of the MFP and BCN stock solutions in a 9:1 methanol/water solvent system. The final concentrations will depend on the scale of the reaction; for kinetic studies, pseudo-first-order conditions with an excess of BCN are often used.[1]

  • Allow the reaction to proceed at room temperature. The reaction progress can be monitored by techniques such as UV-vis spectroscopy or HPLC.

  • Upon completion, the reaction mixture can be concentrated under reduced pressure.

  • The resulting Diels-Alder adduct can be purified by reverse-phase HPLC.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of 4-fluoro-3H-pyrazoles in Diels-Alder reactions.

Diels_Alder_Reaction cluster_reactants Reactants cluster_product Product Diene 4-Fluoro-4H-pyrazole (Electron-Deficient Diene) Adduct Diels-Alder Adduct (Cycloadduct) Diene->Adduct [4+2] Cycloaddition Dienophile Bicyclononyne (BCN) (Strained Dienophile) Dienophile->Adduct

Caption: Inverse-electron-demand Diels-Alder reaction.

Experimental_Workflow cluster_synthesis Synthesis of 4-Fluoro-4H-pyrazole cluster_da Diels-Alder Reaction Start 3-Methyl-3,5-diphenyl-3H-pyrazole Fluorination Fluorination with Selectfluor® Start->Fluorination Purification1 Column Chromatography Fluorination->Purification1 MFP 4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) Purification1->MFP Reaction Cycloaddition Reaction MFP->Reaction BCN Bicyclononyne (BCN) BCN->Reaction Purification2 Reverse-Phase HPLC Reaction->Purification2 Adduct Diels-Alder Adduct Purification2->Adduct

Caption: Experimental workflow for synthesis and reaction.

Bioorthogonal_Chemistry Bioorthogonal Bioorthogonal Chemistry Concept Reaction in a Biological System without Interference Bioorthogonal->Concept DA_Reaction Diels-Alder Reaction Concept->DA_Reaction FluorinatedPyrazole 4-Fluoro-4H-pyrazole FluorinatedPyrazole->DA_Reaction BCN Bicyclononyne (BCN) BCN->DA_Reaction Applications Applications DA_Reaction->Applications Labeling Labeling of Biomolecules Applications->Labeling Imaging In Vivo Imaging Applications->Imaging DrugDelivery Drug Delivery Applications->DrugDelivery

Caption: Concept of bioorthogonal chemistry.

Applications in Research and Drug Development

The Diels-Alder reaction of 4-fluoro-4H-pyrazoles with strained alkynes is a prime example of a bioorthogonal "click" reaction. This has significant implications for researchers, scientists, and drug development professionals.

  • Bioorthogonal Labeling: These reactions can be used to label biomolecules, such as proteins and nucleic acids, in their native environment.[5] By incorporating one of the reactive partners (e.g., BCN) into a biomolecule, the other partner (the fluorinated pyrazole) can be used as a probe for detection and visualization.

  • In Vivo Imaging: The ability to perform these reactions in living systems opens up possibilities for in vivo imaging. By attaching a fluorescent reporter to the fluorinated pyrazole, researchers can track the location and dynamics of biomolecules in real-time.

  • Drug Delivery and Development: The pyrazole moiety is a common scaffold in many pharmaceutical compounds, exhibiting a wide range of biological activities, including anticancer properties.[6][7] The Diels-Alder adducts of fluorinated pyrazoles can be explored as novel therapeutic agents. Furthermore, the bioorthogonal nature of this reaction can be leveraged for targeted drug delivery systems.

References

The Versatility of 4-Fluoro-3H-pyrazole: A Key Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. Among the array of fluorinated heterocyclic scaffolds, 4-fluoro-3H-pyrazole has emerged as a particularly valuable building block. Its unique electronic properties and structural features make it a versatile synthon for the development of a wide range of therapeutic agents, from kinase inhibitors for cancer therapy to novel treatments for inflammatory and infectious diseases.

This document provides detailed application notes on the use of this compound in medicinal chemistry, complete with experimental protocols for the synthesis and biological evaluation of its derivatives.

Applications in Drug Discovery

The this compound scaffold has been successfully incorporated into a variety of bioactive molecules, demonstrating its broad therapeutic potential.

Kinase Inhibition in Oncology

A primary application of this compound is in the design of potent and selective kinase inhibitors. The fluorine atom at the 4-position can modulate the pKa of the pyrazole ring and engage in favorable interactions within the ATP-binding pocket of various kinases, leading to enhanced inhibitory activity.

One of the key targets is the FMS-like tyrosine kinase 3 (FLT3), which is frequently mutated in acute myeloid leukemia (AML).[1] The 3H-pyrazolo[4,3-f]quinoline core, which can be derived from a this compound precursor, has shown potent inhibitory activity against FLT3 and its mutant forms.[1]

FLT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane FL FLT3 Ligand (FL) FLT3 FLT3 Receptor FL->FLT3 Binding & Dimerization PI3K PI3K FLT3->PI3K Activation RAS RAS FLT3->RAS Activation STAT5 STAT5 FLT3->STAT5 Activation AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Proliferation STAT5->Proliferation Survival Survival STAT5->Survival AKT->Proliferation AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Differentiation Differentiation ERK->Differentiation

Table 1: Kinase Inhibitory Activity of 4-Fluoropyrazole Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
Compound 8t FLT30.089[2]
CDK20.719[2]
CDK40.770[2]
Afuresertib Akt10.02 (Ki)[3]
Akt22 (Ki)[3]
Akt32.6 (Ki)[3]
Compound 22 CDK224[3]
CDK523[3]
Anti-inflammatory Agents

The cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation and pain. The this compound scaffold can be found in molecules designed to selectively inhibit COX-2, offering a potential therapeutic strategy for inflammatory disorders with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_products Pro-inflammatory Prostaglandins Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Metabolism PGE2 PGE2 PGH2->PGE2 PGI2 PGI2 PGH2->PGI2 TXA2 TXA2 PGH2->TXA2 Inflammation Inflammation PGE2->Inflammation Inflammation Pain, Fever PGI2->Inflammation Platelet_Aggregation Platelet_Aggregation TXA2->Platelet_Aggregation Platelet Aggregation

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

Compound IDAssayActivityReference
N9 Carrageenan-induced rat paw edemaRelative activity to celecoxib: 1.08 (after 1h)[4]
N7 Cotton granuloma testRelative activity to celecoxib: 1.13[4]
10a, 10e, 10f, 10g Carrageenan-induced rat paw edema>70% inhibition at 3h[5]
Antimicrobial Agents

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Derivatives of this compound have demonstrated promising activity against a range of bacterial and fungal strains. The pyrazole core can be functionalized to interact with various microbial targets, leading to the inhibition of growth and proliferation.

Table 3: Antimicrobial Activity of Fluorinated Pyrazole Derivatives

Compound IDOrganismMIC (µg/mL)Reference
Compound 9 Staphylococcus aureus (MDR)4[6]
Enterococcus faecalis (MDR)4[6]
Compound 12 Bacillus subtilis3.125[7]
Compound 7 & 13 Botrytis fabae6.25[7]
Fusarium oxysporum6.25[7]
Neuroscience

Recent studies have explored the potential of pyrazole derivatives in the treatment of neurodegenerative diseases. For instance, certain 4,5-dihydro-1H-pyrazole compounds have been identified as inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurotoxicity.[8] This suggests that the this compound scaffold could be a valuable starting point for the design of neuroprotective agents.

Experimental Protocols

Synthesis of 4-Fluoro-1H-pyrazole

This protocol describes a general method for the synthesis of the 4-fluoro-1H-pyrazole building block.[9][10]

Synthesis_Workflow Start Start Materials: (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde Hydrazine dihydrochloride Reaction Reaction: - Add hydrazine dihydrochloride to a solution of the acrylaldehyde in 40% aq. EtOH. - Heat at 55 °C for 30 min. Start->Reaction Workup Work-up: - Cool to room temperature. - Adjust pH to 9 with sat. NaHCO3. - Extract with ether. - Dry organic layers over Na2SO4. Reaction->Workup Purification Purification: - Remove solvent by distillation under reduced pressure. Workup->Purification Product Product: 4-Fluoro-1H-pyrazole Purification->Product

Materials:

  • (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde

  • Hydrazine dihydrochloride

  • Ethanol (EtOH)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde (1.0 eq) in a 40% (V/V) solution of ethanol in water, add hydrazine dihydrochloride (1.0 eq).

  • Heat the reaction mixture at 55 °C for 30 minutes.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Adjust the pH of the solution to 9 using a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ether (3 x volume).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent by distillation under reduced pressure to yield 4-fluoro-1H-pyrazole.[9][10]

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 4-fluoro-3-halo-pyrazole with a boronic acid.

Materials:

  • 4-Fluoro-3-halo-pyrazole (e.g., 3-bromo-4-fluoro-1H-pyrazole)

  • Aryl or heteroaryl boronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Na₂CO₃ or K₃PO₄, 2.0 - 2.5 eq)

  • Solvent system (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • In a reaction vessel, combine the 4-fluoro-3-halo-pyrazole (1.0 eq), boronic acid (1.1 - 1.5 eq), palladium catalyst (5 mol%), and base (2.0 - 2.5 eq).

  • Add the degassed solvent system.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon) at 90-100 °C for 6-20 hours, monitoring the reaction progress by TLC or LC-MS.[11][12]

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

FLT3 Kinase Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against FLT3 kinase.[13][14]

Materials:

  • Recombinant FLT3 enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Substrate (e.g., Myelin Basic Protein, MBP)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • In a 384-well plate, add the test compound solution.

  • Add the FLT3 enzyme and substrate solution to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions, which measures the amount of ADP produced.

  • Calculate the IC50 value by plotting the percent inhibition versus the logarithm of the compound concentration.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of a compound against a bacterial strain.[2][9]

Materials:

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Bacterial strain

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) in MHB.

  • Prepare serial two-fold dilutions of the test compound in MHB in a 96-well plate.

  • Inoculate each well with the bacterial suspension.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plate at 37 °C for 16-20 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.[9]

Conclusion

The this compound scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for the design of potent and selective therapeutic agents. Its incorporation into molecules targeting a range of diseases, from cancer to microbial infections and potentially neurodegenerative disorders, highlights its broad applicability. The synthetic protocols and biological assays described herein provide a foundation for researchers to further explore the potential of this valuable building block in the development of next-generation therapeutics.

References

Application Notes and Protocols: 4-Fluoro-3H-pyrazole in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-fluoro-3H-pyrazole and its derivatives in the synthesis of potent kinase inhibitors. The following sections detail the significance of pyrazole-based compounds in oncology and inflammation, experimental protocols for their synthesis and evaluation, quantitative data on their inhibitory activities, and visualizations of the targeted signaling pathways.

Introduction to Pyrazole-Based Kinase Inhibitors

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have garnered significant attention for their potential as kinase inhibitors, playing a crucial role in targeting various diseases, particularly cancer and inflammatory disorders. Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many pathological conditions. The development of small molecule inhibitors that can selectively target specific kinases is a major focus of modern drug discovery.

Fluorinated pyrazole derivatives, in particular, have demonstrated enhanced biological activity and improved pharmacokinetic properties. The introduction of a fluorine atom can influence the molecule's conformation, metabolic stability, and binding affinity to the target protein.

Targeted Kinase Signaling Pathways

Several important signaling pathways are targeted by pyrazole-based inhibitors. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of these compounds.

p38 MAP Kinase Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[1] Overactivation of the p38 MAPK pathway is implicated in a variety of inflammatory diseases and cancers.

p38_MAPK_Pathway cluster_downstream Downstream Effects Stress Stimuli Stress Stimuli MAPKKK MAP3K (e.g., TAK1, ASK1) Stress Stimuli->MAPKKK Cytokines (TNF-α, IL-1) Cytokines (TNF-α, IL-1) Cytokines (TNF-α, IL-1)->MAPKKK MAPKK MAP2K (MKK3, MKK6) MAPKKK->MAPKK phosphorylates p38 p38 MAPK MAPKK->p38 phosphorylates Transcription Factors (ATF2, CREB) Transcription Factors (ATF2, CREB) p38->Transcription Factors (ATF2, CREB) activates Other Kinases (MK2, MSK1) Other Kinases (MK2, MSK1) p38->Other Kinases (MK2, MSK1) activates

Caption: p38 MAPK Signaling Pathway.

FLT3 Signaling Pathway in Acute Myeloid Leukemia (AML)

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic progenitor cells.[2] Mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), leading to constitutive activation of the kinase and uncontrolled cell growth.[3][4]

FLT3_Signaling_Pathway cluster_downstream Downstream Signaling FLT3 Ligand FLT3 Ligand FLT3_R FLT3 Receptor FLT3 Ligand->FLT3_R binds and activates RAS/MEK/ERK Pathway RAS/MEK/ERK Pathway FLT3_R->RAS/MEK/ERK Pathway activates PI3K/AKT Pathway PI3K/AKT Pathway FLT3_R->PI3K/AKT Pathway activates STAT5 Pathway STAT5 Pathway FLT3_R->STAT5 Pathway activates Cell Proliferation Cell Proliferation RAS/MEK/ERK Pathway->Cell Proliferation Cell Survival Cell Survival PI3K/AKT Pathway->Cell Survival Gene Transcription Gene Transcription STAT5 Pathway->Gene Transcription

Caption: FLT3 Signaling Pathway in AML.

TRKA Signaling Pathway

Tropomyosin receptor kinase A (TRKA) is a receptor tyrosine kinase that is activated by nerve growth factor (NGF).[5][6] The NGF/TRKA signaling pathway is essential for the development and survival of neurons.[5] Dysregulation of this pathway has been implicated in certain types of cancer.

TRKA_Signaling_Pathway cluster_downstream Downstream Signaling NGF NGF TRKA_R TRKA Receptor NGF->TRKA_R binds and activates RAS/MAPK Pathway RAS/MAPK Pathway TRKA_R->RAS/MAPK Pathway activates PI3K/AKT Pathway PI3K/AKT Pathway TRKA_R->PI3K/AKT Pathway activates PLCγ Pathway PLCγ Pathway TRKA_R->PLCγ Pathway activates Neuronal Differentiation Neuronal Differentiation RAS/MAPK Pathway->Neuronal Differentiation Neuronal Survival Neuronal Survival PI3K/AKT Pathway->Neuronal Survival Calcium Signaling Calcium Signaling PLCγ Pathway->Calcium Signaling

Caption: TRKA Signaling Pathway.

Quantitative Data: Inhibitory Activity of Pyrazole Derivatives

The following table summarizes the in vitro inhibitory activity (IC50 values) of various pyrazole-based kinase inhibitors.

Compound IDTarget KinaseIC50 (nM)Reference
RO3201195p38 MAP Kinase-[7]
Compound 8tFLT30.089[2]
Compound 8tCDK20.719[2]
Compound 8tCDK40.770[2]
FN-1501FLT32.33[2]
FN-1501CDK21.02[2]
FN-1501CDK40.39[2]
LarotrectinibTRKA3.0[8]
LarotrectinibTRKB13[8]
LarotrectinibTRKC0.2[8]
Compound C03TRKA56[8]

Experimental Protocols

This section provides a generalized protocol for the synthesis of a 4-fluoro-substituted pyrazole-based kinase inhibitor, based on published synthetic routes for similar compounds.

General Synthesis Workflow

The synthesis of pyrazole-based kinase inhibitors often involves a multi-step process, starting with the construction of the core pyrazole ring, followed by the introduction of various substituents to optimize potency and selectivity.

Synthesis_Workflow Start Starting Materials (e.g., 4-fluorophenylhydrazine, diketone) Pyrazole_Formation Pyrazole Ring Formation (Cyclocondensation) Start->Pyrazole_Formation Functionalization Functional Group Introduction (e.g., Suzuki Coupling) Pyrazole_Formation->Functionalization Final_Product Final Kinase Inhibitor Functionalization->Final_Product

Caption: General Synthesis Workflow.

Representative Synthesis of a 4-(4-Fluorophenyl)-1H-pyrazol-5-amine Derivative

Disclaimer: The following protocol is a representative example based on known chemical transformations for the synthesis of similar pyrazole compounds and may require optimization for specific substrates.

Materials:

  • 4-Fluorophenylhydrazine hydrochloride

  • Malononitrile

  • Triethyl orthoformate

  • Sodium ethoxide

  • Ethanol

  • Dimethylformamide (DMF)

  • Palladium catalyst (e.g., Pd(dppf)Cl2)

  • Arylboronic acid

  • Sodium carbonate

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Synthesis of 3-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile:

    • To a solution of sodium ethoxide in ethanol, add 4-fluorophenylhydrazine hydrochloride and (ethoxymethylene)malononitrile.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction to room temperature and pour into ice water.

    • Collect the precipitate by filtration, wash with water, and dry to yield the pyrazole intermediate.

  • Suzuki Coupling to Introduce Aryl Moiety:

    • In a reaction vessel, combine the 3-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile, an appropriate arylboronic acid, a palladium catalyst, and sodium carbonate in a mixture of DMF and water.

    • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the final kinase inhibitor.

Kinase Inhibition Assay Protocol (General)

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP (adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a microplate, add the kinase, substrate, and assay buffer.

  • Add the diluted test compounds to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature and time for the specific kinase.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The this compound scaffold and its derivatives represent a promising class of compounds for the development of novel kinase inhibitors. The synthetic flexibility of the pyrazole core allows for the introduction of diverse substituents to fine-tune the pharmacological properties of the resulting molecules. The data and protocols presented here provide a valuable resource for researchers in the field of drug discovery and development, facilitating the design and synthesis of next-generation kinase inhibitors for the treatment of cancer and other diseases.

References

Application Notes and Protocols for the Analytical Characterization of 4-Fluoro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-1H-pyrazole is a fluorinated heterocyclic compound of interest in medicinal chemistry and drug development due to the unique properties conferred by the fluorine atom, such as altered metabolic stability and binding interactions. As with any synthesized compound intended for further use, rigorous analytical characterization is crucial to confirm its identity, purity, and structural integrity. It is important to note that while the user requested information on 4-Fluoro-3H-pyrazole, the stable and commonly synthesized tautomer is 4-Fluoro-1H-pyrazole. The analytical data and protocols provided herein pertain to the characterization of this stable 1H-tautomer. These application notes provide an overview of the key analytical techniques and detailed protocols for the comprehensive characterization of 4-Fluoro-1H-pyrazole.

General Analytical Workflow

A systematic approach is essential for the thorough characterization of a newly synthesized batch of 4-Fluoro-1H-pyrazole. The following workflow outlines the logical sequence of analytical techniques to be employed.

Analytical Workflow for 4-Fluoro-1H-pyrazole cluster_0 Primary Characterization cluster_1 Structural & Purity Analysis cluster_2 Definitive Structure Elucidation cluster_3 Final Confirmation synthesis Synthesis of 4-Fluoro-1H-pyrazole nmr NMR Spectroscopy (1H, 19F, 13C) synthesis->nmr Identity & Structure ms Mass Spectrometry (EI-MS or ESI-MS) synthesis->ms Molecular Weight hplc HPLC Analysis (Purity Assessment) nmr->hplc Purity Check ms->hplc ir IR Spectroscopy (Functional Groups) hplc->ir Further Confirmation final_report Comprehensive Analytical Report hplc->final_report xray Single Crystal X-ray Diffraction ir->xray If single crystal available xray->final_report

Caption: General analytical workflow for the characterization of 4-Fluoro-1H-pyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of 4-Fluoro-1H-pyrazole. ¹H NMR provides information on the proton environment, while ¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atom.

¹H NMR Spectroscopy

Data Presentation:

ProtonMultiplicityChemical Shift (δ) ppmCoupling Constant (J) Hz
H3/H5Doublet of Doublets~7.6J(H,F) ≈ 3.5 Hz, J(H,H) ≈ 0.8 Hz
NHBroad Singlet> 10-

Note: Chemical shifts can vary depending on the solvent and concentration.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of 4-Fluoro-1H-pyrazole in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher field instrument.

    • Temperature: 298 K.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 scans for good signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): 0-12 ppm.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals.

¹⁹F NMR Spectroscopy

Data Presentation:

NucleusMultiplicityChemical Shift (δ) ppmCoupling Constant (J) Hz
F4Triplet~ -160 to -170J(F,H) ≈ 3.5 Hz

Note: ¹⁹F chemical shifts are typically referenced to CFCl₃ (δ = 0 ppm).

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup:

    • Spectrometer: A multinuclear probe tuned to the ¹⁹F frequency is required.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 64-128 scans.

    • Relaxation Delay (d1): 1-2 seconds.

    • Spectral Width (sw): A wide spectral width (e.g., -50 to -250 ppm) is recommended for initial characterization of fluorinated compounds.

    • Proton Decoupling: A proton-decoupled ¹⁹F spectrum can be acquired to simplify the spectrum to a singlet.

  • Processing:

    • Apply a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum using an external or internal standard (e.g., CFCl₃).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 4-Fluoro-1H-pyrazole, confirming its elemental composition.

Data Presentation:

Ionm/z (predicted)Description
[M]⁺86.03Molecular Ion
[M-HCN]⁺59.02Loss of hydrogen cyanide
[M-N₂]⁺58.03Loss of nitrogen
[C₂H₂F]⁺45.01Fluorinated fragment

Experimental Protocol (Electron Ionization - Mass Spectrometry - EI-MS):

  • Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or dichloromethane) via a direct insertion probe or a GC inlet.

  • Instrument Setup:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.

  • Data Acquisition:

    • Scan Range: m/z 30-200.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern to propose structures for the major fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and its fragments.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of 4-Fluoro-1H-pyrazole. A reversed-phase method is generally suitable for this compound.

HPLC Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase (e.g., ACN:Water) equilibrate Equilibrate HPLC System with Mobile Phase prep_mobile_phase->equilibrate prep_sample Prepare Sample Solution (e.g., 1 mg/mL in ACN) inject Inject Sample prep_sample->inject equilibrate->inject separate Isocratic/Gradient Elution (Separation on C18 Column) inject->separate detect UV Detection (e.g., 210 nm) separate->detect integrate Integrate Chromatogram detect->integrate calculate Calculate Purity (% Area) integrate->calculate

Caption: Workflow for HPLC purity analysis of 4-Fluoro-1H-pyrazole.

Data Presentation:

ParameterRecommended Value
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile:Water (e.g., 50:50 v/v) with 0.1% Formic Acid
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength210 nm
Injection Volume10 µL
Expected Retention TimeDependent on exact conditions, but typically 2-5 minutes

Experimental Protocol:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of acetonitrile and water. Add formic acid to a final concentration of 0.1%. Degas the mobile phase by sonication or vacuum filtration.

  • Standard Solution Preparation: Accurately weigh and dissolve 4-Fluoro-1H-pyrazole in the mobile phase or acetonitrile to prepare a stock solution of 1 mg/mL. Prepare working solutions by diluting the stock solution.

  • HPLC System Setup:

    • Install the C18 column.

    • Purge the pump with the mobile phase.

    • Equilibrate the column with the mobile phase at the specified flow rate until a stable baseline is achieved.

  • Analysis:

    • Inject a blank (mobile phase) followed by the standard solution.

    • Record the chromatogram for a sufficient time to allow for the elution of any impurities (e.g., 10-15 minutes).

  • Data Processing:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of 4-Fluoro-1H-pyrazole based on the area percentage of the main peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Data Presentation:

Wavenumber (cm⁻¹)Vibration
3100-3180N-H stretch
~1500-1600C=C and C=N stretch (ring)
~1100-1200C-F stretch
~1000-1100C-N stretch

Experimental Protocol:

  • Sample Preparation:

    • Solid (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • Solid (KBr pellet): Mix a small amount of the sample with dry KBr powder and press into a thin pellet.

  • Instrument Setup:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment (or pure KBr pellet).

    • Collect the sample spectrum.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

  • Data Analysis:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Single Crystal X-ray Diffraction

This technique provides the definitive three-dimensional structure of the molecule in the solid state.

Data Presentation:

ParameterReported Value for 4-Fluoro-1H-pyrazole
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.0123 (3)
b (Å)6.5898 (4)
c (Å)11.2349 (7)
α (°)89.986 (2)
β (°)81.343 (2)
γ (°)83.208 (2)
Volume (ų)363.38 (4)
Z4
Temperature (K)150

Data obtained from the crystallographic study of 4-Fluoro-1H-pyrazole.[1]

Experimental Protocol:

  • Crystal Growth: Grow single crystals of 4-Fluoro-1H-pyrazole suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or sublimation.[1]

  • Data Collection:

    • Mount a suitable crystal on a goniometer.

    • Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.

  • Structure Solution and Refinement:

    • Process the diffraction data (integration and scaling).

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data.

  • Data Analysis:

    • Analyze the final crystal structure to determine bond lengths, bond angles, and intermolecular interactions.

Conclusion

The combination of these analytical techniques provides a comprehensive characterization of 4-Fluoro-1H-pyrazole, ensuring its identity, purity, and structural integrity. Adherence to these protocols will enable researchers, scientists, and drug development professionals to confidently use this compound in their downstream applications.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Fluoro-3H-pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the palladium-catalyzed cross-coupling of 4-fluoro-3H-pyrazole, a valuable scaffold in medicinal chemistry and materials science. The following sections detail various coupling methodologies, including Suzuki-Miyaura, Stille, Buchwald-Hartwig, Heck, and Sonogashira reactions, offering researchers a guide to the synthesis of diverse functionalized pyrazole derivatives.

Introduction to Palladium-Catalyzed Cross-Coupling of this compound

The pyrazole moiety is a prominent feature in many pharmaceuticals and agrochemicals. The introduction of a fluorine atom at the 4-position can significantly modulate the physicochemical and biological properties of these molecules, including their metabolic stability and binding affinity. Palladium-catalyzed cross-coupling reactions are powerful tools for the direct functionalization of the pyrazole core, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity. This document outlines established protocols for the coupling of this compound derivatives with various partners.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between a halide (or triflate) and an organoboron compound. For 4-fluoropyrazoles, this reaction is typically performed on a 4-halo-substituted precursor.

Quantitative Data for Suzuki-Miyaura Coupling of Pyrazole Derivatives
EntryAryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
14-Iodo-1-aryl-3-CF3-pyrazolePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃1,4-Dioxane/H₂O (4:1)9056[1]
25-(4-bromophenyl)-4,6-dichloropyrimidineVarious arylboronic acidsPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane70-80Good[2]
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Iodo-1-phenyl-3-(trifluoromethyl)-1H-pyrazole

This protocol is adapted from a procedure for a similar pyrazole substrate and may require optimization for this compound derivatives.[1]

  • Reaction Setup: In a Schlenk tube, combine 4-iodo-1-phenyl-3-(trifluoromethyl)-1H-pyrazole (0.1 mmol, 1.0 equiv), the desired arylboronic acid (1.1 equiv), Pd(PPh₃)₄ (5 mol%), and Na₂CO₃ (2.5 equiv).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (2 mL).

  • Reaction Conditions: Place the sealed tube under an argon atmosphere and heat the reaction mixture to 90 °C with stirring for 6 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-pyrazole derivative.

Stille Coupling

The Stille coupling reaction facilitates the formation of C-C bonds between an organostannane and an organohalide. This method has been successfully applied to the synthesis of 5-aryl-4-fluoropyrazoles.

Quantitative Data for Stille Coupling of 5-Tributylstannyl-4-fluoropyrazole
EntryAryl IodideCatalyst (mol%)LigandSolventTemp (°C)Yield (%)Reference
1IodobenzenePd(PPh₃)₄ (5)-Toluene11085[3]
24-IodoanisolePd(PPh₃)₄ (5)-Toluene11082[3]
34-IodonitrobenzenePd(PPh₃)₄ (5)-Toluene11078[3]
Experimental Protocol: Stille Coupling of 5-Tributylstannyl-4-fluoropyrazole with Aryl Iodides

This protocol is based on the successful coupling of a 4-fluoropyrazole derivative.[3]

  • Reaction Setup: To a solution of 5-tributylstannyl-4-fluoropyrazole (1.0 equiv) in toluene, add the aryl iodide (1.2 equiv) and Pd(PPh₃)₄ (5 mol%).

  • Reaction Conditions: Heat the reaction mixture at 110 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to yield the 5-aryl-4-fluoropyrazole.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds between an aryl halide and an amine. This reaction has been demonstrated on 4-halopyrazole substrates.

Quantitative Data for Buchwald-Hartwig Amination of 4-Halo-1-tritylpyrazoles
EntryPyrazole HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
14-Bromo-1-tritylpyrazolePiperidinePd(dba)₂ (10)tBuDavePhos (20)tBuOKXylene160 (MW)85[4][5]
24-Bromo-1-tritylpyrazoleMorpholinePd(dba)₂ (10)tBuDavePhos (20)tBuOKXylene160 (MW)75[4]
34-Bromo-1-tritylpyrazoleAnilinePd(dba)₂ (10)tBuDavePhos (20)tBuOKXylene160 (MW)92[4]
Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromo-1-tritylpyrazole

This protocol utilizes microwave irradiation for rapid synthesis.[4][5]

  • Reaction Setup: In a microwave vial, combine 4-bromo-1-tritylpyrazole (50.0 mg, 0.128 mmol), tBuDavePhos (8.8 mg, 20 mol%), Pd(dba)₂ (7.4 mg, 10 mol%), and potassium t-butoxide (28.8 mg, 2.0 equiv).

  • Reagent Addition: Add the amine (2.0 equiv) and xylene (2 mL).

  • Microwave Irradiation: Seal the vial and heat in a microwave reactor at 160 °C for 10-30 minutes.

  • Work-up: After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Heck Reaction

The Heck reaction forms a C-C bond between an aryl halide and an alkene. This reaction provides a route to alkenyl-substituted pyrazoles.

Quantitative Data for Heck Reaction of 4-Iodo-1H-pyrazoles
Entry4-IodopyrazoleAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
14-Iodo-1-tritylpyrazolen-Butyl acrylatePd(OAc)₂ (2)P(OEt)₃ (4)Et₃NDMF10095[6]
24-Iodo-1-tritylpyrazoleStyrenePd(OAc)₂ (2)P(OEt)₃ (4)Et₃NDMF10078[6]
Experimental Protocol: Heck Reaction of 4-Iodo-1-tritylpyrazole

This protocol is based on the Heck-Mizoroki reaction of a protected 4-iodopyrazole.

  • Reaction Setup: In a sealed tube, dissolve 4-iodo-1-tritylpyrazole (1.0 equiv) in DMF.

  • Reagent Addition: Add triethylamine (2.0 equiv), the alkene (1.5 equiv), P(OEt)₃ (4 mol%), and Pd(OAc)₂ (2 mol%).

  • Reaction Conditions: Heat the mixture at 100 °C for the appropriate time (e.g., 24 hours).

  • Work-up: Cool the reaction to room temperature, pour into water, and extract with diethyl ether. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the crude product via column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is useful for the synthesis of alkynylpyrazoles.

Quantitative Data for Sonogashira Coupling of Aryl Halides with Terminal Alkynes
EntryAryl HalideAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF10096[7]
21-Iodo-4-nitrobenzenePhenylacetylenePd(OAc)₂CuIDabco--Quantitative[8]
Experimental Protocol: Sonogashira Coupling of a 4-Halo-pyrazole

This is a general protocol adapted from similar reactions and may require optimization.[7][8]

  • Reaction Setup: To a mixture of the 4-halopyrazole (1.0 equiv), the terminal alkyne (1.2-1.5 equiv), and a copper(I) co-catalyst such as CuI (5 mol%) in a suitable solvent (e.g., DMF or THF), add the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (2-5 mol%).

  • Base Addition: Add a base, typically an amine such as triethylamine or diisopropylamine.

  • Reaction Conditions: Stir the reaction mixture under an inert atmosphere at room temperature or with heating until the reaction is complete.

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate.

  • Purification: Purify the resulting alkynylpyrazole by column chromatography.

Visualizing the Experimental Workflow and Catalytic Cycle

Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Pyrazole, Coupling Partner, Catalyst, Ligand, Base solvent Add Solvent reagents->solvent heating Heat and Stir (Inert Atmosphere) solvent->heating extraction Aqueous Work-up & Extraction heating->extraction purification Column Chromatography extraction->purification product product purification->product Isolate Product

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Catalytic Cycle

catalytic_cycle pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition (R¹-X) pd2_trans R¹-Pd(II)L₂-R² pd2_ox->pd2_trans Transmetalation (R²-M) pd2_trans->pd0 Reductive Elimination product R¹-R² pd2_trans->product

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling.

References

Troubleshooting & Optimization

Technical Support Center: 4-Fluoro-3H-pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Fluoro-3H-pyrazole synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 4-Fluoro-3H-pyrazoles, offering potential causes and solutions.

Issue 1: Low or No Yield of 4-Fluoropyrazole

Possible Causes and Solutions:

  • Suboptimal Reaction Conditions: The choice of catalyst, solvent, base, and temperature can significantly impact the reaction outcome. For instance, in the ruthenium-catalyzed synthesis from N-alkylhydrazones, switching from copper- or palladium-based catalysts to RuCl2(PPh3)3 has been shown to dramatically improve yields.[1] Similarly, using a higher boiling point solvent like diglyme instead of 1,4-dioxane and a base like potassium carbonate in place of triethylamine can lead to quantitative yields.[1]

  • Inefficient Final Dehydration Step: In syntheses involving the condensation of a fluorinated 1,3-dicarbonyl compound with hydrazine, the final dehydration step to form the pyrazole ring can be difficult, especially with electron-withdrawing groups present.[2][3] Exploring alternative synthetic routes, such as the late-stage fluorination of a pre-formed 1H-pyrazole, may be a more effective strategy.[2][3]

  • Poor Substrate Reactivity: Pyrazoles with electron-withdrawing groups can be less nucleophilic, making electrophilic fluorination challenging.[3] In such cases, using a more potent fluorinating agent or a different synthetic approach may be necessary.

  • Side Reactions: The formation of unidentified side products can lower the yield of the desired 4-fluoropyrazole.[1] Careful monitoring of the reaction by techniques like 19F NMR can help identify the extent of side product formation. Optimization of reaction conditions, such as temperature and reaction time, can help minimize these side reactions.

Issue 2: Difficulty in Product Purification

Possible Causes and Solutions:

  • Co-elution of Product and Starting Material/Byproducts: The separation of the desired 4-fluoropyrazole from unreacted starting materials or monofluorinated intermediates can be challenging, particularly with column chromatography.[4][5]

    • Solution: An alternative purification method involves the formation of an acid addition salt of the pyrazole. By dissolving the crude product in a suitable solvent and treating it with an inorganic or organic acid, the pyrazole salt can be selectively crystallized, leaving impurities in the solution.[6]

  • Formation of Hard-to-Separate Isomers: In some synthesis routes, regioisomers can be formed. The choice of solvent can dramatically influence the regioselectivity of the reaction. For example, in the synthesis of trifluoromethylated pyrazoles, highly polar protic solvents favor the formation of 3-trifluoromethylpyrazoles, while polar aprotic solvents preferentially yield the 5-CF3-substituted isomers.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 4-Fluoro-3H-pyrazoles?

There are several established methods for the synthesis of 4-Fluoro-3H-pyrazoles:

  • Ruthenium-Catalyzed C-H Fluoroalkylation and Cyclization: This single-step method utilizes readily available N-alkylhydrazones and tribromofluoromethane (CBr3F) as the fluorine source.[1]

  • Continuous Flow Synthesis: This two-step process involves the direct fluorination of a diketone followed by cyclization with a hydrazine derivative in a continuous flow reactor.[4]

  • Condensation of Fluorinated 1,3-Diketones with Hydrazine: This is a traditional approach, but it can suffer from low yields in the final dehydration step.[2][3]

  • Late-Stage Electrophilic Fluorination: This method involves the direct fluorination of a pre-synthesized 1H-pyrazole using an electrophilic fluorinating agent like Selectfluor® or N-fluorobenzenesulfonimide (NFSI).[2][3][7]

  • Synthesis from β-Fluoroenolate Salts: This approach involves the reaction of a potassium 2-cyano-2-fluoroethenolate with amidine hydrochlorides or hydrazines.[8]

Q2: How can I optimize the yield of my 4-Fluoropyrazole synthesis?

Yield optimization often involves a systematic evaluation of reaction parameters. Below is a table summarizing the optimization of a ruthenium-catalyzed synthesis.

EntryCatalyst (mol%)BaseSolventTemperature (°C)Yield (%)
1RuCl2(PPh3)3 (5)Et3N1,4-Dioxane110Low
2RuCl2(PPh3)3 (5)K2CO31,4-Dioxane110Moderate
3RuCl2(PPh3)3 (5)K2CO3Diglyme130Quantitative
4PdCl2(PPh3)2 (5)K2CO3Diglyme130Low
5CuCl(PPh3)3 (5)K2CO3Diglyme130Low

Data adapted from Prieto, et al.[1]

Q3: What are the key experimental protocols for these syntheses?

Here are detailed methodologies for two common synthesis approaches.

Protocol 1: Ruthenium-Catalyzed Synthesis of 4-Fluoropyrazole [1]

  • To a reaction vessel, add the N-alkylhydrazone (1.0 equiv), RuCl2(PPh3)3 (0.05 equiv), and potassium carbonate (2.0 equiv).

  • Add diglyme as the solvent.

  • Add tribromofluoromethane (CBr3F) (3.0 equiv).

  • Heat the reaction mixture to 130 °C and stir for the required time (monitor by TLC or NMR).

  • After completion, cool the reaction to room temperature.

  • Perform an aqueous work-up and extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

Protocol 2: Late-Stage Fluorination using Selectfluor® [3]

  • To an oven-dried flask, add the 1H-pyrazole (1.0 equiv) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®) (1.0 equiv).

  • Add activated 3-Å molecular sieves.

  • Purge the flask with N2(g) and add dry acetonitrile.

  • Heat the reaction mixture at 90 °C for 1 hour.

  • After cooling, dilute the mixture with ethyl acetate, filter, and concentrate under reduced pressure.

  • Purify the product by chromatography on silica gel.

Visualizing the Workflow

Diagram 1: General Workflow for 4-Fluoropyrazole Synthesis Troubleshooting

G cluster_start Start cluster_analysis Analysis cluster_paths Troubleshooting Paths cluster_solutions Solutions start Low Yield of 4-Fluoropyrazole analysis Analyze Reaction Mixture (19F NMR, LC-MS) start->analysis unreacted_sm High Amount of Unreacted Starting Material analysis->unreacted_sm side_products Presence of Significant Side Products analysis->side_products purification_issue Difficulty in Purification analysis->purification_issue optimize_conditions Optimize Reaction Conditions (Temp, Time, Reagents) unreacted_sm->optimize_conditions side_products->optimize_conditions change_route Consider Alternative Synthetic Route side_products->change_route purification_method Change Purification Method (e.g., Crystallization) purification_issue->purification_method G rect_node rect_node start Starting Material Availability? hydrazone_available N-Alkylhydrazone Available? start->hydrazone_available Yes no_route Synthesize Intermediate start->no_route No diketone_available Fluorinated 1,3-Diketone Available? hydrazone_available->diketone_available No route1 Ru-catalyzed Fluoroalkylation hydrazone_available->route1 Yes pyrazole_available 1H-Pyrazole Available? diketone_available->pyrazole_available No route2 Condensation with Hydrazine diketone_available->route2 Yes route3 Late-stage Fluorination pyrazole_available->route3 Yes pyrazole_available->no_route No

References

Technical Support Center: Purification of Fluorinated Pyrazoles

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for common purification challenges encountered by researchers working with fluorinated pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge in purifying fluorinated pyrazoles?

A major and frequently encountered challenge is the separation of regioisomers.[1][2][3] During the synthesis of asymmetrically substituted pyrazoles, particularly from 1,3-diketones and hydrazines, mixtures of regioisomers are often formed which can be difficult to separate due to their similar physicochemical properties.[1][2][3]

Q2: How can I remove residual palladium catalyst from my reaction mixture?

Residual palladium from coupling reactions is a common impurity. Effective removal methods include:

  • Filtration through Celite®: A simple and effective method for removing heterogeneous palladium catalysts. The reaction mixture is diluted and passed through a pad of Celite®, which traps the insoluble metal.[4]

  • Chromatography: Standard column chromatography is often sufficient to remove palladium residues, which typically have very low Rf values.[4]

  • Metal Scavengers: For trace amounts, specialized metal scavengers or adsorbents like activated carbon, layered clay compounds, or zeolites can be highly effective.[5][6][7]

Q3: Are there special considerations for column chromatography of fluorinated compounds?

Yes. While standard silica gel chromatography is often used, fluorinated compounds can exhibit unique behavior. Due to the high electronegativity of fluorine, these compounds can have altered polarity and dipole moments compared to their non-fluorinated analogs. For difficult separations, specialized fluorinated stationary phases (e.g., Pentafluorophenyl, PFP) can provide alternative selectivity and enhanced retention for fluorinated molecules.[8][9][10]

Q4: My N-trifluoromethyl pyrazole seems to be degrading during purification. Is this common?

Yes, stability can be a significant issue, particularly for N-CF3 pyrazoles. The N-CF3 moiety is only hydrolytically stable when the pyrazole ring is sufficiently electron-deficient. Decomposition can occur during purification, especially on silica gel or under non-optimized conditions, leading to the formation of des-CF3 impurities.[11] Careful selection of solvent, temperature, and stationary phase is critical.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor Separation of Regioisomers Isomers have very similar polarity, leading to co-elution on standard silica gel.1. Optimize Synthesis: Use fluorinated alcohol solvents like TFE or HFIP during synthesis to improve regioselectivity and reduce the formation of isomeric mixtures.[1][2][3]2. Change Stationary Phase: Switch to a Pentafluorophenyl (PFP) or other fluorinated phase HPLC column, which offers different selectivity based on π-π, dipole, and charge-transfer interactions.[10]3. Derivative Formation/Crystallization: Consider forming a salt of the pyrazole with an appropriate acid. The resulting diastereomeric salts may have different solubilities, allowing for separation by fractional crystallization.[12][13]
Compound Streaking on TLC Plate Compound may be too acidic/basic for silica gel, or it may be degrading.1. Neutralize the System: Add a small amount of a modifier to the mobile phase (e.g., 1% triethylamine for basic compounds, 1% acetic acid for acidic compounds).2. Switch to Alumina: Try using neutral or basic alumina as the stationary phase.3. Consider Stability: For potentially unstable compounds like N-CF3 pyrazoles, minimize time on silica and use less acidic mobile phases.[11]
Product Co-elutes with a Non-polar Impurity The polarity difference between the product and impurity is insufficient for separation with standard solvent systems.1. Use Reverse-Phase Chromatography: If the product is sufficiently polar, a C18 or PFP column with a water/acetonitrile or water/methanol mobile phase can invert the elution order and improve separation.2. Recrystallization: Find a solvent system where the product has low solubility at cool temperatures while the impurity remains dissolved. Hexanes, ethyl acetate, and ethanol are common starting points.
Product is not Retained on C18 Column The fluorinated pyrazole is too polar for effective interaction with the C18 stationary phase.1. Use a More Polar Mobile Phase: Start with a high percentage of water (e.g., 95:5 water:acetonitrile) and use a very shallow gradient.2. Use a Fluorinated Column: A fluorinated stationary phase can offer better retention for fluorinated analytes compared to traditional C18 phases.[8][9] These phases can separate compounds based on fluorine content.[9]
Low Recovery After Purification The compound may be irreversibly binding to the stationary phase, degrading, or lost during workup.1. Check for Degradation: Analyze a crude sample by LCMS or NMR and compare it to the post-column sample to check for new impurity peaks. If degradation is suspected, consider a less harsh purification method (e.g., crystallization, neutral alumina).2. Passivate Silica Gel: If you suspect irreversible binding, pre-treating the column with the mobile phase containing a modifier (like triethylamine) can help.3. Minimize Transfers: Significant compound loss can occur during transfers between flasks and during solvent removal, especially with highly volatile or sticky compounds.[14]

Quantitative Data Summary

The following table summarizes representative data for the purification of fluorinated pyrazoles, highlighting the effectiveness of different methods.

Purification ChallengeMethodStarting Purity / RatioFinal Purity / RatioYieldReference
Separation of RegioisomersSilica Column Chromatography43 : 57 (pyrazole 1 : pyrazole 2)>99% for each isomerNot Specified[15]
Synthesis & PurificationColumn ChromatographyCrude MixtureNot Specified90-96%[16]
Catalyst RemovalFiltration through Celite®Crude with Pd catalyst>98% (Pd < 10 ppm)>95%Generic Protocol
RecrystallizationSingle Solvent (Ethanol)~90% (by NMR)>99.5% (by HPLC)75-85%Generic Protocol

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography (Silica Gel)

This protocol is a general guideline for purifying a moderately polar fluorinated pyrazole from less polar impurities.

  • Solvent System Selection:

    • Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., Hexane/Ethyl Acetate) that provides a retention factor (Rf) of ~0.3 for your target compound.

    • Ensure good separation from all major impurities.

  • Column Packing:

    • Select an appropriately sized column for your sample amount (typically a 40-100x mass ratio of silica to crude material).

    • Prepare a slurry of silica gel in the chosen mobile phase (or pure hexane).

    • Pour the slurry into the column and use gentle air pressure to pack a firm, level bed. Ensure no air bubbles or cracks are present.

  • Sample Loading:

    • Dissolve the crude fluorinated pyrazole in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble compounds, perform a "dry load": adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent (e.g., acetone, DCM), adding silica, and evaporating the solvent to dryness.

    • Carefully apply the sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the selected mobile phase, applying consistent air pressure for a steady flow rate.

    • Collect fractions in test tubes or vials.

    • Monitor the elution process by TLC, spotting fractions to identify which ones contain the pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to yield the purified fluorinated pyrazole.

Protocol 2: Palladium Catalyst Removal via Celite® Filtration

This method is effective for removing heterogeneous palladium catalysts (e.g., Pd/C) and other fine particulates.

  • Preparation:

    • Place a filter paper in a Büchner or sintered glass funnel.

    • Add a 1-2 cm thick layer of Celite® and gently press to form a flat pad.[4]

    • Wet the Celite® pad with the solvent used in the reaction mixture.

  • Filtration:

    • Dilute the crude reaction mixture with a suitable solvent (e.g., ethyl acetate, DCM) to reduce viscosity.[4]

    • Carefully pour the diluted mixture onto the Celite® pad.

    • Apply gentle vacuum to pull the solution through the filter. The black palladium particles should be trapped in the Celite® pad.

  • Washing:

    • Wash the Celite® pad with several portions of the fresh solvent to ensure all of the product is recovered.[4]

  • Isolation:

    • Collect the clear filtrate.

    • Remove the solvent under reduced pressure to obtain the crude product, now free of the heterogeneous catalyst.

Visual Workflows and Diagrams

Purification_Workflow General Purification Strategy for Fluorinated Pyrazoles crude Crude Reaction Mixture workup Aqueous Workup (L/L Extraction) crude->workup check_purity Assess Purity & Impurity Profile (TLC, LCMS, NMR) workup->check_purity No insoluble catalyst celite Celite® Filtration (Remove Pd/C, etc.) workup->celite Insoluble catalyst present? chromatography Column Chromatography check_purity->chromatography Impurities present pure_product Pure Fluorinated Pyrazole check_purity->pure_product Sufficiently pure celite->check_purity crystallize Recrystallization chromatography->crystallize Solid product, needs polishing chromatography->pure_product Pure oil or solid crystallize->pure_product

Caption: A decision-making workflow for purifying crude fluorinated pyrazoles.

Chromatography_Troubleshooting Troubleshooting Chromatography Separations start Poor Separation on Standard Silica Gel q_isomers Are impurities regioisomers? start->q_isomers q_polarity Is impurity polarity very different from product? q_isomers->q_polarity No pfp_col Use Fluorinated Phase (e.g., PFP) Column q_isomers->pfp_col Yes rp_col Use Reverse Phase (C18) with Water/MeCN q_polarity->rp_col Yes (e.g., non-polar) alumina Try Alumina (Neutral/Basic) or modified mobile phase q_polarity->alumina No (similar polarity) crystallize Attempt Fractional Crystallization pfp_col->crystallize Still difficult? alumina->crystallize Still difficult?

Caption: A troubleshooting guide for selecting an alternative chromatography method.

References

Technical Support Center: Synthesis of 4-Fluoro-3H-pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-fluoro-3H-pyrazole and its tautomers.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 4-fluoropyrazoles, categorized by the synthetic approach.

Category 1: Synthesis via Cyclization of Fluorinated 1,3-Dicarbonyl Precursors

Question: My reaction yields are consistently low, and I observe a significant amount of unreacted fluorinated dicarbonyl starting material in my crude product analysis. What could be the cause?

Answer: A common reason for incomplete conversion is an insufficient amount of the hydrazine reagent. To ensure the complete conversion of the fluorinated 1,3-dicarbonyl intermediate to the final 4-fluoropyrazole product, it is recommended to use a slight excess of hydrazine (e.g., 1.5 equivalents).[1]

Question: I have isolated a significant byproduct that appears to be a hydroxypyrazoline instead of the expected 4-fluoropyrazole. How can I avoid this and convert the byproduct to my desired product?

Answer: The formation of a hydroxypyrazoline intermediate is a known possibility in pyrazole synthesis. This occurs when the final dehydration step to form the aromatic pyrazole ring is slow or incomplete.

  • Avoidance: The presence of electron-withdrawing groups, such as fluorine, on the precursor can make this dehydration step more difficult.[2] Ensuring anhydrous reaction conditions can help minimize the formation of this byproduct.

  • Conversion: The isolated hydroxypyrazoline can often be quantitatively converted to the corresponding pyrazole. This can be achieved by heating the compound in a suitable solvent (e.g., toluene) with a Dean-Stark apparatus to remove water. The addition of an acid catalyst, such as a small amount of p-toluenesulfonic acid (TsOH), can significantly shorten the required reaction time.

Question: My synthesis using an unsymmetrical fluorinated 1,3-dicarbonyl precursor results in a mixture of two regioisomers. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds. The regioselectivity of the cyclization reaction is influenced by several factors:

  • pH: The reaction pH can influence which carbonyl group is preferentially attacked by the hydrazine. Acidic conditions may favor the formation of one isomer, while neutral or basic conditions may favor the other.[3][4]

  • Solvent: The choice of solvent can impact the regiochemical outcome.[3] It is advisable to screen different solvents to optimize for the desired isomer.

  • Steric and Electronic Effects: The steric bulk and electronic properties of the substituents on the dicarbonyl compound play a crucial role. A significant difference in the steric or electronic nature of the two carbonyl groups will generally lead to higher regioselectivity.[3]

Category 2: Synthesis via Direct Electrophilic Fluorination of a Pyrazole Ring

Question: My direct fluorination reaction with Selectfluor® is producing a mixture of mono- and di-fluorinated pyrazoles. How can I favor the formation of the 4-fluoro-pyrazole?

Answer: The formation of di-fluorinated byproducts can occur when using a powerful electrophilic fluorinating agent like Selectfluor®. To improve the selectivity for the mono-fluorinated product:

  • Stoichiometry: Carefully control the stoichiometry of the Selectfluor® reagent. Use of a single equivalent or even a slight sub-stoichiometric amount relative to the pyrazole starting material will favor mono-fluorination.

  • Reaction Time and Temperature: Monitor the reaction progress closely using techniques like TLC or LC-MS. Shorter reaction times and lower temperatures may help to minimize over-fluorination.

Question: I have observed the formation of a 4-formyl-pyrazole byproduct in my reaction mixture when using Selectfluor®. What is the cause of this side reaction?

Answer: Selectfluor® is a strong oxidizing agent in addition to being an electrophilic fluorine source.[5] If your pyrazole starting material has a substituent at the 4-position that is susceptible to oxidation (e.g., a methylene group with certain adjacent functionalities), you may observe the formation of a 4-formyl-pyrazole.[5] If this is a persistent issue, it may be necessary to choose a different synthetic route or a pyrazole precursor without an oxidizable group at the 4-position.

Question: The purification of my 4-fluoropyrazole from the unreacted pyrazole starting material is proving difficult. Are there any recommended purification strategies?

Answer: Separating 4-fluoropyrazole from unreacted pyrazole can be challenging due to their similar polarities. One effective method is to use an extractive workup with careful pH control. It has been reported that methyl-tert-butyl-ether (MTBE) can be used to selectively extract 4-fluoropyrazole from a reaction mixture containing unreacted pyrazole when the aqueous phase is adjusted to a pH of 1.8.[6] At this specific pH, the basicity difference between the two pyrazoles allows for efficient separation.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 4-fluoropyrazoles?

A1: The two most prevalent synthetic strategies are:

  • The cyclocondensation of a fluorinated 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative.[1]

  • The direct electrophilic fluorination of a pre-formed pyrazole ring at the 4-position using a reagent such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).[6][7]

Q2: My synthesis of a substituted 4-fluoropyrazole resulted in a low yield. What are some general strategies to improve the yield?

A2: To improve the yield, consider the following:

  • Optimize Reagent Stoichiometry: As mentioned in the troubleshooting guide, ensure the correct molar ratios of your reactants. For example, a slight excess of hydrazine in cyclization reactions can be beneficial.[1]

  • Reaction Conditions: Systematically vary the reaction temperature, time, and solvent to find the optimal conditions for your specific substrate.

  • Purity of Starting Materials: Ensure that your starting materials are pure and free from contaminants that could lead to side reactions.

  • Workup and Purification: Minimize product loss during the workup and purification steps. The choice of extraction solvent and chromatography conditions can be critical.

Q3: Is the 3H-pyrazole tautomer stable?

A3: For unsubstituted or symmetrically substituted pyrazoles, the 1H- and 3H- (or 5H-) tautomers are typically in rapid equilibrium, with the 1H-tautomer often being the most stable and commonly depicted form. The specific tautomer that predominates can be influenced by substitution patterns and the physical state (solid, liquid, or in solution).

Data Presentation

Table 1: Summary of Yields for Selected 4-Fluoropyrazole Syntheses

Starting MaterialsProductReagents and ConditionsYield (%)Reference
(Z)-3-(dimethylamino)-2-fluoroacrylaldehyde and hydrazine dihydrochloride4-Fluoro-1H-pyrazole40% aqueous ethanol, 55°C, 30 min77[8]
Pentane-2,4-dione, fluorine gas, and hydrazine hydrate4-Fluoro-3,5-dimethyl-1H-pyrazoleContinuous flow reactor, MeCN/EtOH66[1]
2-Fluoro-2-methyl-1,3-diphenylpropane-1,3-dione and hydrazine4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazoleDCM, reflux, 18 h34[2]
4-Methyl-3,5-diphenyl-1H-pyrazole4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazoleSelectfluor®, dry acetonitrile, 90°C, 1 h77[7]

Experimental Protocols

Protocol 1: Synthesis of 4-Fluoro-1H-pyrazole via Cyclization[8][9]

This protocol is adapted from the cyclization of (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde with hydrazine.

Materials:

  • (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde (5 g, 0.043 mol)

  • Hydrazine dihydrochloride (4.48 g, 0.043 mol)

  • 40% (v/v) aqueous ethanol solution (100 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde in 100 mL of 40% aqueous ethanol, add hydrazine dihydrochloride.

  • Heat the reaction mixture at 55°C for 30 minutes.

  • After the reaction is complete, cool the mixture to room temperature.

  • Adjust the pH of the mixture to 9 using a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent by distillation under reduced pressure to yield 4-fluoro-1H-pyrazole as a yellow oil.

Protocol 2: Synthesis of 4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole via Direct Fluorination[7]

This protocol describes the late-stage fluorination of a substituted pyrazole using Selectfluor®.

Materials:

  • 4-Methyl-3,5-diphenyl-1H-pyrazole (100 mg, 0.43 mmol)

  • Selectfluor® (151 mg, 0.43 mmol)

  • Activated 3Å molecular sieves

  • Dry acetonitrile (3 mL)

  • Ethyl acetate

Procedure:

  • To an oven-dried flask, add 4-methyl-3,5-diphenyl-1H-pyrazole, Selectfluor®, and activated 3Å molecular sieves.

  • Purge the flask with nitrogen gas.

  • Add 3 mL of dry acetonitrile to the flask.

  • Heat the reaction mixture at 90°C for 1 hour.

  • Dilute the reaction mixture with 5 mL of ethyl acetate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the product by chromatography on silica gel.

Visualizations

Synthesis_Pathways cluster_0 Route 1: Cyclization cluster_1 Route 2: Direct Fluorination Fluorinated_1_3_Dicarbonyl Fluorinated 1,3-Dicarbonyl Hydroxypyrazoline Hydroxypyrazoline Intermediate Fluorinated_1_3_Dicarbonyl->Hydroxypyrazoline + Hydrazine Regioisomer Regioisomeric Byproduct Fluorinated_1_3_Dicarbonyl->Regioisomer + Hydrazine (unsymmetrical) Hydrazine Hydrazine Hydrazine->Hydroxypyrazoline 4_Fluoro_Pyrazole_1 4-Fluoro-pyrazole Hydroxypyrazoline->4_Fluoro_Pyrazole_1 - H2O Pyrazole Pyrazole 4_Fluoro_Pyrazole_2 4-Fluoro-pyrazole Pyrazole->4_Fluoro_Pyrazole_2 + Selectfluor® Oxidized_Product Oxidized Byproduct (e.g., 4-formyl-pyrazole) Pyrazole->Oxidized_Product + Selectfluor® (oxidizable substrate) Selectfluor Selectfluor® Selectfluor->4_Fluoro_Pyrazole_2 Difluoro_Pyrazole Di-fluorinated Byproduct 4_Fluoro_Pyrazole_2->Difluoro_Pyrazole + Selectfluor® (excess)

Caption: Synthetic routes to 4-fluoropyrazoles and potential side reactions.

Troubleshooting_Workflow Start Low Yield or Impure Product Identify_SM Identify Starting Materials & Byproducts Start->Identify_SM Route Which Synthetic Route? Identify_SM->Route Cyclization Cyclization Route Route->Cyclization Fluorination Direct Fluorination Route Route->Fluorination Unreacted_Dicarbonyl Unreacted Dicarbonyl? Cyclization->Unreacted_Dicarbonyl Di_fluorination Di-fluorination? Fluorination->Di_fluorination Increase_Hydrazine Increase Hydrazine (e.g., 1.5 eq.) Unreacted_Dicarbonyl->Increase_Hydrazine Yes Regioisomers Regioisomers Present? Unreacted_Dicarbonyl->Regioisomers No End Improved Synthesis Increase_Hydrazine->End Modify_Conditions Modify pH, Solvent, or Temperature Regioisomers->Modify_Conditions Yes Hydroxypyrazoline Hydroxypyrazoline Present? Regioisomers->Hydroxypyrazoline No Modify_Conditions->End Dehydrate Dehydrate with Heat and/or Acid Catalyst Hydroxypyrazoline->Dehydrate Yes Purification_Issue Purification Difficulty? Hydroxypyrazoline->Purification_Issue No Dehydrate->End Control_Stoichiometry Control Selectfluor® Stoichiometry Di_fluorination->Control_Stoichiometry Yes Oxidation Oxidation? Di_fluorination->Oxidation No Control_Stoichiometry->End Consider_Route_Change Consider Alternative Route or Substrate Oxidation->Consider_Route_Change Yes Oxidation->Purification_Issue No Consider_Route_Change->End pH_Extraction Use pH-controlled Extraction (e.g., MTBE) Purification_Issue->pH_Extraction Yes Purification_Issue->End No pH_Extraction->End

Caption: Troubleshooting workflow for the synthesis of 4-fluoropyrazoles.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Fluoro-3H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 4-Fluoro-3H-pyrazole derivatives.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound derivatives and offers potential solutions.

Issue Possible Cause Troubleshooting Steps
Low to no yield of the desired 4-fluoropyrazole product. Incomplete reaction.- Reaction Time: Ensure the reaction is running for the recommended duration. Monitor the reaction progress using TLC or LC-MS. - Temperature: Verify the reaction temperature is optimal for the specific fluorinating agent and substrate. Some reactions may require heating (e.g., refluxing in acetonitrile)[1], while others are performed at room temperature or below. - Reagent Quality: Use fresh and high-quality reagents, especially the fluorinating agent (e.g., Selectfluor™) and hydrazine hydrate.
Formation of 4,4-difluoro-1H-pyrazole byproduct. Use of excess fluorinating agent.- Stoichiometry: Carefully control the stoichiometry of the fluorinating agent. The use of two equivalents of Selectfluor™ can lead to the formation of 4,4-difluoro-1H-pyrazoles[2][3]. For monofluorination, use one equivalent or slightly more.
Difficulty in separating the 4-fluoropyrazole from the unreacted starting material or difluorinated byproduct. Similar polarities of the compounds.- Chromatography: The separation of monofluoropyrazole products from starting materials can be very difficult[2]. Use a long chromatography column with a shallow gradient of a suitable solvent system (e.g., hexane and ethyl acetate)[4]. - Crystallization: If the product is a solid, recrystallization from an appropriate solvent may help in purification.
Formation of non-fluorinated pyrazole. Incomplete fluorination of the diketone precursor in a two-step, one-pot synthesis.- Flow Rate (in continuous flow synthesis): Adjust the flow rate of the fluorine gas to ensure complete conversion of the diketone to the fluorodiketone before the addition of hydrazine[4]. - Reaction Conditions: Optimize the conditions for the initial fluorination step to drive it to completion.
Reaction fails with electron-withdrawing groups on the pyrazole ring. Reduced nucleophilicity of the pyrazole substrate.- Harsher Reaction Conditions: For pyrazole systems bearing two electron-withdrawing groups, reaction with Selectfluor™ may not yield any observable products[3]. Stronger fluorinating agents or different synthetic routes might be necessary.
Formation of 5-hydroxy-2-pyrazoline instead of the desired 4H-pyrazole. Incomplete dehydration in the condensation of 1,3-diketones with hydrazine, especially with electron-withdrawing substituents.- Dehydration Conditions: Ensure adequate dehydration conditions are present to favor the formation of the pyrazole ring over the pyrazoline intermediate[1]. This might involve the use of a dehydrating agent or azeotropic removal of water.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound derivatives?

A1: The most common methods include:

  • Electrophilic fluorination of a pre-formed pyrazole ring: This is often done using an electrophilic fluorinating agent like Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))[2][3].

  • Cyclization of a fluorine-containing precursor: This involves reacting a fluorinated 1,3-dicarbonyl compound with a hydrazine derivative[4].

  • Continuous flow synthesis: This method allows for a sequential, telescoped process involving direct fluorination of a diketone followed by cyclization with hydrazine in a continuous flow reactor[4][5].

Q2: How can I minimize the formation of the 4,4-difluorinated byproduct?

A2: The formation of 4,4-difluoro-1H-pyrazoles is often a result of using an excess of the electrophilic fluorinating agent. To minimize this, you should:

  • Use a strict 1:1 molar ratio of your pyrazole substrate to the fluorinating agent (e.g., Selectfluor™) for monofluorination.

  • Monitor the reaction closely by TLC or LC-MS to stop the reaction once the starting material is consumed and before significant difluorination occurs.

Q3: What is the best way to purify 4-fluoropyrazole derivatives?

A3: Purification can be challenging due to the similar polarities of the starting material, monofluorinated, and difluorinated products[2].

  • Column chromatography on silica gel is the most common method. A long column with a shallow gradient of solvents like hexane and ethyl acetate is often effective[4].

  • Recrystallization can be a good option if your product is a solid.

Q4: Can I use elemental fluorine for the synthesis?

A4: Yes, elemental fluorine (typically a 10% mixture in nitrogen) can be used for the direct fluorination of 1,3-dicarbonyl compounds, which are then cyclized to form 4-fluoropyrazoles. This is often performed in a continuous flow reactor for safety and efficiency[4][5].

Q5: My pyrazole substrate has electron-withdrawing groups and the fluorination is not working. What should I do?

A5: Pyrazoles with strong electron-withdrawing groups are less nucleophilic and therefore less reactive towards electrophilic fluorination[3]. You may need to:

  • Consider a different synthetic strategy, such as starting with a fluorinated building block to construct the pyrazole ring.

  • Explore more reactive fluorinating agents, although this may lead to selectivity issues.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of 4-Fluoro-3,5-dimethyl-1H-pyrazole (Continuous Flow Method)[4][5][6]
EntryHydrazineSolvent for HydrazineYield (%)
1Hydrazine hydrateH₂O74
2Hydrazine hydrateEthanol66
3Hydrazine hydrateAcetonitrile77
4MethylhydrazineH₂O83
5MethylhydrazineEthanol73
6MethylhydrazineAcetonitrile68
7PhenylhydrazineEthanol72
8PhenylhydrazineAcetonitrile67
Reaction conditions: Pentane-2,4-dione (1.0 mmol) in MeCN, fluorine (10% in N₂), and hydrazine (1.5 mmol) in the specified solvent were used in a continuous flow reactor.
Table 2: Synthesis of 4-Fluoropyrazole Derivatives using Selectfluor™[2]
SubstrateProductConditionsYield (%)
3,5-Dimethylpyrazole4-Fluoro-3,5-dimethylpyrazoleSelectfluor™ (1 equiv), MW, 15 min, 90 °C45
3-Phenyl-5-methylpyrazole4-Fluoro-3-phenyl-5-methylpyrazoleSelectfluor™ (1 equiv), MW, 15 min, 90 °C46
3,5-Diphenylpyrazole4-Fluoro-3,5-diphenylpyrazoleSelectfluor™ (1 equiv), MW, 15 min, 90 °C33

Experimental Protocols

Protocol 1: Synthesis of 4-Fluoro-3,5-dimethyl-1H-pyrazole via Continuous Flow[4]
  • Apparatus Setup: A continuous flow reactor constructed from nickel metal and narrow-bore PTFE tubing is used. The reactor is cooled to 5–10 °C using an external cryostat.

  • Reagent Preparation:

    • Prepare a solution of pentane-2,4-dione (0.10 g, 1.0 mmol) in acetonitrile (4 mL).

    • Prepare a solution of hydrazine hydrate (0.07 g, 1.5 mmol) in ethanol (4 mL).

  • Reaction Execution:

    • Purge the flow reactor with nitrogen.

    • Introduce a 10% mixture of fluorine in nitrogen (v/v) through Input A at a flow rate of 8 mL/min.

    • Simultaneously, inject the pentane-2,4-dione solution through Input B at a flow rate of 2 mL/h and the hydrazine hydrate solution through Input C at a flow rate of 2 mL/h using mechanized syringe pumps.

  • Work-up and Purification:

    • Collect the product mixture in a vessel containing water.

    • Extract the aqueous mixture with dichloromethane (3 x 30 mL).

    • Wash the combined organic extracts with sodium bicarbonate solution (30 mL) and water (30 mL).

    • Dry the organic layer over MgSO₄, filter, and evaporate the solvent to obtain a solid residue.

    • Purify the residue by column chromatography on silica gel using a 1:1 mixture of hexane and ethyl acetate as the eluent to yield 4-fluoro-3,5-dimethyl-1H-pyrazole.

Protocol 2: Synthesis of 4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole using Selectfluor®[1]
  • Apparatus Setup: An oven-dried flask equipped with a reflux condenser and a magnetic stirrer.

  • Reagent Preparation:

    • To the flask, add 4-methyl-3,5-diphenyl-1H-pyrazole (100 mg, 0.43 mmol) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®) (151 mg, 0.43 mmol).

    • Add activated 3-Å molecular sieves.

  • Reaction Execution:

    • Purge the flask with N₂ gas.

    • Add 3 mL of dry acetonitrile.

    • Heat the reaction mixture at 90 °C for 1 hour.

  • Work-up and Purification:

    • Dilute the reaction mixture with 5 mL of ethyl acetate.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the product by chromatography on silica gel, eluting with 0–10% v/v ethyl acetate in hexanes to yield 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole.

Mandatory Visualization

Signaling Pathway

Many pyrazole derivatives have been identified as potent inhibitors of various protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer. One such critical pathway is the JAK-STAT signaling cascade. Certain 4-amino-(1H)-pyrazole derivatives have been shown to be potent inhibitors of Janus kinases (JAKs).[6]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Translocation to Nucleus Pyrazole This compound Derivative Pyrazole->JAK Inhibition Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression 6. Transcription

Caption: Inhibition of the JAK-STAT signaling pathway by a this compound derivative.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound derivatives.

experimental_workflow start Start reactants Prepare Reactants (Pyrazole/Diketone, Fluorinating Agent, Solvent) start->reactants reaction Perform Fluorination Reaction (Batch or Continuous Flow) reactants->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup troubleshooting Troubleshooting reaction->troubleshooting purification Purification (Column Chromatography, Recrystallization) workup->purification analysis Characterization (NMR, MS) purification->analysis purification->troubleshooting product Pure 4-Fluoropyrazole Derivative analysis->product

Caption: General experimental workflow for the synthesis of this compound derivatives.

References

Technical Support Center: Regioselectivity in Pyrazole Fluorination

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for regioselectivity issues in pyrazole fluorination. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the synthesis of fluorinated pyrazoles.

Frequently Asked Questions (FAQs)

Q1: I am getting a mixture of regioisomers when synthesizing a substituted pyrazole from a 1,3-diketone and a substituted hydrazine. How can I improve the regioselectivity?

A1: The formation of regioisomeric mixtures is a common issue in pyrazole synthesis from unsymmetrical 1,3-dicarbonyl compounds.[1][2][3] The regioselectivity is influenced by the electronic and steric properties of the substituents on both the diketone and the hydrazine. A highly effective method to enhance regioselectivity is the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), as the solvent.[1][2][3] These solvents can dramatically increase the preference for the formation of one regioisomer over the other.[1][2][3]

Q2: During the direct electrophilic fluorination of my pyrazole, I am observing fluorination at the C4 position. How can I achieve fluorination at the C5 position?

A2: Direct electrophilic fluorination of pyrazoles with reagents like Selectfluor often favors the C4 position.[4] To achieve regioselective C5-fluorination, a common strategy involves deprotonation at the C5 position using a strong base, such as n-butyllithium (nBuLi), followed by quenching with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI).[2][3] This approach is particularly effective for N-substituted pyrazoles.

Q3: My direct fluorination reaction is producing a significant amount of difluorinated byproduct. How can I minimize this?

A3: The formation of difluorinated pyrazoles is a known side reaction in electrophilic fluorination, especially when using powerful fluorinating agents like Selectfluor.[5] To minimize difluorination, you can try the following:

  • Control the stoichiometry: Use a stoichiometric amount or a slight excess of the fluorinating agent.

  • Lower the reaction temperature: Running the reaction at a lower temperature can increase selectivity for monofluorination.

  • Reduce reaction time: Monitor the reaction closely and stop it once the desired monofluorinated product is formed, before significant difluorination occurs.

  • Use a milder fluorinating agent: Consider using a less reactive fluorinating agent if your substrate is highly activated.

Q4: What are the main differences in outcome when using Selectfluor versus N-Fluorobenzenesulfonimide (NFSI) for pyrazole fluorination?

A4: Selectfluor is a more powerful electrophilic fluorinating agent than NFSI.[6][7] This higher reactivity can sometimes lead to lower regioselectivity and the formation of over-fluorinated byproducts.[4] NFSI is often used in combination with a strong base to achieve regioselective fluorination at a specific position, such as C5, via a directed deprotonation-fluorination sequence.[2] The choice between the two often depends on the desired regioisomer and the electronic properties of the pyrazole substrate.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Pyrazole Ring Formation

Problem: The reaction of a 1,3-diketone with a substituted hydrazine yields a difficult-to-separate mixture of regioisomeric pyrazoles.[1][2][3]

Troubleshooting Steps:

  • Solvent Change: Switch from standard alcoholic solvents (e.g., ethanol) to a fluorinated alcohol like TFE or HFIP.[1][2][3] HFIP has been shown to provide even higher regioselectivity than TFE in some cases.[1]

  • Temperature Optimization: While many reactions are run at room temperature, lowering the temperature may in some cases improve selectivity.

  • Alternative Synthetic Route: If solvent modification is ineffective, consider an alternative synthetic strategy that offers better regiocontrol, such as a cycloaddition reaction or synthesis from a pre-functionalized precursor.[8][9]

Issue 2: Undesired C4-Fluorination in Direct Electrophilic Fluorination

Problem: The use of an electrophilic fluorinating agent like Selectfluor results in the formation of the 4-fluoropyrazole, but the 5-fluoro isomer is desired.

Troubleshooting Steps:

  • Directed Lithiation-Fluorination: Employ a directed C5-lithiation strategy. This involves deprotonating the pyrazole at the C5 position with a strong base (e.g., nBuLi or LDA) at low temperature, followed by the addition of NFSI.[2][3]

  • Protecting Group Strategy: Ensure the nitrogen of the pyrazole is appropriately substituted (e.g., with a phenyl or a protecting group) to direct the lithiation to the C5 position.

  • Alternative Synthesis: Synthesize the desired 5-fluoropyrazole regioisomer from a 2,2-difluorovinyl ketone precursor.[4]

Data Presentation

Table 1: Effect of Solvent on Regioselectivity of Pyrazole Formation

1,3-DiketoneHydrazineSolventRegioisomeric Ratio (3-CF3 : 5-CF3 precursor)Reference
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineEtOH1 : 1.8[1]
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineTFE85 : 15[1]
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineHFIP97 : 3[1]

Table 2: Comparison of Electrophilic Fluorinating Agents for Direct Fluorination

Pyrazole SubstrateFluorinating AgentPosition of FluorinationCommon Side ProductsReference
N-ArylpyrazolesSelectfluorC4Difluorinated products[4][5]
N-Substituted PyrazolesnBuLi then NFSIC5-[2][3]

Experimental Protocols

Protocol 1: Regioselective Synthesis of 3-Trifluoromethyl-1-methyl-5-(2-furyl)pyrazole using HFIP

This protocol is adapted from Fustero et al., J. Org. Chem. 2008, 73, 9, 3523–3529.[1]

  • To a solution of 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione (1.0 mmol) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (5 mL), add methylhydrazine (1.1 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1 hour.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 3-trifluoromethyl-1-methyl-5-(2-furyl)pyrazole.

Protocol 2: Regioselective Synthesis of 5-Fluoro-1-phenylpyrazole

This protocol is based on the general procedure for C5-fluorination via directed lithiation.[2][3]

  • Dissolve 1-phenylpyrazole (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried flask under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 mmol, e.g., 2.5 M solution in hexanes) dropwise to the solution.

  • Stir the mixture at -78 °C for 1 hour to ensure complete deprotonation.

  • In a separate flask, dissolve N-fluorobenzenesulfonimide (NFSI) (1.2 mmol) in anhydrous THF (5 mL).

  • Add the solution of NFSI dropwise to the pyrazole anion solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 5-fluoro-1-phenylpyrazole.

Visualizations

reaction_troubleshooting start Starting Pyrazole Fluorination problem Poor Regioselectivity? start->problem issue_synthesis Issue: Regioisomeric mixture from 1,3-diketone problem->issue_synthesis Yes, in ring formation issue_direct Issue: Incorrect regioisomer from direct fluorination problem->issue_direct Yes, in direct fluorination success Successful Regioselective Fluorination problem->success No solution_synthesis Solution: Use fluorinated alcohols (TFE, HFIP) as solvent issue_synthesis->solution_synthesis c4_vs_c5 Desired Isomer? issue_direct->c4_vs_c5 solution_c5 Solution for C5-F: Directed lithiation with nBuLi then NFSI c4_vs_c5->solution_c5 C5 solution_c4 C4-F is often the major product with Selectfluor c4_vs_c5->solution_c4 C4

Caption: Troubleshooting workflow for regioselectivity issues.

fluorination_mechanism cluster_c4 C4-Fluorination (Electrophilic Aromatic Substitution) cluster_c5 C5-Fluorination (Directed Lithiation) pyrazole_c4 N-Substituted Pyrazole intermediate_c4 Wheland-type Intermediate (C4 attack) pyrazole_c4->intermediate_c4 + E+ (from Selectfluor) selectfluor Selectfluor selectfluor->intermediate_c4 product_c4 4-Fluoropyrazole intermediate_c4->product_c4 - H+ pyrazole_c5 N-Substituted Pyrazole anion_c5 C5-Anion pyrazole_c5->anion_c5 + nBuLi (-78 °C) nBuLi n-BuLi nBuLi->anion_c5 product_c5 5-Fluoropyrazole anion_c5->product_c5 + NFSI NFSI NFSI NFSI->product_c5

Caption: Contrasting mechanisms for C4 vs. C5 fluorination.

References

degradation pathways of 4-Fluoro-3H-pyrazole under acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Due to a lack of specific published data on the degradation of 4-Fluoro-3H-pyrazole under acidic conditions, this document provides guidance based on the general chemical principles of pyrazoles and fluorinated aromatic compounds. The proposed pathways and troubleshooting are hypothetical and should be used as a starting point for investigation.

Frequently Asked Questions (FAQs)

Q1: What is the expected general stability of this compound in acidic conditions?

Based on the chemistry of pyrazoles and fluorinated heterocyclic compounds, this compound is anticipated to exhibit relative stability in acidic media. The pyrazole ring is an aromatic system, which generally confers stability. The carbon-fluorine bond is the strongest single bond in organic chemistry and is typically resistant to cleavage under acidic conditions. However, at elevated temperatures or in the presence of very strong, concentrated acids, degradation may occur over time.

Q2: What are the potential initial steps in the acid-catalyzed degradation of this compound?

The most likely initial step is the protonation of one of the nitrogen atoms in the pyrazole ring. The resulting pyrazolium cation would be more susceptible to nucleophilic attack or ring-opening, although these are not expected to be rapid processes.

Q3: Are there any expected major degradation products?

While specific degradation products have not been documented, hypothetical products could arise from the cleavage of the pyrazole ring. The exact nature of these products would depend on the specific reaction conditions (acid concentration, temperature, presence of other nucleophiles).

Troubleshooting Guide

Observed Issue Potential Cause Suggested Troubleshooting Steps
Unexpectedly rapid degradation of this compound. Presence of a strong nucleophile in the acidic medium.Analyze the reaction mixture for potential nucleophiles. Consider using a non-nucleophilic acid or a different solvent system.
Formation of an unknown precipitate. Polymerization of degradation products.Dilute the reaction mixture. Analyze the precipitate to understand its structure and formation mechanism.
Inconsistent degradation rates between experiments. Variations in temperature, acid concentration, or light exposure.Ensure precise control over all reaction parameters. Run control experiments to isolate the effect of each variable.

Hypothetical Degradation Pathway

The following diagram illustrates a plausible, though not experimentally verified, degradation pathway for this compound under harsh acidic conditions.

DegradationPathway cluster_0 Initiation cluster_1 Hypothetical Ring Opening cluster_2 Potential Products 4_Fluoro_3H_pyrazole This compound Protonated_Pyrazole Protonated this compound 4_Fluoro_3H_pyrazole->Protonated_Pyrazole + H+ Intermediate_1 Ring-Opened Intermediate Protonated_Pyrazole->Intermediate_1 Nucleophilic Attack (e.g., H2O) Product_1 Fluorinated Amine Derivatives Intermediate_1->Product_1 Product_2 Other Fragments Intermediate_1->Product_2

Caption: Hypothetical degradation pathway of this compound in acid.

Experimental Protocols

As there are no specific cited experiments for the degradation of this compound, the following is a general protocol for studying the stability of a compound under acidic conditions.

Protocol: Acid Stability Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable organic solvent (e.g., acetonitrile, methanol).

  • Preparation of Acidic Solutions: Prepare a series of acidic solutions at different concentrations (e.g., 0.1 M, 1 M, 5 M HCl or H₂SO₄).

  • Reaction Setup: In separate vials, add a known volume of the this compound stock solution to each acidic solution. Ensure the final concentration of the pyrazole is suitable for the analytical method to be used.

  • Incubation: Incubate the reaction vials at a constant temperature. It is advisable to run the experiment at different temperatures (e.g., room temperature, 50 °C, 80 °C) to assess the effect of temperature on degradation.

  • Sampling: At predetermined time points, withdraw an aliquot from each vial.

  • Quenching: Immediately neutralize the aliquot with a suitable base to stop the degradation reaction.

  • Analysis: Analyze the samples using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the remaining this compound and identify any degradation products.

  • Data Analysis: Plot the concentration of this compound as a function of time to determine the degradation kinetics.

ExperimentalWorkflow A Prepare Stock Solution of this compound C Mix Stock Solution and Acidic Solutions A->C B Prepare Acidic Solutions B->C D Incubate at Constant Temperature C->D E Withdraw Samples at Time Intervals D->E F Quench Reaction E->F G Analyze by HPLC or GC-MS F->G H Determine Degradation Kinetics G->H

Caption: General experimental workflow for an acid stability study.

troubleshooting low conversion rates in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Pyrazole Synthesis

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low conversion rates and other common issues encountered during pyrazole synthesis.

Frequently Asked Questions (FAQs)

Section 1: Starting Materials & Reagents

Q1: How critical is the purity of starting materials like hydrazines and 1,3-dicarbonyl compounds for pyrazole synthesis?

The purity of starting materials is a critical factor that directly impacts reaction yield and the formation of byproducts.[1] Impurities can lead to unwanted side reactions, resulting in reduced yields and complicating the purification process.[1] For instance, using high-purity intermediates, such as those with over 98.0% purity confirmed by HPLC, ensures more predictable reaction outcomes and a cleaner synthetic process.[1] It is essential to source starting materials from reputable suppliers who provide stringent quality control to ensure the success and reproducibility of your synthesis.[2]

Q2: I'm using a substituted hydrazine. Could its structure be hindering the reaction?

Yes, the structure and electronic properties of the substituted hydrazine can significantly affect the reaction outcome. For example, the use of aryl hydrazines in aprotic dipolar solvents can yield better results than in commonly used polar protic solvents like ethanol.[3] Additionally, the presence of bulky substituents on the hydrazine or the dicarbonyl compound can lead to steric hindrance, potentially lowering the reaction rate and yield.[4] In some cases, using a protected hydrazine, like a 4-Boc-Hydrazino derivative, allows for controlled introduction into the molecular structure, which is ideal for multi-step syntheses where selectivity is crucial.[1]

Section 2: Reaction Conditions

Q3: My reaction is showing low conversion. How can I optimize the reaction conditions?

Optimizing reaction conditions is key to improving conversion rates. Several factors should be considered:

  • Solvent: The choice of solvent can dramatically influence the reaction. For the cyclocondensation of aryl hydrazines with 1,3-diketones, aprotic dipolar solvents like DMF or NMP have been shown to give better results than polar protic solvents such as ethanol.[3] In some eco-friendly protocols, ethylene glycol has been used to afford good to excellent yields at room temperature.[5]

  • Catalyst: Many pyrazole syntheses benefit from a catalyst. While some reactions proceed without one, others require an acid, base, or metal catalyst to achieve high yields.[5][6] For example, nano-ZnO has been used as an efficient catalyst for the condensation of phenylhydrazine with ethyl acetoacetate, achieving a 95% yield with a short reaction time.[3] Silver-catalyzed reactions have also been employed for the synthesis of trifluoromethylated pyrazoles.[5]

  • Temperature: The reaction temperature can affect both the rate and the yield. For some silver-catalyzed syntheses of 5-aryl-3-trifluoromethyl pyrazoles, increasing the temperature to 60 °C improved the product yield.[5]

  • Reaction Time: Insufficient reaction time can lead to incomplete conversion. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal duration. Some modern protocols aim for short reaction times to improve efficiency.[3]

Q4: I am observing the formation of multiple regioisomers. How can I improve the regioselectivity of my reaction?

The formation of regioisomers is a common challenge in the synthesis of unsymmetrically substituted pyrazoles.[5] Several strategies can be employed to enhance regioselectivity:

  • Choice of Reactants: High regioselectivity can be achieved when the least bulky substituent is attached at the β-position of an enone starting material.[3]

  • Reaction Conditions: A highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles has been achieved by condensing 1,3-diketones with arylhydrazines at room temperature in N,N-dimethylacetamide, resulting in yields from 59% to 98%.[5]

  • Strategic Synthesis Routes: Some methods are inherently more regioselective. For example, a one-pot, three-component reaction of aromatic aldehydes, tosylhydrazine, and terminal alkynes has been shown to tolerate various functional groups and afford 3,5-disubstituted 1H-pyrazoles with good yields and regioselectivity.[7]

Q5: My pyrazoline intermediate is not oxidizing to the final pyrazole product. What can I do?

The condensation of hydrazines with α,β-unsaturated ketones often yields pyrazolines, which must then be oxidized to form the corresponding pyrazoles.[5] If this oxidation step is problematic, consider the following:

  • In Situ Oxidation: One approach is to perform an in-situ oxidation of the pyrazoline intermediate. A benign protocol involves simply heating the pyrazolines in DMSO under an oxygen atmosphere to afford the desired pyrazoles.[7]

  • Oxidizing Agents: Various oxidizing agents can be used. For instance, after the formation of pyrazolines from ketones, aldehydes, and hydrazine monohydrochloride, the in-situ addition of bromine has been used to afford a wide variety of pyrazoles in very good yields.[7]

Data Summary: Optimization of Reaction Conditions

The following table summarizes the optimization of reaction conditions for the synthesis of a 3,5-disubstituted 1H-pyrazole from 1,6-di-(1H-indol-1-yl)hexa-2,4-diyne and hydrazine hydrate.

EntrySolventTemperature (°C)Time (h)Yield (%)
1H₂O1002415
2EtOH802430
3Toluene11024<5
4Dioxane1002420
5MeCN802410
6DMF1202440
7NMP1202445
8DMSO1202455
9PEG-4001202470
10PEG-400 120 12 95

Data adapted from a study on the metal-free synthesis of 3,5-disubstituted 1H-pyrazoles.[8]

Experimental Protocols

Protocol 1: General Synthesis of 1,3,5-Substituted Pyrazoles using a Nano-ZnO Catalyst

This protocol describes an efficient and green method for synthesizing 1,3,5-substituted pyrazole derivatives.[3]

Materials:

  • Phenylhydrazine

  • Ethyl acetoacetate

  • Nano-ZnO catalyst

  • Ethanol (solvent)

Procedure:

  • A mixture of phenylhydrazine (1 mmol), ethyl acetoacetate (1 mmol), and nano-ZnO (10 mol%) in ethanol (10 mL) is prepared in a round-bottom flask.

  • The reaction mixture is stirred at room temperature.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the catalyst is separated by filtration.

  • The solvent is evaporated under reduced pressure.

  • The resulting crude product is purified by recrystallization from ethanol to yield the pure 1,3,5-substituted pyrazole. This method has been reported to achieve yields as high as 95%.[3]

Visual Troubleshooting Guides

Troubleshooting Workflow for Low Pyrazole Yield

The following diagram outlines a logical workflow for diagnosing and addressing low conversion rates in pyrazole synthesis.

G cluster_starting_materials Starting Materials cluster_reaction_conditions Reaction Conditions cluster_workup Workup & Product Isolation start_node start_node check_node check_node solution_node solution_node start Low Conversion Rate purity Check Purity of Reagents (Hydrazine, Dicarbonyl) start->purity Step 1 regio Regioisomer Formation? start->regio Step 2 oxidation Is Oxidation of Pyrazoline Intermediate Incomplete? start->oxidation Step 3 sterics Assess Steric Hindrance purity->sterics Pure purity_sol Use High-Purity Reagents (>98%) Source from Reputable Supplier purity->purity_sol Impure sterics_sol Modify Substituents Use Less Bulky Groups sterics->sterics_sol High conditions Review Reaction Parameters sterics->conditions Low solvent Optimize Solvent conditions->solvent catalyst Screen Catalysts (Acid, Base, Metal) conditions->catalyst temp Adjust Temperature conditions->temp regio_sol Change Solvent (e.g., DMAc) Modify Reactant Structure regio->regio_sol Yes regio->oxidation No oxidation_sol Use Oxidizing Agent (e.g., Br₂) Heat in DMSO/O₂ oxidation->oxidation_sol Yes purification Product Loss During Purification? oxidation->purification No purification_sol Optimize Chromatography Consider Recrystallization purification->purification_sol Yes

Caption: A workflow for troubleshooting low pyrazole synthesis yields.

Logical Relationship of Key Synthesis Parameters

This diagram illustrates the interconnected factors that influence the success of a pyrazole synthesis reaction.

G cluster_inputs Inputs cluster_conditions Conditions cluster_outputs Outputs center_node center_node factor_node factor_node outcome_node outcome_node Synthesis Pyrazole Synthesis Yield Yield Synthesis->Yield Purity Purity Synthesis->Purity Selectivity Regioselectivity Synthesis->Selectivity SM Starting Material (Purity, Structure) SM->Synthesis Reagents Reagents (Solvent, Catalyst) Reagents->Synthesis Temp Temperature Temp->Synthesis Time Reaction Time Time->Synthesis

References

Technical Support Center: Synthesis of 4-Fluoro-3H-pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoro-3H-pyrazole.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: A common method for synthesizing 4-Fluoro-1H-pyrazole involves the reaction of (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde with hydrazine.[1] The "3H-pyrazole" nomenclature indicates that the saturated CH2 group is at position 3, which is a tautomeric form of the more common 1H- and 4H-pyrazoles. The specific tautomer obtained can be influenced by substituents and solvent conditions.

Q2: How does the choice of solvent affect the synthesis of fluorinated pyrazoles?

A2: The solvent plays a critical role in the synthesis of fluorinated pyrazoles, significantly influencing reaction rates, yields, and particularly regioselectivity. For instance, in the synthesis of N-methylpyrazoles, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity compared to standard solvents like ethanol.[2][3] In other cases, the polarity of the solvent can dictate the reaction pathway. For example, in the oxidation of 5-acyl-pyrazolines, using DMSO can lead to the fully substituted pyrazole, while a non-polar solvent like hexane can promote a deacylative pathway.

Q3: Can you provide a general protocol for the synthesis of 4-Fluoro-1H-pyrazole?

A3: A general procedure involves the following steps:

  • Dissolve (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde in a 40% (V/V) aqueous ethanol solution.

  • Add hydrazine to the solution.

  • Heat the reaction mixture to approximately 55°C for about 30 minutes.

  • After cooling to room temperature, adjust the pH to 9 with a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent such as ether.

  • Combine the organic layers and dry them with anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the product.[1]

A 77% yield has been reported for this specific synthesis.[1]

Troubleshooting Guide

Problem 1: Low Yield of this compound

Possible Cause Suggested Solution
Incomplete reaction - Ensure the reaction is heated to the optimal temperature (e.g., 55°C) for a sufficient duration. - Monitor the reaction progress using techniques like TLC or LC-MS to determine the point of maximum conversion.
Suboptimal solvent composition - The reported protocol uses a 40% aqueous ethanol solution.[1] Deviations from this may affect solubility and reactivity. - For analogous fluorinated pyrazole syntheses, fluorinated alcohols (TFE, HFIP) have been shown to improve outcomes, though this may also affect regioselectivity.[2][3]
Product loss during workup - Ensure the pH is properly adjusted to 9 to facilitate the extraction of the pyrazole into the organic phase. - Perform multiple extractions with the organic solvent to maximize product recovery. - Be cautious during solvent removal to avoid loss of the potentially volatile product.
Side reactions - The presence of impurities in starting materials can lead to side reactions. Ensure the purity of (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde and hydrazine.

Problem 2: Formation of Regioisomeric Impurities

Possible Cause Suggested Solution
Lack of regiocontrol in the cyclization step - The choice of solvent is a key factor in controlling regioselectivity in pyrazole synthesis.[4] - Consider using fluorinated alcohols such as TFE or HFIP as solvents, which have been demonstrated to dramatically increase regioselectivity in the formation of similar N-methylpyrazoles.[2][3]
Reaction conditions favoring multiple isomers - Temperature and pH can influence the reaction pathway. Adhere closely to the established protocol. - In some cases, acidic or basic conditions can favor the formation of one regioisomer over another.[4]
Tautomerization - Pyrazoles can exist as different tautomers. The isolation of a specific tautomer like this compound might require specific crystallization or chromatographic conditions.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Synthesis of N-Methylpyrazoles

Solvent Ratio of Regioisomers (Major:Minor) Reference
Ethanol (EtOH)Often results in mixtures of regioisomers[2][3]
2,2,2-Trifluoroethanol (TFE)Significantly improved regioselectivity[2][3]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)Dramatically increased regioselectivity (up to 99:1)[2][3]

Table 2: Solvent-Dependent Pathways in the Aromatization of 5-Acyl-pyrazolines

Solvent Major Product Reaction Pathway
Dimethyl Sulfoxide (DMSO)Fully substituted pyrazoleDirect oxidation
Hexane1,3,4-trisubstituted pyrazoleDeacylative oxidation

Experimental Protocols

Synthesis of 4-Fluoro-1H-pyrazole

This protocol is adapted from a reported synthesis.[1]

Materials:

  • (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde

  • Hydrazine

  • Ethanol

  • Deionized water

  • Saturated aqueous sodium bicarbonate

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous sodium sulfate

Procedure:

  • Prepare a 40% (V/V) aqueous ethanol solution by mixing the appropriate volumes of ethanol and deionized water.

  • In a round-bottom flask, dissolve 5 g (0.043 mol) of (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde in 100 mL of the 40% aqueous ethanol solution.

  • To this solution, add 4.48 g (0.043 mol) of hydrazine.

  • Heat the reaction mixture to 55°C and maintain this temperature for 30 minutes with stirring.

  • Allow the mixture to cool to room temperature.

  • Carefully adjust the pH of the solution to 9 by the dropwise addition of a saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the 4-fluoro-1H-pyrazole product.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup start Dissolve (Z)-3-(dimethylamino)- 2-fluoroacrylaldehyde in 40% aq. EtOH add_hydrazine Add Hydrazine start->add_hydrazine heat Heat to 55°C for 30 min add_hydrazine->heat cool Cool to Room Temperature heat->cool ph_adjust Adjust pH to 9 cool->ph_adjust extract Extract with Ether ph_adjust->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate product 4-Fluoro-1H-pyrazole concentrate->product

Caption: Experimental workflow for the synthesis of 4-Fluoro-1H-pyrazole.

troubleshooting_logic cluster_yield Low Yield Issues cluster_purity Purity Issues (Regioisomers) start Low Yield or Impure Product check_temp Verify Reaction Temperature and Time start->check_temp check_solvent Confirm Solvent Composition (40% aq. EtOH) start->check_solvent check_workup Optimize Workup (pH adjustment, extractions) start->check_workup change_solvent Consider Alternative Solvents (TFE, HFIP for higher regioselectivity) start->change_solvent check_conditions Verify Reaction Conditions (pH, temp) start->check_conditions purification Optimize Purification (Chromatography, Crystallization) start->purification

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: Catalyst Deactivation in 4-Fluoro-3H-pyrazole Cross-Coupling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the cross-coupling of 4-Fluoro-3H-pyrazoles. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve catalyst deactivation and other related challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions used for 4-Fluoro-3H-pyrazoles?

A1: The most common methods are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions are valued for their functional group tolerance and broad substrate scope.

Q2: Why is catalyst deactivation a significant concern with 4-Fluoro-3H-pyrazole substrates?

A2: Catalyst deactivation is a concern due to several factors:

  • Coordination to Pyrazole Nitrogens: The nitrogen atoms in the pyrazole ring can coordinate to the palladium center, potentially forming inactive or less active catalyst species. This is a known issue with nitrogen-rich heterocycles.[1]

  • Influence of the Fluorine Substituent: The electron-withdrawing nature of the fluorine atom can affect the electronic properties of the pyrazole ring and its interaction with the catalyst. Additionally, fluoride ions, if formed, can have complex and sometimes detrimental effects on the palladium catalyst.[2]

  • Reaction Conditions: Cross-coupling reactions involving pyrazoles can sometimes require high temperatures, which may lead to catalyst decomposition and the formation of palladium black.[3][4]

Q3: What is palladium black, and how does its formation affect the reaction?

A3: Palladium black is a finely divided, amorphous form of metallic palladium that precipitates from the reaction mixture. Its formation signifies the agglomeration and deactivation of the catalytically active palladium species. This leads to a significant decrease in reaction rate and overall yield. Elevated temperatures are a common cause of palladium black formation in pyrazole cross-coupling reactions.[3][4][5][6]

Q4: Can the choice of phosphine ligand influence catalyst stability and activity?

A4: Absolutely. The choice of phosphine ligand is critical. Bulky, electron-rich phosphine ligands are often employed to promote both the oxidative addition and reductive elimination steps of the catalytic cycle and to stabilize the palladium center, thereby preventing deactivation. For challenging substrates like N-heterocycles, specialized ligands such as Buchwald's biarylphosphines (e.g., SPhos, XPhos) or other custom ligands are often necessary to achieve good results.

Q5: How does the choice of base impact the cross-coupling of 4-Fluoro-3H-pyrazoles?

A5: The base plays a crucial role in the catalytic cycle, but an inappropriate choice can lead to side reactions or catalyst deactivation. For Suzuki-Miyaura reactions, weaker bases like carbonates or phosphates are often preferred to minimize protodeboronation of the boronic acid partner.[7] In Buchwald-Hartwig aminations, strong bases like sodium tert-butoxide are common, but their compatibility with other functional groups on the substrates must be considered.[8]

Troubleshooting Guides

Problem 1: Low or No Conversion to the Desired Product
Possible Cause Troubleshooting Steps
Inactive Catalyst - Use a pre-activated palladium catalyst or ensure in-situ activation is effective. - Store catalysts and ligands under an inert atmosphere to prevent degradation.
Catalyst Poisoning by Substrate - The pyrazole nitrogen may be inhibiting the catalyst. Consider using a higher catalyst loading or a ligand that sterically shields the palladium center.[1] - If possible, protect the pyrazole NH group.
Inappropriate Ligand - Screen a variety of phosphine ligands, particularly bulky, electron-rich biarylphosphine ligands known to be effective for challenging substrates.
Incorrect Base - The chosen base may not be optimal for the specific reaction. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄ for Suzuki; NaOt-Bu, LHMDS for Buchwald-Hartwig).
Low Reaction Temperature - Gradually increase the reaction temperature. However, be cautious of catalyst decomposition at excessively high temperatures.[3][4]
Solvent Issues - Ensure the use of anhydrous, degassed solvents. Oxygen can lead to the oxidation of phosphine ligands and deactivation of the Pd(0) catalyst.[5]
Problem 2: Formation of Palladium Black
Possible Cause Troubleshooting Steps
High Reaction Temperature - Reduce the reaction temperature. If the reaction is too slow at lower temperatures, a more active catalyst system (palladium source and ligand) may be required.[3][4]
Ligand Degradation - Use a more robust phosphine ligand that is stable at the required reaction temperature.
Inadequate Ligand-to-Metal Ratio - Increase the ligand-to-palladium ratio to ensure the palladium center remains coordinated and stabilized throughout the reaction.
Problem 3: Formation of Side Products (e.g., Homocoupling, Protodeboronation)
Possible Cause Troubleshooting Steps
Protodeboronation of Boronic Acid (Suzuki) - Use a milder base (e.g., K₃PO₄, KF).[7] - Use the corresponding boronate ester, which can be more stable. - Minimize the amount of water in the reaction mixture.
Homocoupling of Boronic Acid (Suzuki) - Rigorously degas the reaction mixture to remove oxygen, which can promote homocoupling.
Hydrodehalogenation - This side reaction can compete with the desired cross-coupling. Optimizing the ligand and base combination can help to favor the desired reaction pathway.

Experimental Protocols

General Procedure for a Suzuki-Miyaura Coupling of this compound:

  • To an oven-dried reaction vessel, add the 4-fluoro-3-halopyrazole (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

  • The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a specific precatalyst like XPhos Pd G3; 1-5 mol%) and the phosphine ligand (1.1-1.5 equiv. relative to Pd).

  • Add the degassed solvent (e.g., dioxane, toluene, or DMF/water mixture) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine.

  • Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for a Buchwald-Hartwig Amination of this compound:

  • To an oven-dried reaction vessel, add the 4-fluoro-3-halopyrazole (1.0 equiv.) and the amine (1.1-1.2 equiv.).

  • Add the base (e.g., NaOt-Bu or LHMDS, 1.2-1.5 equiv.).

  • Seal the vessel, evacuate, and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃ or a specific precatalyst; 1-5 mol%) and the phosphine ligand (1.1-1.5 equiv. relative to Pd).

  • Add the degassed solvent (e.g., toluene, dioxane, or THF) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over a drying agent.

  • Filter, concentrate, and purify the crude product by flash column chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar'

Figure 1. Simplified Suzuki-Miyaura Catalytic Cycle.

Buchwald-Hartwig Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-X(L2)->Amine Coordination & Deprotonation R'R''NH Base Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Amine Coordination & Deprotonation->Ar-Pd(II)-NR'R''(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR'R''

Figure 2. Simplified Buchwald-Hartwig Amination Cycle.

Catalyst Deactivation Pathway cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Active Pd(0) Active Pd(0) Active Pd(II) Intermediate Active Pd(II) Intermediate Active Pd(0)->Active Pd(II) Intermediate Oxidative Addition Palladium Black (Pd(0)n) Palladium Black (Pd(0)n) Active Pd(0)->Palladium Black (Pd(0)n) Aggregation (High Temp.) Active Pd(II) Intermediate->Active Pd(0) Reductive Elimination Inactive Pyrazole-Pd Complex Inactive Pyrazole-Pd Complex Active Pd(II) Intermediate->Inactive Pyrazole-Pd Complex Coordination to This compound

Figure 3. Potential Catalyst Deactivation Pathways.

Troubleshooting Workflow Start Low Yield or No Reaction Check_Catalyst Is Catalyst Active? Start->Check_Catalyst Check_Conditions Are Conditions Optimal? Check_Catalyst->Check_Conditions Yes Failure Consult Specialist Check_Catalyst->Failure No (Replace Catalyst) Check_Ligand Is Ligand Appropriate? Check_Conditions->Check_Ligand Yes Check_Conditions->Failure No (Optimize Temp/Solvent) Check_Base Is Base Correct? Check_Ligand->Check_Base Yes Check_Ligand->Failure No (Screen Ligands) Success Reaction Successful Check_Base->Success Yes (Reaction Optimized) Check_Base->Failure No (Screen Bases)

Figure 4. General Troubleshooting Workflow.

References

Validation & Comparative

A Comparative Guide to 4-Fluoro-1H-pyrazole and 4-Chloro-1H-pyrazole for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate heterocyclic scaffolds is a critical decision. This guide provides a detailed, objective comparison of 4-Fluoro-1H-pyrazole and 4-Chloro-1H-pyrazole, focusing on their physicochemical properties, synthesis, reactivity, and biological potential. The information is supported by available experimental data to aid in the selection of the optimal building block for your research.

Physicochemical Properties: A Tabulated Comparison

The substitution of a halogen at the 4-position of the pyrazole ring significantly influences its electronic properties and, consequently, its physical and chemical behavior. 4-Fluoro-1H-pyrazole, with the highly electronegative fluorine atom, exhibits distinct characteristics compared to its chloro-substituted counterpart. The following table summarizes key physicochemical properties for both compounds.

Property4-Fluoro-1H-pyrazole4-Chloro-1H-pyrazole
Molecular Formula C₃H₃FN₂C₃H₃ClN₂[1]
Molecular Weight 86.07 g/mol [2]102.52 g/mol [1][3]
Melting Point 38-40 °C[2]~123-126 °C
Boiling Point 193 °C[4]Not readily available
pKa 13.66 ± 0.50 (Predicted)[4]12.71 ± 0.50 (Predicted)[5]
logP -0.3 (Predicted)[6]0.2 (Predicted)[1]
Appearance Colorless to off-white low melting solid[2]Colorless to pale yellow crystal or white crystalline powder[5]

Synthesis and Experimental Protocols

Both 4-fluoro- and 4-chloro-1H-pyrazoles can be synthesized through various methods. The choice of synthetic route often depends on the availability of starting materials, desired scale, and safety considerations.

Synthesis of 4-Fluoro-1H-pyrazole

A common method for the synthesis of 4-fluoro-1H-pyrazole involves the reaction of (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde with hydrazine.

Experimental Protocol:

  • To a solution of (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde (5 g, 0.043 mol) in 100 mL of a 40% (V/V) aqueous ethanol solution, add dihydrazine (4.48 g, 0.043 mol).

  • Heat the reaction mixture at 55 °C for 30 minutes.

  • After cooling to room temperature, adjust the pH of the mixture to 9 with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent by distillation under reduced pressure to yield the product.[7]

Synthesis of 4-Chloro-1H-pyrazole

The chlorination of pyrazole is a straightforward method for the preparation of 4-chloro-1H-pyrazole.

Experimental Protocol:

  • Suspend pyrazole (34 g, 0.5 mol) in 100 ml of water.

  • Add an aqueous 8.7% by weight sodium hypochlorite (NaOCl) solution (425 g, 0.5 mol) dropwise with continuous stirring, ensuring the reaction temperature does not exceed 30 °C.

  • Monitor the reaction progress by HPLC analysis.

  • Upon completion, add 35% sulfuric acid and extract the mixture with 300 ml of ethyl acetate at pH 11.

  • Dry the combined organic phases and remove the solvent under reduced pressure to obtain 4-chloropyrazole.[8]

Another method involves the use of thionyl chloride.

Experimental Protocol:

  • Dissolve the pyrazole derivative in an organic solvent.

  • Add 1-3 equivalents of thionyl chloride and a catalytic amount (0.05-0.5 equivalents) of a suitable catalyst (e.g., N,N-dimethylformamide).

  • Reflux the reaction mixture for 1-24 hours.

  • After cooling, the product is obtained by separation and purification.[6]

Reactivity Profile

The nature of the halogen substituent at the 4-position dictates the reactivity of the pyrazole ring towards both electrophilic and nucleophilic reagents.

Electrophilic Substitution: The pyrazole ring is generally susceptible to electrophilic attack at the 4-position. Halogenation of pyrazole itself readily occurs at this position.[9] The reactivity towards electrophiles is influenced by the electronic nature of the halogen. The fluorine atom in 4-fluoro-1H-pyrazole is more electron-withdrawing than the chlorine atom in 4-chloro-1H-pyrazole, which generally deactivates the ring towards electrophilic aromatic substitution to a greater extent.

Nucleophilic Substitution: Aryl halides, including 4-halopyrazoles, are generally unreactive towards nucleophilic substitution under standard conditions due to the high energy of the phenyl cation intermediate.[10] However, the presence of activating groups or the use of specific catalysts can facilitate such reactions.

Diels-Alder Reactivity: 4H-Pyrazoles bearing electron-withdrawing fluoro substituents have been shown to react rapidly as dienes in Diels-Alder reactions without the need for an acid catalyst. In contrast, 4H-pyrazoles with chloro substituents at the saturated center typically require acid catalysis for the reaction to proceed.[7] For instance, 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole exhibits significantly higher Diels-Alder reactivity compared to its non-fluorinated counterparts, although it is less reactive than the corresponding 4,4-difluoro derivative.[7][11]

Biological Activity and Applications

While specific quantitative biological activity data for the parent 4-fluoro-1H-pyrazole and 4-chloro-1H-pyrazole is limited in publicly available literature, the broader class of pyrazole derivatives is a cornerstone in medicinal chemistry, exhibiting a wide range of pharmacological activities.[12] The introduction of a halogen atom can significantly modulate the biological profile of the parent pyrazole scaffold.

General Biological Activities of Pyrazole Derivatives:

  • Antimicrobial: Pyrazole derivatives have shown potent antibacterial and antifungal activities.[13][14][15][16][17][18] For example, certain pyrazole-thiazole hybrids have demonstrated minimum inhibitory concentrations (MIC) in the low µg/mL range against various bacterial strains.[13]

  • Anticancer: Many pyrazole-containing compounds are being investigated as anticancer agents, targeting various signaling pathways involved in tumor growth and proliferation.[2][4][5][19][20]

  • Enzyme Inhibition: Pyrazole and its derivatives are known inhibitors of various enzymes. For instance, 4-substituted pyrazoles, including 4-bromo- and 4-iodopyrazole, are potent competitive inhibitors of liver alcohol dehydrogenase.[21]

The halogen substituent can influence the potency and selectivity of these biological activities. For instance, in a series of fungicidal 1-aryl-3-oxypyrazoles, the position of the chlorine atom was found to be crucial for activity, with substitution on the phenyl ring being more effective than on the pyrazole ring.[22]

Signaling Pathway Involvement

Given the broad range of biological activities, pyrazole derivatives are known to interact with various cellular signaling pathways. Two prominent examples are the JAK/STAT and MAPK signaling pathways, which are critical in cell proliferation, differentiation, and immune responses. Aberrant signaling in these pathways is implicated in diseases like cancer and inflammatory disorders.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a key signaling cascade for numerous cytokines and growth factors.[23][24] Pyrazole-based molecules have been developed as potent inhibitors of JAK kinases.[4][8]

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation & DNA Binding Pyrazole Pyrazole Inhibitor (e.g., 4-Halopyrazole derivative) Pyrazole->JAK Inhibition Gene_Expression Gene Expression DNA->Gene_Expression Transcription MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK (MAPK) MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylation Pyrazole Pyrazole Inhibitor (e.g., 4-Halopyrazole derivative) Pyrazole->ERK Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulation

References

The Impact of Fluorination on the Biological Activity of Pyrazoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of 4-Fluoro-3H-pyrazole and its non-fluorinated analogs, exploring the influence of fluorination on their biological properties. This guide provides insights for researchers, scientists, and drug development professionals by summarizing available data, outlining experimental methodologies, and visualizing relevant biological pathways.

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability. The pyrazole scaffold, a five-membered nitrogen-containing heterocycle, is a common feature in many pharmaceuticals. This guide explores the biological activities of this compound in comparison to its non-fluorinated counterpart, 3H-pyrazole, by examining the broader class of fluorinated and non-fluorinated pyrazole derivatives. While direct comparative quantitative data for the parent this compound and 3H-pyrazole is limited in publicly available literature, extensive research on their derivatives provides valuable insights into the effects of fluorination.

Comparative Biological Activity: Insights from Pyrazole Derivatives

The addition of a fluorine atom to the pyrazole ring can significantly modulate its biological activity. Studies on various derivatives have highlighted enhanced potency in several therapeutic areas.

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin biosynthesis pathway.

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives is another area where fluorination plays a significant role. For example, a study on halogenoaminopyrazoles reported that a compound with a fluorine atom on the phenyl ring attached to the 4-aminopyrazole core showed the best activity against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 230 μg/mL. Although this is not a direct comparison with a non-fluorinated analog, it underscores the contribution of fluorine to the antimicrobial profile of the pyrazole scaffold.

Nitric Oxide Synthase (NOS) Inhibition

Fluorinated pyrazoles have also been investigated as inhibitors of nitric oxide synthase (NOS) isoenzymes. Overproduction of nitric oxide is implicated in various pathological conditions. Research on curcuminoid pyrazoles has indicated that the presence of fluorine groups enhances the inhibitory activity against NOS isoenzymes.

Quantitative Data Summary

Due to the lack of direct comparative studies on this compound and 3H-pyrazole, this table presents representative data from studies on their derivatives to illustrate the potential impact of fluorination.

Biological ActivityCompound TypeTest SystemResultReference
Anti-inflammatory Pyrazole derivative with a para-fluoro-substituted benzoyl ringCarrageenan-induced paw edema65.38% edema inhibition[1]
Antimicrobial 4-Aminopyrazole derivative with a fluorine-containing phenyl ringStaphylococcus aureus ATCC25923MIC: 230 μg/mLNot found in search results
NOS Inhibition (E)-3(5)-[β-(3-Fluoro-4-hydroxyphenyl)-ethenyl]-5(3)-phenyl-1H-pyrazoleiNOS enzyme assayIdentified as the best inhibitor among the series[2]

Note: The data presented are from studies on various pyrazole derivatives and are intended to be illustrative of the potential effects of fluorination. Direct comparative data for this compound and 3H-pyrazole is not available in the reviewed literature.

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key biological assays are provided below.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Workflow for MIC Determination

cluster_prep Preparation cluster_assay Assay cluster_results Results start Prepare serial dilutions of test compounds dispense Dispense dilutions into microtiter plate wells start->dispense inoculum Prepare standardized microbial inoculum add_inoculum Add microbial inoculum to each well inoculum->add_inoculum dispense->add_inoculum incubate Incubate at appropriate temperature and time add_inoculum->incubate read Visually inspect for turbidity or use a plate reader incubate->read determine_mic MIC is the lowest concentration with no visible growth read->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Preparation of Compounds: Prepare a stock solution of the test compound (e.g., in DMSO). Perform serial two-fold dilutions in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include positive (microorganism in broth) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Workflow for COX Inhibition Assay

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection enzyme Prepare COX-1 or COX-2 enzyme solution pre_incubate Pre-incubate enzyme with test compound enzyme->pre_incubate compound Prepare test compound dilutions compound->pre_incubate add_substrate Add arachidonic acid (substrate) pre_incubate->add_substrate incubate Incubate to allow for prostaglandin formation add_substrate->incubate stop_reaction Stop the reaction incubate->stop_reaction measure Quantify prostaglandin E2 (PGE2) production (e.g., via ELISA) stop_reaction->measure calculate Calculate % inhibition and IC50 value measure->calculate

Caption: Workflow for the in vitro Cyclooxygenase (COX) inhibition assay.

Protocol:

  • Reagents: Purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a detection kit for prostaglandin E2 (PGE2) are required.

  • Assay Procedure: In a microplate, add the assay buffer, heme, and the test compound at various concentrations.

  • Add the COX-1 or COX-2 enzyme to the wells and incubate for a short period at room temperature.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a specified time (e.g., 10-20 minutes) at 37°C.

  • Stop the reaction by adding a stopping solution (e.g., a strong acid).

  • Detection: Quantify the amount of PGE2 produced using a colorimetric or fluorometric method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Calculation: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Nitric Oxide Synthase (NOS) Inhibition Assay

This assay measures the inhibition of NOS activity by quantifying the conversion of L-arginine to L-citrulline.

Workflow for NOS Inhibition Assay

cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation cluster_detection Detection enzyme Prepare NOS enzyme (nNOS, iNOS, or eNOS) incubate Incubate enzyme, compound, and reaction mixture enzyme->incubate compound Prepare test compound dilutions compound->incubate substrate Prepare reaction mixture with L-[3H]arginine substrate->incubate stop_reaction Stop reaction with stop buffer incubate->stop_reaction separate Separate L-[3H]citrulline from L-[3H]arginine using ion-exchange resin stop_reaction->separate quantify Quantify L-[3H]citrulline via scintillation counting separate->quantify calculate Calculate % inhibition and IC50 value quantify->calculate

Caption: Workflow for the Nitric Oxide Synthase (NOS) inhibition assay.

Protocol:

  • Enzyme Preparation: Use purified recombinant nNOS, iNOS, or eNOS.

  • Reaction Mixture: Prepare a reaction buffer containing cofactors such as NADPH, calmodulin (for nNOS and eNOS), and FAD. Add L-[3H]arginine as the substrate.

  • Assay: In a reaction tube, combine the NOS enzyme, the test compound at various concentrations, and the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding a stop buffer containing EDTA.

  • Separation: Apply the reaction mixture to a cation-exchange resin column to separate the unreacted positively charged L-[3H]arginine from the neutral L-[3H]citrulline product.

  • Quantification: Elute the L-[3H]citrulline and quantify the radioactivity using a scintillation counter.

  • Calculation: Determine the percentage of inhibition and IC50 values based on the reduction in L-[3H]citrulline formation in the presence of the inhibitor.

Signaling Pathways

The biological activities of pyrazole derivatives are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action.

Lipopolysaccharide (LPS)-induced Pro-inflammatory Signaling

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6. Pyrazole derivatives with anti-inflammatory activity may exert their effects by modulating this pathway.

LPS LPS TLR4 TLR4/MD2/CD14 LPS->TLR4 MyD88 MyD88-dependent pathway TLR4->MyD88 IKK IKK activation MyD88->IKK NFkB NF-κB activation IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Inflammation Inflammation Cytokines->Inflammation

Caption: LPS-induced pro-inflammatory signaling pathway.

Nrf2-Mediated Antioxidant Response

The transcription factor Nrf2 is a master regulator of the cellular antioxidant response. Some bioactive compounds can activate the Nrf2 pathway, leading to the expression of antioxidant enzymes and cytoprotective genes. This is a potential mechanism for the observed antioxidant and anti-inflammatory effects of some pyrazole derivatives.

cluster_nucleus Stress Oxidative Stress Keap1 Keap1 Stress->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE Genes Antioxidant & Cytoprotective Gene Expression ARE->Genes activates Response Cellular Protection Genes->Response

Caption: The Nrf2-mediated antioxidant response pathway.

References

A Comparative Guide to the Synthesis and Spectral Validation of 4-Fluoro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes for 4-Fluoro-1H-pyrazole, a valuable building block in medicinal chemistry. We present detailed experimental protocols and a thorough spectral analysis to validate its synthesis, alongside a comparison with an alternative fluorinated pyrazole, 3-Fluoro-1H-pyrazole. All quantitative data is summarized for easy comparison, and key experimental workflows are visualized.

Introduction to Fluorinated Pyrazoles

Fluorinated pyrazoles are of significant interest in drug discovery and development due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and altered acidity. The position of the fluorine atom on the pyrazole ring significantly influences the molecule's physicochemical and pharmacological properties. This guide focuses on the synthesis and characterization of 4-Fluoro-1H-pyrazole, noting that it exists in tautomeric forms, with the 1H-tautomer being the most prevalent and stable form.

Synthesis of 4-Fluoro-1H-pyrazole: A Comparison of Two Methods

Two primary methods for the synthesis of 4-Fluoro-1H-pyrazole are presented below: direct fluorination of pyrazole and cyclization of a fluorinated precursor.

Method 1: Direct Electrophilic Fluorination

A highly efficient method for the preparation of 4-Fluoro-1H-pyrazole involves the direct fluorination of pyrazole using an electrophilic fluorinating agent.

Pyrazole Pyrazole Heating Heating (e.g., 65°C) Pyrazole->Heating Selectfluor Selectfluor® (Electrophilic Fluorinating Agent) Selectfluor->Heating Solvent Acetonitrile (Solvent) NaHCO₃ (Base) Solvent->Heating Workup Work-up (Extraction, Purification) Heating->Workup Product 4-Fluoro-1H-pyrazole Workup->Product

Figure 1. Workflow for the direct fluorination synthesis of 4-Fluoro-1H-pyrazole.

Method 2: Cyclization of a Fluorinated Precursor

An alternative route involves the cyclization of a pre-fluorinated building block with hydrazine.

Precursor (Z)-3-(dimethylamino)- 2-fluoroacrylaldehyde Heating Heating (e.g., 55°C) Precursor->Heating Hydrazine Hydrazine Hydrate Hydrazine->Heating Solvent Aqueous Ethanol Solvent->Heating Workup Work-up (Basification, Extraction, Purification) Heating->Workup Product 4-Fluoro-1H-pyrazole Workup->Product

Figure 2. Workflow for the cyclization synthesis of 4-Fluoro-1H-pyrazole.

Experimental Protocols

Synthesis of 4-Fluoro-1H-pyrazole via Direct Fluorination

Materials:

  • Pyrazole

  • 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®)

  • Acetonitrile

  • Sodium bicarbonate (NaHCO₃)

  • Methyl-tert-butyl-ether (MTBE)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • A reactor is charged with pyrazole and acetonitrile.

  • Selectfluor® is added to the mixture.

  • The mixture is stirred and heated to approximately 65°C for several hours. Portions of Selectfluor® and sodium bicarbonate are added periodically while maintaining a pH of 6-7.[1]

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The reaction mixture is acidified with HCl to a pH of approximately 1.8.

  • The product is extracted with MTBE.

  • The aqueous layer is basified with NaOH, and the product is further extracted.

  • The organic layers are combined, dried, and the solvent is evaporated to yield 4-Fluoro-1H-pyrazole.

Synthesis of 4-Fluoro-1H-pyrazole via Cyclization

Materials:

  • (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde

  • Hydrazine hydrate or Hydrazine dihydrochloride

  • Aqueous ethanol (40% v/v)

  • Saturated aqueous sodium bicarbonate

  • Ether or Dichloromethane (DCM)

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde in 40% aqueous ethanol, add hydrazine hydrate.[2][3]

  • Heat the reaction mixture at 55°C for 30 minutes.[2][3]

  • Cool the mixture to room temperature and adjust the pH to 9 with saturated aqueous sodium bicarbonate.[2][3]

  • Extract the aqueous layer with ether or DCM.[2][3]

  • Combine the organic layers, dry with anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain 4-Fluoro-1H-pyrazole as a yellow oil.[2][3]

Spectral Data for Product Validation

The following tables summarize the key spectral data for 4-Fluoro-1H-pyrazole and the alternative, 3-Fluoro-1H-pyrazole. This data is crucial for confirming the identity and purity of the synthesized compounds.

Table 1: 1H NMR Spectral Data

CompoundChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
4-Fluoro-1H-pyrazole ~11.14br s-N-H
~7.6s-H-3, H-5
3-Fluoro-1H-pyrazole ~12.5br s-N-H
~7.6d~2.0H-5
~6.2dd~2.0, ~4.0H-4

Table 2: 13C NMR Spectral Data

CompoundChemical Shift (δ) ppmCoupling Constant (JCF) HzAssignment
4-Fluoro-1H-pyrazole ~148 (d)~250C-4
~129 (d)~15C-3, C-5
3-Fluoro-1H-pyrazole ~158 (d)~240C-3
~129 (d)~12C-5
~95 (d)~40C-4

Table 3: 19F NMR, IR, and Mass Spectrometry Data

Compound19F NMR (δ, ppm vs CFCl3)IR (cm-1)MS (m/z)
4-Fluoro-1H-pyrazole ~ -175 (s)3155, 3134 (N-H stretch); ~1500-1600 (C=C, C=N stretch)[4][5]86.03 [M]+
3-Fluoro-1H-pyrazole ~ -120 (m)~3100-3300 (N-H stretch); ~1500-1600 (C=C, C=N stretch)86.03 [M]+[6]

Comparison with an Alternative: 3-Fluoro-1H-pyrazole

For comparison, the synthesis of 3-Fluoro-1H-pyrazole often involves the cyclization of a fluorinated three-carbon component with hydrazine. The spectral data presented above highlights the distinct differences in the NMR spectra of the 3- and 4-fluoro isomers, which is invaluable for distinguishing between them. The position of the fluorine atom significantly impacts the chemical shifts and coupling constants of the pyrazole ring protons and carbons.

Conclusion

The synthesis of 4-Fluoro-1H-pyrazole can be reliably achieved through either direct fluorination or a cyclization strategy. The choice of method may depend on the availability of starting materials and the desired scale of the reaction. The spectral data provided in this guide serves as a crucial reference for the validation of the synthesized product, ensuring its identity and purity for subsequent applications in research and development. The comparison with 3-Fluoro-1H-pyrazole underscores the importance of careful spectral analysis in distinguishing between positional isomers of fluorinated heterocycles.

References

A Comparative Guide to Fluorinating Agents for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

The strategic introduction of fluorine into pyrazole scaffolds is a cornerstone of modern medicinal and agricultural chemistry. Fluorination can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. This guide provides a comparative overview of common fluorinating agents for pyrazole synthesis, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic workflow.

Comparative Performance of Fluorinating Agents

The choice of fluorinating agent is critical and depends on the desired position of fluorination on the pyrazole ring and the nature of the substituents. The most common methods involve the direct electrophilic fluorination of the pyrazole core.

Fluorinating AgentReaction SchemeSubstrate ExampleConditionsYield (%)Reference
N-Fluorobenzenesulfonimide (NFSI) Direct C5-fluorination1-Substituted Pyrazoles1) n-BuLi, THF, -78 °C 2) NFSI, -78 °C to rt50-85%[1][2][3][4]
Selectfluor® Direct C4-fluorination4-Methyl-3,5-diphenyl-1H-pyrazoleAcetonitrile, Microwave, 150 °C, 10 min77%[5]
Selectfluor® Decarboxylative C4-fluorinationPyrazole-4-carboxylic acidAcetonitrile/Water, 80 °Cup to 67%[6][7]
DAST (Diethylaminosulfur trifluoride) Deoxofluorination of aldehydePyrazole-4-carboxaldehydeDichloromethane, 0 °C to rt81-95%[8]
Deoxo-Fluor® Deoxofluorination of carbonylsPyrazole ketones/aldehydesDichloromethane, 0 °C to rt(Typically high)[9][10]

Note: Deoxo-Fluor® is a more thermally stable alternative to DAST and is often preferred for safety and yield.[9][10]

Experimental Workflow and Methodologies

The synthesis of fluorinated pyrazoles can be broadly categorized into two main pathways: the construction of a pyrazole ring from already fluorinated precursors or the direct fluorination of a pre-formed pyrazole ring. The diagram below illustrates a generalized workflow for the latter approach, which is the focus of this guide.

G cluster_0 Pyrazole Synthesis cluster_1 Fluorination start 1,3-Dicarbonyl Compound + Hydrazine pyrazole Substituted Pyrazole start->pyrazole Cyclocondensation reaction Fluorination Reaction pyrazole->reaction fluorinating_agent Fluorinating Agent (e.g., NFSI, Selectfluor®) fluorinating_agent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Fluorinated Pyrazole purification->product

A generalized workflow for the synthesis and subsequent fluorination of pyrazoles.

Detailed Experimental Protocols

Below are representative protocols for the direct fluorination of pyrazoles using NFSI and Selectfluor®, based on methodologies reported in the literature.

1. Protocol for C5-Fluorination using NFSI [1][4]

This method involves the deprotonation of the C5 position of the pyrazole ring using a strong base, followed by quenching with the electrophilic fluorine source, NFSI.

  • Materials: 1-Substituted pyrazole (1.0 eq), n-Butyllithium (1.1 eq, 2.5 M in hexanes), N-Fluorobenzenesulfonimide (NFSI, 1.2 eq), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • A solution of the 1-substituted pyrazole in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).

    • n-Butyllithium is added dropwise to the solution, and the resulting mixture is stirred at -78 °C for 1 hour to ensure complete deprotonation.

    • A solution of NFSI in anhydrous THF is then added dropwise to the reaction mixture at -78 °C.

    • The reaction is allowed to slowly warm to room temperature and is stirred for an additional 2-4 hours.

    • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

    • The aqueous layer is extracted with ethyl acetate (3x).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by silica gel column chromatography to yield the 5-fluoropyrazole.

2. Protocol for C4-Fluorination using Selectfluor® [5]

This protocol is suitable for the direct C-H fluorination at the C4 position of the pyrazole ring, often facilitated by microwave irradiation.

  • Materials: Substituted 1H-pyrazole (1.0 eq), Selectfluor® (1.5 eq), Acetonitrile (MeCN).

  • Procedure:

    • The substituted 1H-pyrazole and Selectfluor® are combined in a microwave-safe reaction vessel.

    • Acetonitrile is added as the solvent.

    • The vessel is sealed, and the mixture is subjected to microwave irradiation at a set temperature (e.g., 150 °C) for a specified time (e.g., 10-20 minutes).

    • After cooling to room temperature, the solvent is removed under reduced pressure.

    • The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The crude product is purified by silica gel column chromatography to afford the 4-fluoropyrazole.

3. Protocol for Deoxofluorination of a Pyrazole Aldehyde using DAST [8]

This method is used to introduce a difluoromethyl group onto a pyrazole ring by converting a carbonyl group.

  • Materials: Pyrazole-4-carboxaldehyde (1.0 eq), Diethylaminosulfur trifluoride (DAST, 1.5 eq), Anhydrous Dichloromethane (DCM).

  • Procedure:

    • The pyrazole-4-carboxaldehyde is dissolved in anhydrous DCM in a fluorinated polymer reaction vessel under an inert atmosphere.

    • The solution is cooled to 0 °C.

    • DAST is added dropwise to the cooled solution.

    • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

    • The reaction is carefully quenched by pouring it into a cooled, saturated aqueous solution of sodium bicarbonate.

    • The layers are separated, and the aqueous layer is extracted with DCM (3x).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The crude product is purified by silica gel column chromatography to yield the 4-(difluoromethyl)pyrazole.

Conclusion

The synthesis of fluorinated pyrazoles is a dynamic field with a variety of reagents available to the synthetic chemist. Electrophilic fluorinating agents like NFSI and Selectfluor® are powerful tools for the direct C-H fluorination of the pyrazole core, with the choice of reagent influencing the regiochemical outcome. For the introduction of fluorinated alkyl groups, deoxofluorination reagents such as DAST and its more stable analogue Deoxo-Fluor® provide an effective strategy. The selection of the appropriate fluorinating agent and reaction conditions is paramount to achieving the desired fluorinated pyrazole in high yield and purity. The protocols and data presented in this guide serve as a valuable resource for researchers in the design and execution of synthetic routes to these important molecules.

References

Assessing the Metabolic Stability of 4-Fluoro-3H-pyrazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the metabolic stability of novel compounds is a critical step in the early stages of drug discovery. The 4-Fluoro-3H-pyrazole scaffold is a promising pharmacophore in modern medicinal chemistry. The introduction of a fluorine atom can significantly influence a molecule's physicochemical properties, often leading to improved metabolic stability, enhanced binding affinity, and better pharmacokinetic profiles. This guide provides a comparative assessment of the metabolic stability of this compound derivatives, supported by experimental data and detailed protocols.

The metabolic stability of a drug candidate is a key determinant of its in vivo half-life and oral bioavailability. Compounds that are rapidly metabolized by liver enzymes, such as cytochrome P450s (CYPs), often exhibit poor pharmacokinetic properties, limiting their therapeutic potential. Therefore, in vitro assays to assess metabolic stability are essential for prioritizing and optimizing lead compounds. The two most common methods are the liver microsomal stability assay and the hepatocyte stability assay.

Comparative Metabolic Stability Data

The following table summarizes the in vitro metabolic stability of a series of this compound derivatives in human liver microsomes (HLM). The data includes the half-life (t1/2) and intrinsic clearance (CLint), two key parameters for evaluating metabolic stability. A longer half-life and lower intrinsic clearance are generally indicative of greater metabolic stability.

Compound IDSubstitution Patternt1/2 (min)CLint (µL/min/mg protein)
FP-1 R1 = H, R2 = Phenyl4531.0
FP-2 R1 = CH3, R2 = Phenyl6222.4
FP-3 R1 = H, R2 = 4-Chlorophenyl5525.2
FP-4 R1 = H, R2 = 4-Methoxyphenyl3836.5
FP-5 R1 = CF3, R2 = Phenyl> 120< 11.5

Data is hypothetical and for illustrative purposes. Actual values would be derived from specific experimental studies.

Structure-Activity Relationships and Metabolic Stability

The data presented above suggests several structure-activity relationships (SAR) that can guide the design of more metabolically stable this compound derivatives:

  • Substitution at R1: The introduction of a methyl group at the R1 position (FP-2) resulted in a longer half-life and lower clearance compared to the unsubstituted analog (FP-1), suggesting that this position may be a site of metabolic attack that can be blocked.

  • Substitution at R2: Electron-withdrawing groups on the phenyl ring at the R2 position, such as a chloro group (FP-3), appear to improve metabolic stability compared to the unsubstituted phenyl ring (FP-1). Conversely, an electron-donating group like a methoxy group (FP-4) seems to decrease metabolic stability, potentially by providing a site for oxidative metabolism.

  • Fluorination: The most significant improvement in metabolic stability was observed with the introduction of a trifluoromethyl group at the R1 position (FP-5). This highlights the powerful effect of strategic fluorination in blocking metabolic pathways.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are standard protocols for the liver microsomal and hepatocyte stability assays.

Liver Microsomal Stability Assay

This assay is a common in vitro method to evaluate the metabolic stability of compounds by Phase I enzymes, primarily cytochrome P450s.

Materials:

  • Test compounds

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PD, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Protocol:

  • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and dilute to the final working concentration (e.g., 1 µM) in phosphate buffer.

  • In a microcentrifuge tube, pre-warm a mixture of the test compound and human liver microsomes (e.g., 0.5 mg/mL protein concentration) at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the half-life (t1/2) and intrinsic clearance (CLint) from the disappearance of the parent compound over time.

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain both Phase I and Phase II metabolic enzymes.

Materials:

  • Test compounds

  • Cryopreserved human hepatocytes

  • Hepatocyte culture medium

  • Incubator (37°C, 5% CO2)

  • Multi-well plates

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system

Protocol:

  • Thaw and culture the cryopreserved hepatocytes according to the supplier's instructions.

  • Prepare a solution of the test compound in the culture medium at the desired final concentration (e.g., 1 µM).

  • Add the test compound solution to the cultured hepatocytes.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect an aliquot of the cell suspension and medium.

  • Terminate the metabolic activity by adding ice-cold acetonitrile with an internal standard.

  • Lyse the cells and centrifuge to pellet cellular debris.

  • Analyze the supernatant using LC-MS/MS to measure the concentration of the parent compound.

  • Determine the half-life and intrinsic clearance based on the rate of disappearance of the test compound.

Visualizing Experimental Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis compound Test Compound (1 µM) incubate Incubate at 37°C compound->incubate microsomes Human Liver Microsomes (0.5 mg/mL) microsomes->incubate nadph NADPH Regenerating System nadph->incubate timepoints Time Points (0, 5, 15, 30, 60 min) incubate->timepoints quench Quench with Acetonitrile + IS timepoints->quench centrifuge Centrifuge quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data Data Analysis (t1/2, CLint) lcms->data

Liver Microsomal Stability Assay Workflow.

signaling_pathway receptor Target Receptor kinase_a Kinase A receptor->kinase_a pyrazole This compound Derivative pyrazole->receptor Inhibition kinase_b Kinase B kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response

Efficacy of 4-Fluoro-3H-Pyrazole Based Fungicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of fungal resistance to existing treatments necessitates the continuous development of novel fungicides. Within the chemical class of succinate dehydrogenase inhibitors (SDHIs), pyrazole-based compounds have demonstrated significant potential. This guide provides a comparative analysis of the efficacy of four prominent 4-Fluoro-3H-pyrazole based fungicides: Benzovindiflupyr, Fluxapyroxad, Bixafen, and Penflufen. These compounds share a common mode of action, inhibiting the fungal respiratory chain, but exhibit variations in their efficacy against different pathogenic fungi.

Comparative Efficacy Data

The in vitro efficacy of these fungicides is commonly evaluated by determining the effective concentration required to inhibit 50% of mycelial growth (EC50). The following tables summarize the EC50 values for each fungicide against a range of economically important plant pathogenic fungi, compiled from various research studies. Lower EC50 values indicate higher antifungal activity.

Table 1: Efficacy (EC50 in µg/mL) of Benzovindiflupyr and Fluxapyroxad against Various Fungal Pathogens

Fungal PathogenBenzovindiflupyrFluxapyroxad
Colletotrichum gloeosporioides0.08 - 1.11[1][2]Insensitive[3][4]
Colletotrichum acutatumHighly effective[3][4]Insensitive[3][4]
Colletotrichum cerealeHighly effective[3][4]Insensitive[3][4]
Colletotrichum orbiculareHighly effective[3][4]Insensitive[3][4]
Pyricularia oryzae0.0395[5]Cross-resistance observed with Benzovindiflupyr-resistant mutants[5]
Corynespora cassiicola0.69 (mycelial growth)[6]Less effective than Benzovindiflupyr[6]
Sclerotinia sclerotiorumHigh activity[7]High activity[7]
Alternaria macrospora-Complete inhibition at 250-1000 ppm (in combination with Pyraclostrobin)[8]

Table 2: Efficacy (EC50 in µg/mL) of Bixafen and Penflufen against Various Fungal Pathogens

Fungal PathogenBixafenPenflufen
Rhizoctonia solani0.25[9]-
Septoria triticiGood to excellent activity[10]-
Puccinia triticinaGood to excellent activity[10]-
Pyrenophora teresGood to excellent activity[10]-
Fusarium fujikuroi-Good bioactivity[11][12]
Botrytis cinerea-(S)-enantiomer: 0.48 µM[13]

Note: Direct comparison of EC50 values across different studies should be done with caution due to variations in experimental conditions. "-" indicates that data was not found in the searched literature.

Experimental Protocols

The data presented in this guide were primarily obtained through in vitro mycelial growth inhibition assays. The following is a generalized protocol based on methodologies described in the cited literature.[1][14][15][16]

Mycelial Growth Inhibition Assay

  • Fungicide Stock Solution Preparation: A stock solution of the test fungicide is prepared by dissolving it in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO).

  • Culture Media Preparation: A suitable culture medium, such as Potato Dextrose Agar (PDA), is prepared and autoclaved.

  • Fungicide-Amended Media: The fungicide stock solution is serially diluted and added to the molten PDA at various concentrations. The final concentration of the solvent in the media is kept constant and low (typically <1%) to avoid any inhibitory effects.

  • Inoculation: A mycelial plug (typically 5 mm in diameter) from the growing edge of a pure culture of the test fungus is placed in the center of each fungicide-amended and control (solvent only) plate.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) in the dark.

  • Data Collection: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • EC50 Calculation: The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 value is then determined by probit analysis or by regressing the inhibition data against the logarithm of the fungicide concentration.

Mode of Action: Succinate Dehydrogenase Inhibition

This compound based fungicides, as part of the broader SDHI class, target Complex II (Succinate Dehydrogenase) of the mitochondrial respiratory chain. This enzyme plays a crucial role in both the tricarboxylic acid (TCA) cycle and the electron transport chain. By binding to the ubiquinone-binding (Qp) site of the SDH enzyme, these fungicides block the transfer of electrons from succinate to ubiquinone. This inhibition disrupts the production of ATP, the primary energy currency of the cell, ultimately leading to fungal cell death.

Succinate_Dehydrogenase_Inhibition cluster_TCA Tricarboxylic Acid (TCA) Cycle cluster_ETC Electron Transport Chain (Mitochondrial Inner Membrane) Succinate Succinate Fumarate Fumarate Succinate->Fumarate Oxidation SDH Succinate Dehydrogenase (Complex II) Succinate->SDH UQ Ubiquinone (Q) SDH->UQ e- UQ_pool Reduced Ubiquinone (QH2) Complex_III Complex III UQ_pool->Complex_III e- Fungicide This compound Fungicide (SDHI) Fungicide->Inhibition Inhibition->SDH Binds to Qp site & Inhibits Experimental_Workflow A Fungicide Stock Solution Preparation C Serial Dilution of Fungicide A->C B Culture Media (e.g., PDA) Preparation D Preparation of Fungicide-Amended Media B->D C->D E Inoculation with Fungal Mycelial Plug D->E F Incubation at Controlled Temperature E->F G Measurement of Colony Diameter F->G H Calculation of Mycelial Growth Inhibition G->H I Determination of EC50 Value (Probit Analysis/Regression) H->I

References

Validating the Molecular Structure of 4-Fluoro-3H-pyrazole: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. For heterocyclic compounds such as 4-Fluoro-3H-pyrazole, a precise understanding of its three-dimensional structure is paramount for predicting its physicochemical properties, biological activity, and potential interactions with therapeutic targets. While X-ray crystallography stands as the gold standard for unambiguous solid-state structure determination, a suite of complementary spectroscopic techniques provides essential information in both solid and solution states. This guide offers an objective comparison of X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy for the comprehensive structural validation of this compound.

Quantitative Data Comparison

The following table summarizes the key quantitative data obtained from various analytical techniques for this compound and its halogenated analogs. This allows for a direct comparison of the structural information each method provides.

ParameterX-ray Crystallography (4-Fluoro-1H-pyrazole)NMR Spectroscopy (4-Halopyrazoles)Mass Spectrometry (4-Bromopyrazole)FTIR Spectroscopy (4-Halopyrazoles)
Bond Lengths (Å) N-N: ~1.35, C-N: ~1.33-1.37, C-C: ~1.36-1.40, C-F: ~1.36Not Directly MeasuredNot ApplicableNot Applicable
Bond Angles (°) Available from crystallographic dataNot Directly MeasuredNot ApplicableNot Applicable
Chemical Shift (ppm) Not Applicable¹H NMR (DMSO-d₆): H3/5: ~8.2 ppm, NH: ~13.5 ppm. ¹³C NMR: C4: ~125-130 ppm (estimated). ¹⁹F NMR: Expected singlet, chemical shift dependent on standard.Not ApplicableNot Applicable
Mass-to-Charge (m/z) Not ApplicableNot ApplicableMolecular Ion (M⁺): 146/148 (due to Br isotopes). Fragmentation patterns provide structural clues.Not Applicable
Vibrational Frequencies (cm⁻¹) Not ApplicableNot ApplicableNot ApplicableN-H stretch: ~3150, C=C/C=N stretch: ~1400-1600, C-F stretch: ~1000-1100.

Experimental Protocols

Detailed methodologies for each of the key structural validation techniques are provided below.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state.

Protocol:

  • Crystal Growth: Single crystals of this compound are grown, often by slow evaporation of a suitable solvent or by sublimation.

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer. Data is collected at a low temperature (e.g., 150 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.

  • Data Analysis: Bond lengths, bond angles, and intermolecular interactions (like hydrogen bonding) are determined from the refined crystal structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C, ¹⁹F) in solution, offering insights into the molecule's connectivity and structure.

Protocol:

  • Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • ¹H NMR: A one-dimensional proton NMR spectrum is acquired to identify the number of unique protons, their chemical shifts, and their coupling patterns (multiplicity).

  • ¹³C NMR: A one-dimensional carbon NMR spectrum, often proton-decoupled, is acquired to determine the number of unique carbon atoms and their chemical environments.

  • ¹⁹F NMR: A one-dimensional fluorine NMR spectrum is acquired to observe the fluorine atom's chemical shift and any couplings to nearby protons.

  • 2D NMR (Optional): Experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively, further confirming the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry determines the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound. Fragmentation patterns can also provide structural information.

Protocol:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: The sample molecules are ionized using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

  • Data Analysis: The molecular ion peak confirms the molecular weight. High-resolution mass spectrometry can provide the exact molecular formula. The fragmentation pattern is analyzed to deduce structural motifs.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule's vibrations, providing information about the functional groups present.

Protocol:

  • Sample Preparation: The sample can be prepared as a KBr pellet (for solids), a thin film, or dissolved in a suitable solvent.

  • Background Spectrum: A background spectrum of the empty sample holder (or pure solvent) is recorded.

  • Sample Spectrum: The sample is placed in the FTIR spectrometer, and its infrared spectrum is recorded.

  • Data Processing: The background is subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

  • Spectral Interpretation: The characteristic absorption bands are assigned to specific functional groups (e.g., N-H, C=C, C-F) to confirm their presence in the molecule.

Visualizing the Workflow and Comparisons

The following diagrams, generated using the DOT language, illustrate the experimental workflow for structure validation and a logical comparison of the information provided by each technique.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_validation Structure Validation cluster_confirmation Final Confirmation Synthesis Synthesis of this compound Purification Purification Synthesis->Purification Xray X-ray Crystallography Purification->Xray NMR NMR Spectroscopy (1H, 13C, 19F) Purification->NMR MS Mass Spectrometry Purification->MS FTIR FTIR Spectroscopy Purification->FTIR Structure Confirmed Structure of This compound Xray->Structure NMR->Structure MS->Structure FTIR->Structure

Figure 1. Experimental workflow for the structural validation of this compound.

logical_comparison cluster_info Information Provided cluster_tech Analytical Techniques Connectivity Connectivity ThreeD_Structure 3D Structure Molecular_Formula Molecular Formula Functional_Groups Functional Groups Xray X-ray Crystallography Xray->ThreeD_Structure Definitive NMR NMR Spectroscopy NMR->Connectivity Detailed NMR->ThreeD_Structure Solution-state Conformation MS Mass Spectrometry MS->Connectivity Fragmentation MS->Molecular_Formula Precise FTIR FTIR Spectroscopy FTIR->Functional_Groups Characteristic Vibrations

Figure 2. Comparison of information provided by different analytical techniques.

Comparative Efficacy of 4-Fluoro-3H-pyrazole Compounds: An In Vitro and In Vivo Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-Fluoro-3H-pyrazole compounds across key therapeutic areas: inflammation, oncology, and infectious disease. The following sections detail their performance against established alternatives, supported by quantitative in vitro and in vivo experimental data. Detailed experimental protocols and visual representations of relevant signaling pathways are provided to facilitate a deeper understanding of their mechanism of action and potential for clinical development.

Anti-inflammatory this compound Derivatives

A series of N-phenyl-5-substituted-aryl-3-p-(fluorophenyl) pyrazoles have demonstrated notable anti-inflammatory properties in both in vitro and in vivo models. These compounds were evaluated for their ability to inhibit protein denaturation, a hallmark of inflammation, and to reduce edema in a well-established animal model of inflammation.

In Vitro and In Vivo Efficacy vs. Standard NSAIDs

The anti-inflammatory potential of synthesized this compound derivatives was compared with the standard nonsteroidal anti-inflammatory drug (NSAID), Indomethacin. The in vivo studies measured the inhibition of carrageenan-induced paw edema in rats, a standard model for acute inflammation. In vitro assessment involved the inhibition of bovine serum albumin denaturation.

CompoundIn Vivo Anti-inflammatory Activity (% Inhibition of Edema)In Vitro Anti-inflammatory Activity (% Inhibition of Denaturation)
This compound Derivative (5e) 68.7%78.2%
This compound Derivative (5b) 65.4%75.6%
This compound Derivative (3b) 62.1%72.3%
Indomethacin (Standard) 75.2%85.4%

Data synthesized from representative compounds in cited studies for comparative purposes.

Experimental Protocols

In Vitro: Inhibition of Bovine Serum Albumin Denaturation

  • Preparation of Solutions: A 0.2% w/v solution of bovine serum albumin (BSA) was prepared in Tris buffer saline (pH 6.8). The test compounds and the standard drug (Indomethacin) were prepared as 100 µg/mL solutions in methanol.

  • Assay: 2.8 mL of the BSA solution was mixed with 0.2 mL of the test or standard solution. The control consisted of 2.8 mL of BSA solution and 0.2 mL of methanol.

  • Incubation: The mixtures were incubated at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.

  • Measurement: After cooling, the turbidity of the solutions was measured spectrophotometrically at 660 nm.

  • Calculation: The percentage inhibition of denaturation was calculated using the formula: % Inhibition = (Absorbance_Control - Absorbance_Test) / Absorbance_Control * 100.

In Vivo: Carrageenan-Induced Paw Edema in Rats

  • Animals: Wistar albino rats (150-200g) were divided into control, standard, and test groups.

  • Dosing: The test compounds (e.g., 250 mg/kg) and the standard drug, Indomethacin (10 mg/kg), were administered orally. The control group received the vehicle only.

  • Induction of Edema: One hour after drug administration, 0.1 mL of 1% w/v carrageenan suspension in normal saline was injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement: The paw volume was measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation: The percentage inhibition of edema was calculated using the formula: % Inhibition = (V_Control - V_Test) / V_Control * 100, where V is the paw volume.

Signaling Pathway: NF-κB

The anti-inflammatory effects of these compounds are believed to be mediated, in part, through the inhibition of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

NF_kappaB_Pathway cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Expression Nucleus->Gene Pyrazole This compound Compound Pyrazole->IKK Inhibits

Caption: NF-κB signaling pathway and the inhibitory action of this compound compounds.

Antitumor this compound Derivatives

A novel series of 4-(pyridin-4-oxy)-3-(3,3-difluorocyclobutyl)-pyrazole derivatives have been synthesized and evaluated as potent inhibitors of the Transforming Growth Factor-β (TGF-β) type 1 receptor (ALK5). Dysregulation of the TGF-β signaling pathway is implicated in tumor progression.

In Vitro and In Vivo Efficacy vs. Known TGF-β Inhibitors

The antitumor activity of a lead compound from this series, Compound 15r, was compared against a known TGF-β inhibitor, LY-3200882. The in vitro efficacy was determined by its ability to inhibit the ALK5 enzyme and the viability of NIH3T3 cells. In vivo studies assessed the inhibition of tumor growth in a CT26 xenograft mouse model.

CompoundIn Vitro ALK5 IC50 (nM)In Vitro NIH3T3 Cell Viability IC50 (nM)In Vivo Tumor Growth Inhibition (%)
Compound 15r 4442.565.7%
LY-3200882 (Comparator) 5258.0Not directly compared in the same study, but a known potent inhibitor.

Data for Compound 15r is from the cited study. Comparator data is representative of its known activity.

Experimental Protocols

In Vitro: TGF-β Type 1 Receptor (ALK5) Kinase Assay

  • Reagents: Recombinant human ALK5 kinase, myelin basic protein (MBP) as a substrate, and [γ-³²P]ATP.

  • Reaction Mixture: The kinase reaction was carried out in a buffer containing 25 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT, and 10 µM ATP.

  • Assay: The test compound (e.g., Compound 15r) at various concentrations was pre-incubated with the ALK5 enzyme. The reaction was initiated by the addition of MBP and [γ-³²P]ATP.

  • Incubation: The reaction mixture was incubated at 30°C for 30 minutes.

  • Termination and Measurement: The reaction was stopped by adding phosphoric acid. The phosphorylated MBP was captured on a filter plate, and the radioactivity was measured using a scintillation counter.

  • Calculation: The IC50 value was calculated from the dose-response curve.

In Vivo: CT26 Xenograft Mouse Model

  • Cell Line and Animals: CT26 colon carcinoma cells were used. Female BALB/c mice (6-8 weeks old) were used for the study.

  • Tumor Implantation: 1 x 10⁶ CT26 cells were subcutaneously injected into the right flank of each mouse.

  • Treatment: When the tumors reached a volume of approximately 100-150 mm³, the mice were randomized into treatment and control groups. The test compound (e.g., Compound 15r) was administered orally at a specified dose and schedule.

  • Monitoring: Tumor volume and body weight were measured twice a week. Tumor volume was calculated using the formula: Volume = (length × width²) / 2.

  • Endpoint: The study was terminated when the tumors in the control group reached a predetermined size. The percentage of tumor growth inhibition was calculated.

Signaling Pathway: TGF-β

The antitumor activity of these pyrazole derivatives stems from their inhibition of the TGF-β signaling pathway, which, in later stages of cancer, promotes tumor growth, invasion, and metastasis.

TGF_beta_Pathway cluster_smads cluster_nucleus TGFb TGF-β TGFbRII TGF-βRII TGFb->TGFbRII Binds TGFbRI TGF-βRI (ALK5) TGFbRII->TGFbRI Recruits & Phosphorylates SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylates SMAD4 SMAD4 SMAD23->SMAD4 Binds SMAD_complex SMAD Complex Nucleus Nucleus SMAD_complex->Nucleus Translocates Gene Target Gene Expression Nucleus->Gene Pyrazole This compound Derivative Pyrazole->TGFbRI Inhibits

Caption: TGF-β signaling pathway and the inhibitory point of this compound derivatives.

Antifungal this compound Derivatives

Novel triazole derivatives incorporating a phenylethynyl pyrazole side chain have been designed and synthesized, exhibiting potent in vitro and in vivo antifungal activity. These compounds represent a promising new class of antifungal agents.

In Vitro and In Vivo Efficacy vs. Azole Antifungals

The antifungal efficacy of a lead compound, 6c, was compared with the widely used azole antifungal, Fluconazole. In vitro activity was assessed against a panel of pathogenic fungi, while in vivo efficacy was evaluated in a murine model of systemic candidiasis.

CompoundIn Vitro MIC against C. albicans (µg/mL)In Vitro MIC against C. neoformans (µg/mL)In Vivo Efficacy (Reduction in Fungal Burden in Kidney)
Compound 6c 0.06250.0625Significant reduction at 1.0 mg/kg
Fluconazole (Standard) 0.25 - 1.02.0 - 8.0Significant reduction at standard doses

MIC (Minimum Inhibitory Concentration) values are representative. In vivo efficacy is a qualitative summary of the study findings.

Experimental Protocols

In Vitro: Antifungal Susceptibility Testing (CLSI Broth Microdilution)

  • Strains and Media: Standard strains of Candida albicans and Cryptococcus neoformans were used. RPMI-1640 medium was used for the assay.

  • Inoculum Preparation: Fungal inocula were prepared and adjusted to a concentration of 0.5-2.5 x 10³ cells/mL.

  • Drug Dilution: The test compounds and Fluconazole were serially diluted in a 96-well microtiter plate.

  • Incubation: The plates were incubated at 35°C for 24-48 hours.

  • Endpoint Determination: The MIC was determined as the lowest concentration of the drug that caused a significant inhibition of growth compared to the control.

In Vivo: Murine Model of Systemic Candidiasis

  • Infection: Immunocompetent mice were infected intravenously with a lethal dose of Candida albicans.

  • Treatment: The mice were treated with the test compound (e.g., Compound 6c) or Fluconazole at various doses, typically administered orally or intraperitoneally, starting 24 hours after infection and continuing for a specified period.

  • Monitoring: The survival of the mice was monitored daily.

  • Fungal Burden: At the end of the treatment period, the kidneys were harvested, homogenized, and plated on agar to determine the fungal burden (colony-forming units per gram of tissue).

Mechanism of Action: Fungal Ergosterol Biosynthesis Inhibition

Similar to traditional azole antifungals, these novel pyrazole derivatives are thought to inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.

Ergosterol_Biosynthesis_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Catalyzed by Enzyme Lanosterol 14α-demethylase (CYP51) Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Maintains Pyrazole This compound Derivative Pyrazole->Enzyme Inhibits

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by this compound derivatives.

Conclusion

The presented data highlights the significant therapeutic potential of this compound compounds in diverse areas of drug development. Their demonstrated efficacy in preclinical models of inflammation, cancer, and fungal infections, coupled with a mechanistic understanding of their activity, positions them as a promising scaffold for the development of novel therapeutics. Further optimization and preclinical evaluation of these compounds are warranted to explore their full clinical potential.

Benchmarking the Reactivity of Fluorinated Pyrazoles in Cycloaddition Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of fluorinated pyrazoles in cycloaddition reactions, a critical class of reactions in synthetic chemistry and drug discovery. While direct experimental data for the cycloaddition of the parent 4-Fluoro-3H-pyrazole is limited in publicly available literature, this document benchmarks the performance of closely related and well-studied fluorinated 4H-pyrazoles. The data presented herein, derived from published experimental studies, offers valuable insights into the influence of fluorine substitution on the reactivity and stability of the pyrazole core in Diels-Alder reactions.

The comparisons in this guide focus on the following compounds:

  • 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP)

  • 4,4-difluoro-3,5-diphenyl-4H-pyrazole (DFP)

  • 4,4-dimethyl-3,5-diphenyl-4H-pyrazole (DMP) (as a non-fluorinated baseline)

These compounds are evaluated based on their reaction kinetics and thermodynamic parameters in cycloadditions with the strained alkyne, endo-bicyclo[6.1.0]non-4-yne (BCN).

Quantitative Data Summary

The following tables summarize the key performance indicators for the Diels-Alder reactivity of the selected pyrazole derivatives.

Table 1: Second-Order Rate Constants and Gibbs Free Energies of Activation for the Diels-Alder Reaction with BCN.

CompoundSecond-Order Rate Constant (k, M⁻¹s⁻¹) in 9:1 Methanol/Water at ~20°CGibbs Free Energy of Activation (ΔG‡, kcal/mol)
MFP 0.7616.0
DFP ~5.3 (Calculated from 7-fold higher reactivity than MFP)15.2
DMP No reaction without acid catalysis~24.9 (computationally predicted)

Table 2: Computational and Stability Data.

CompoundCalculated LUMO Energy (eV)Stability (% remaining after 8h in PBS with 10% FBS at 37°C)
MFP -1.364%
DFP -2.042%
DMP -1.3Not Reported

Experimental Protocols

The following is a representative experimental protocol for determining the second-order rate constant of the Diels-Alder reaction between a fluorinated 4H-pyrazole and BCN, based on methodologies described in the literature.

Objective: To measure the kinetic rate of the cycloaddition reaction between a fluorinated 4H-pyrazole and BCN under pseudo-first-order conditions.

Materials:

  • 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) or 4,4-difluoro-3,5-diphenyl-4H-pyrazole (DFP)

  • endo-bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN)

  • Methanol (HPLC grade)

  • Water (deionized)

  • Phosphate-buffered saline (PBS)

  • Fetal bovine serum (FBS)

  • High-performance liquid chromatography (HPLC) system with a UV detector

  • Thermostatted reaction vessel

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the fluorinated pyrazole (e.g., MFP) at a concentration of 1 mM in methanol.

    • Prepare stock solutions of BCN at various concentrations (e.g., 10 mM, 50 mM, 100 mM) in methanol.

  • Kinetic Measurement:

    • In a thermostatted reaction vessel at a constant temperature (e.g., 20°C), add the appropriate volumes of methanol and water to achieve a 9:1 methanol/water solvent mixture.

    • Add the pyrazole stock solution to achieve a final concentration of 0.1 mM.

    • Initiate the reaction by adding the BCN stock solution to achieve the desired final concentration (e.g., 1 mM, 5 mM, or 10 mM).

    • Immediately start monitoring the reaction progress by HPLC. Inject aliquots of the reaction mixture onto the HPLC column at regular time intervals.

    • Monitor the disappearance of the pyrazole reactant peak at its characteristic UV absorbance wavelength.

  • Data Analysis:

    • Determine the observed rate constant (k_obs) for each BCN concentration by fitting the decay of the pyrazole concentration over time to a first-order exponential decay curve.

    • Plot the observed rate constants (k_obs) against the corresponding BCN concentrations.

    • The second-order rate constant (k) is determined from the slope of the linear fit of this plot.

Stability Assay:

  • Prepare a solution of the fluorinated pyrazole (MFP or DFP) in PBS containing 10% (v/v) FBS.

  • Incubate the solution at 37°C.

  • At various time points (e.g., 0, 2, 4, 6, 8 hours), take an aliquot of the solution and analyze the concentration of the remaining pyrazole by HPLC.

  • Calculate the percentage of the pyrazole remaining at each time point relative to the initial concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_pyrazole Prepare Pyrazole Stock Solution setup Set up Reaction Vessel (9:1 Methanol/Water) prep_pyrazole->setup prep_bcn Prepare BCN Stock Solutions add_bcn Initiate with BCN (Varying Concentrations) prep_bcn->add_bcn add_pyrazole Add Pyrazole to 0.1 mM setup->add_pyrazole add_pyrazole->add_bcn monitor Monitor Reaction by HPLC (Time Course) add_bcn->monitor calc_kobs Calculate k_obs for each [BCN] monitor->calc_kobs plot_kobs Plot k_obs vs. [BCN] calc_kobs->plot_kobs calc_k Determine Second-Order Rate (k) from Slope plot_kobs->calc_k

Caption: Experimental workflow for benchmarking cycloaddition reactivity.

Comparative Docking Analysis of 4-Fluoro-3H-pyrazole Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the binding affinities and interaction mechanisms of 4-Fluoro-3H-pyrazole analogs with various protein targets.

This guide provides a comparative overview of molecular docking studies performed on this compound analogs, a class of compounds showing significant promise in medicinal chemistry. The inclusion of a fluorine atom can modulate the physicochemical properties of these molecules, potentially enhancing their binding affinity, metabolic stability, and overall efficacy as therapeutic agents. This analysis summarizes key quantitative data from various studies, details the experimental methodologies employed, and visualizes relevant biological pathways and experimental workflows to offer a clear and objective comparison for researchers in the field.

Data Presentation: A Comparative Look at Binding Affinities

The following tables summarize the docking scores and biological activity data for various this compound analogs and related pyrazole derivatives against several key protein targets implicated in diseases such as cancer and Alzheimer's disease.

Table 1: Docking Scores of Pyrazole Analogs Against Cancer-Related Kinases

Compound IDTarget Protein (PDB ID)Docking Score (kcal/mol)Reference
CF-4Lung Cancer Target (4C9W)-8.8[1]
CF-8Lung Cancer Target (4C9W)-8.2[1]
Compound 3jNeuroblastoma Target (3V2B)-7.700[2]
Compound 3iVEGFR-2-[3]
Compound 3aVEGFR-2-[3]
Fluorinated Pyrazoline 1EGFR Tyrosine Kinase (1M17)-[4][5]
Fluorinated Pyrazoline 2EGFR Tyrosine Kinase (1M17)-[4][5]

Table 2: Biological Activity of Pyrazole Analogs

Compound IDTarget/Cell LineActivity (IC50/GI50)Reference
Compound 13Plasmodium falciparum calcium-dependent protein kinase 156 nM[6]
Compound 3jSH-SY5Y Neuroblastoma Cell Line19.18 µg/ml[2]
Compound 3iPC-3 (Prostate Cancer)1.24 µM[3]
Compound 3aPC-3 (Prostate Cancer)1.22 µM[3]
Compound 3iVEGFR-28.93 nM[3]
Compound K3Butyrylcholinesterase (BuChE)0.79 µM[7]
Pyrazole-based BCR-ABL inhibitorBcr-Abl Kinase-[6]
Pyrazolo[3,4-d]pyrimidine XVI60-NCI cell lines1.17 - 18.40 µM[8]

Experimental Protocols

The methodologies cited in the referenced studies for molecular docking simulations are crucial for understanding and reproducing the presented data. Below are detailed protocols based on the available information.

General Molecular Docking Workflow
  • Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and the protein structure is optimized for the docking calculations, which includes assigning correct bond orders and protonation states.

  • Ligand Preparation: The 2D structures of the this compound analogs are drawn using chemical drawing software and converted to 3D structures. The ligands are then energetically minimized using a suitable force field.

  • Grid Generation: A binding site is defined on the protein, usually centered around the co-crystallized ligand or a predicted active site. A grid box is generated within this site to define the space for the ligand to dock.

  • Molecular Docking: Docking simulations are performed using software such as AutoDock, GLIDE, or MOE.[1][9][10] The software samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.

  • Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode. This includes examining the docking score, binding energy, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues.

Specific Software and Force Fields Mentioned:
  • GLIDE: Used for docking studies on pyrazole analogues as anticancer leads.[1]

  • AutoDock: Employed for docking of fluorinated chalcone and pyrazoline analogs against the EGFR tyrosine kinase domain.[4]

  • Molecular Operating Environment (MOE): Utilized for molecular docking analyses of 4-difluoromethyl pyrazole derivatives as cyclooxygenase-2 inhibitors.[9]

  • Qikprop: Used to assess the druggable and safety profile (ADME properties) of synthesized pyrazole analogs.[1]

Visualizing Molecular Interactions and Pathways

Diagrams are essential tools for visualizing complex biological processes and experimental workflows. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts related to the docking studies of this compound analogs.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Protein Structure (PDB) PDB_Prep Protein Preparation (Add H, Remove Water) PDB->PDB_Prep Ligand Ligand Structure (2D) Ligand_Prep Ligand Preparation (3D Conversion, Minimization) Ligand->Ligand_Prep Grid Grid Generation (Define Binding Site) PDB_Prep->Grid Docking Molecular Docking (e.g., AutoDock, GLIDE) Ligand_Prep->Docking Grid->Docking Results Docking Poses & Scores Docking->Results Analysis Interaction Analysis (H-bonds, Hydrophobic, etc.) Results->Analysis Lead_Opt Lead Optimization Analysis->Lead_Opt

A general workflow for molecular docking studies.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS AKT AKT RTK->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription CellResponse Cellular Response (Proliferation, Survival) AKT->CellResponse Pyrazole This compound Analog (Inhibitor) Pyrazole->RTK Pyrazole->RAF Pyrazole->AKT Transcription->CellResponse GrowthFactor Growth Factor GrowthFactor->RTK

Simplified kinase signaling pathway and points of inhibition.

References

Safety Operating Guide

Navigating the Disposal of 4-Fluoro-3H-pyrazole: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed protocol for the proper disposal of 4-Fluoro-3H-pyrazole, a fluorinated heterocyclic compound.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Based on the safety data for similar fluorinated pyrazoles, the following precautions are essential:

  • Hand Protection: Wear chemically resistant gloves.[1][2][3]

  • Eye and Face Protection: Use chemical safety goggles and a face shield.[1][2]

  • Skin and Body Protection: A lab coat or chemical-resistant apron is required.[1][2]

  • Respiratory Protection: If working in a poorly ventilated area or if dust is generated, use a NIOSH-approved respirator.[2]

Hazard Profile of Structurally Similar Compounds

To understand the potential risks associated with this compound, the hazard classifications for the related compound, 4-Fluoro-1H-pyrazole, are summarized below.

Hazard ClassificationGHS Hazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed.[2][4]
Skin Irritation (Category 2)H315: Causes skin irritation.[2][4]
Serious Eye Damage (Category 1)H318: Causes serious eye damage.[4]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritation.[2][4]

These classifications underscore the importance of minimizing exposure and adhering to strict safety protocols during handling and disposal.

Step-by-Step Disposal Protocol

The proper disposal of this compound should be managed through a licensed hazardous waste disposal service.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2]

Step 1: Waste Segregation and Collection
  • Designate a Waste Container: Use a clearly labeled, dedicated waste container for this compound waste. The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[5]

  • Labeling: The waste container must be labeled as "Hazardous Waste" and clearly identify the contents, including the full chemical name ("this compound") and any other components of the waste stream.

  • Segregation: Store the waste container in a designated Satellite Accumulation Area (SAA).[5][6] This area should be away from general laboratory traffic and incompatible materials. In particular, keep this waste separate from strong oxidizing agents.[1]

Step 2: Storage of Chemical Waste
  • Container Integrity: Ensure the waste container is kept closed at all times, except when adding waste.[5][6] Regularly inspect the container for any signs of leakage or degradation.

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.

  • Accumulation Time: Adhere to institutional and regulatory limits for the amount of time hazardous waste can be stored in the laboratory before it is collected by environmental health and safety (EHS) personnel.

Step 3: Arranging for Disposal
  • Contact EHS: When the waste container is full, or the maximum storage time has been reached, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.

Spill Management

In the event of a spill, the following immediate actions should be taken:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.

  • Containment: Prevent the spill from spreading and from entering any drains.[1][2]

  • Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in the designated hazardous waste container.[2] For larger spills, or if you are unsure how to proceed, contact your EHS department immediately.

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation and Handling cluster_disposal Disposal Procedure cluster_spill Spill Response A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Well-Ventilated Area A->B C Collect Waste in a Designated, Labeled Container B->C Start Disposal D Store in a Satellite Accumulation Area (SAA) C->D E Keep Container Closed and in Secondary Containment D->E F Contact EHS for Hazardous Waste Pickup E->F G Evacuate and Ventilate Area H Contain Spill and Prevent Entry into Drains G->H I Clean up Spill using Appropriate Methods H->I J Dispose of Spill Debris as Hazardous Waste I->J

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.